Product packaging for 3-Oxo-OPC6-CoA(Cat. No.:)

3-Oxo-OPC6-CoA

Cat. No.: B1262793
M. Wt: 1029.9 g/mol
InChI Key: ADGIRVMSHGGGHU-VITLBFIYSA-N
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Description

3-Oxo-OPC6-CoA is a crucial intermediate metabolite in the beta-oxidation pathway of alpha-linolenic acid (ALA) metabolism . This specialized compound is categorized as a 3-ketoacyl-CoA ester and plays a central role in the biosynthesis of jasmonic acid and other plant oxylipins . Its molecular formula is C 37 H 58 N 7 O 19 P 3 S, with a molecular weight of 1029.880 g/mol . In plant systems, particularly in Arabidopsis thaliana , the beta-oxidative shortening of jasmonic acid precursors like 12-oxo-phytodienoic acid (OPDA) is a key step in producing the potent plant hormone jasmonic acid . This process involves the action of peroxisomal acyl-coenzyme A synthetases, which activate precursors for subsequent beta-oxidation cycles where this compound is formed . The compound is part of a conserved defense signaling pathway that mediates systemic immunity in plants . This product is intended for research applications only, including the study of lipid metabolism, plant defense mechanism signaling, oxylipin biosynthesis, and beta-oxidation pathway kinetics. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H58N7O19P3S B1262793 3-Oxo-OPC6-CoA

Properties

Molecular Formula

C37H58N7O19P3S

Molecular Weight

1029.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate

InChI

InChI=1S/C37H58N7O19P3S/c1-4-5-6-10-24-22(11-12-25(24)46)8-7-9-23(45)17-28(48)67-16-15-39-27(47)13-14-40-35(51)32(50)37(2,3)19-60-66(57,58)63-65(55,56)59-18-26-31(62-64(52,53)54)30(49)36(61-26)44-21-43-29-33(38)41-20-42-34(29)44/h5-6,20-22,24,26,30-32,36,49-50H,4,7-19H2,1-3H3,(H,39,47)(H,40,51)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b6-5-/t22-,24-,26+,30+,31+,32?,36+/m0/s1

InChI Key

ADGIRVMSHGGGHU-VITLBFIYSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of 3-Oxo-OPC6-CoA: A Key Intermediate in the Jasmonate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, stress responses, and reproduction. The biosynthesis of jasmonic acid (JA), the most well-characterized jasmonate, involves a series of enzymatic reactions that take place in the chloroplast and peroxisome. This technical guide focuses on the discovery and significance of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), a key intermediate in the peroxisomal β-oxidation stage of the jasmonate biosynthetic pathway. Understanding the kinetics and regulation of the enzymes that metabolize this intermediate is crucial for developing novel strategies to modulate plant defense responses and for the potential discovery of new drug targets.

The Jasmonate Biosynthesis Pathway: The Central Role of β-Oxidation

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes.[1] A series of enzymatic reactions in the chloroplast converts α-linolenic acid into 12-oxophytodienoic acid (OPDA). OPDA is then transported into the peroxisome for the final steps of JA synthesis.

Within the peroxisome, OPDA is first reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[2] A parallel pathway exists starting from hexadecatrienoic acid (16:3) which leads to the formation of 3-oxo-2-(2'-pentenyl) cyclopentanehexanoic acid (OPC-6:0). Before entering the β-oxidation cycle, these precursors must be activated to their corresponding CoA esters. This activation is catalyzed by OPC-8:CoA ligase 1 (OPCL1), which converts OPC-8:0 and OPC-6:0 into OPC8-CoA and OPC6-CoA, respectively.

The β-oxidation of these acyl-CoAs proceeds through a cycle of four enzymatic reactions, analogous to the β-oxidation of fatty acids. For OPC6-CoA, one round of β-oxidation leads to the formation of jasmonoyl-CoA. The intermediate in this process is this compound.

Quantitative Data

The table below summarizes the key enzymes involved in the peroxisomal β-oxidation stage of jasmonate biosynthesis and their known substrates.

EnzymeAbbreviationSubstrate(s)Product(s)
Acyl-CoA OxidaseACXOPC8-CoA, OPC6-CoA2,3-dehydro-OPC8-CoA, 2,3-dehydro-OPC6-CoA, H₂O₂
Multifunctional ProteinMFP2,3-dehydro-OPC8-CoA, 2,3-dehydro-OPC6-CoA3-hydroxy-OPC8-CoA, 3-hydroxy-OPC6-CoA
L-3-Hydroxyacyl-CoA Dehydrogenase (part of MFP)-3-hydroxy-OPC8-CoA, 3-hydroxy-OPC6-CoA3-oxo-OPC8-CoA, this compound
3-Ketoacyl-CoA ThiolaseKAT3-oxo-OPC8-CoA, This compound Acetyl-CoA, OPC6-CoA, Jasmonoyl-CoA
OPC-8:CoA Ligase 1OPCL1OPC-8:0, OPC-6:0, ATP, CoAOPC8-CoA, OPC6-CoA, AMP, PPi

Experimental Protocols

Detailed experimental protocols are essential for studying the enzymes involved in the metabolism of this compound. The following are generalized protocols for the key enzymes in the β-oxidation of OPC6-CoA. These protocols would require optimization for the specific substrate, this compound.

Protocol 1: Acyl-CoA Oxidase (ACX) Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of an acyl-CoA substrate.

Principle: Acyl-CoA + O₂ → trans-2-enoyl-CoA + H₂O₂ H₂O₂ + ABTS + Peroxidase → Oxidized ABTS (colored product)

Materials:

  • Potassium phosphate buffer (pH 7.5)

  • Acyl-CoA substrate (e.g., OPC6-CoA)

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Purified recombinant ACX enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, and ABTS.

  • Add the purified ACX enzyme to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 412 nm (due to the oxidation of ABTS) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of oxidized ABTS.

Protocol 2: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: 3-Ketoacyl-CoA + CoA-SH ⇌ Acyl-CoA + Acetyl-CoA The cleavage of the 3-ketoacyl-CoA substrate results in a decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • 3-Ketoacyl-CoA substrate (e.g., this compound)

  • Coenzyme A (CoA-SH)

  • Magnesium chloride (MgCl₂)

  • Purified recombinant KAT enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Add the 3-ketoacyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the purified KAT enzyme and CoA-SH.

  • Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like acyl-CoAs.

Principle: This method involves the separation of the analyte of interest by liquid chromatography followed by its detection and quantification by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • Plant tissue sample

  • Extraction solvent (e.g., methanol/water with internal standards)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • This compound standard (if available)

Procedure:

  • Extraction: Homogenize the plant tissue in the extraction solvent containing appropriate internal standards. Centrifuge to pellet debris and collect the supernatant.

  • LC Separation: Inject the extracted sample onto the analytical column. Elute the analytes using a gradient of the mobile phases to achieve separation.

  • MS/MS Detection: Introduce the eluent into the mass spectrometer. Set the instrument to monitor for the specific precursor ion of this compound and its characteristic product ions (Multiple Reaction Monitoring - MRM mode).

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxophytodienoic acid (OPDA) alpha_linolenic_acid->OPDA LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC6 OPC-6:0 OPDA_p->OPC6 OPR3 (from dnOPDA) OPC8_CoA OPC8-CoA OPC8->OPC8_CoA OPCL1 OPC6_CoA OPC6-CoA OPC6->OPC6_CoA OPCL1 three_oxo_opc6_coa This compound OPC6_CoA->three_oxo_opc6_coa ACX, MFP JA_CoA Jasmonoyl-CoA three_oxo_opc6_coa->JA_CoA KAT JA Jasmonic Acid JA_CoA->JA Thioesterase

Caption: The jasmonate biosynthesis pathway, highlighting the peroxisomal β-oxidation of OPC6-CoA to jasmonic acid via the intermediate this compound.

Experimental Workflow: ACX Assay

ACX_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer - FAD - HRP - ABTS start->prepare_reagents add_enzyme Add Purified ACX Enzyme prepare_reagents->add_enzyme initiate_reaction Initiate Reaction with Acyl-CoA Substrate add_enzyme->initiate_reaction measure_absorbance Monitor Absorbance at 412 nm initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: A schematic workflow for the determination of Acyl-CoA Oxidase (ACX) activity using a spectrophotometric assay.

Experimental Workflow: KAT Assay

KAT_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer - MgCl₂ - 3-Ketoacyl-CoA start->prepare_reagents initiate_reaction Initiate Reaction with KAT Enzyme and CoA-SH prepare_reagents->initiate_reaction measure_absorbance Monitor Absorbance at 303 nm initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: A schematic workflow for the determination of 3-Ketoacyl-CoA Thiolase (KAT) activity using a spectrophotometric assay.

Conclusion

The discovery and characterization of the intermediates in the jasmonate biosynthesis pathway, such as this compound, are fundamental to a complete understanding of how plants respond to their environment. While direct quantitative data for this compound remains elusive, the experimental protocols and pathway knowledge presented here provide a solid foundation for researchers to investigate the kinetics and regulation of this crucial metabolic step. Further research, particularly in the area of advanced mass spectrometry-based metabolomics, will be instrumental in elucidating the precise in vivo dynamics of this compound and its role in the intricate network of plant signaling. This knowledge will not only advance our understanding of plant biology but may also open new avenues for the development of agrochemicals and pharmaceuticals that target the jasmonate pathway.

References

An In-depth Technical Guide to 3-Oxo-OPC6-CoA: Chemical Properties, Structure, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-Coenzyme A (3-Oxo-OPC6-CoA) is a pivotal intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of this compound. It includes available physicochemical data, a detailed description of its role in the jasmonic acid signaling pathway, and generalized experimental protocols for its synthesis, purification, and analysis, based on methodologies applied to structurally related compounds. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug discovery.

Chemical Properties and Structure

This compound is a derivative of Coenzyme A, featuring a 3-oxo-substituted hexanoyl chain attached to a cyclopentanone ring with a pentenyl side chain. Its complex structure plays a critical role in its enzymatic recognition and conversion within the jasmonate biosynthetic pathway.

Physicochemical Data
PropertyValueSource
Molecular Formula C37H58N7O19P3S--INVALID-LINK--
Molecular Weight 1029.88 g/mol Alfa Chemistry
Canonical SMILES CC\C=C/C[C@H]1--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]2O--INVALID-LINK--[C@@H]2OP(=O)(O)O)n2cnc3c(N)ncnc23">C@@HCCC1=OChEBI
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioatePubChem
pKa Predicted to be a strong basic compound.Human Metabolome Database
Solubility Not experimentally determined. Acyl-CoA esters are generally soluble in aqueous buffers and polar organic solvents like methanol.General knowledge of Acyl-CoAs
NMR Spectral Data Not available in public databases.
Mass Spectrometry Data Not available in public databases.

Biological Role: Jasmonic Acid Biosynthesis

This compound is a key intermediate in the peroxisomal stage of jasmonic acid (JA) biosynthesis. The pathway begins in the chloroplast with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) and its C16 homologue, dinor-OPDA. These molecules are then transported to the peroxisome for further processing.

The formation of this compound is catalyzed by the enzyme 12-oxophytodienoate reductase 3 (OPR3) , which reduces the double bond in the cyclopentenone ring of dinor-OPDA. The resulting product, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase .

Subsequently, this compound undergoes one round of β-oxidation. This process involves the sequential action of three enzymes:

  • Acyl-CoA Oxidase (ACX)

  • Multifunctional Protein (MFP)

  • 3-Ketoacyl-CoA Thiolase (KAT)

This round of β-oxidation shortens the hexanoyl side chain by two carbons, leading to the formation of jasmonoyl-CoA, the direct precursor of jasmonic acid.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome dinor-OPDA dinor-OPDA OPC-6 OPC-6 dinor-OPDA->OPC-6 OPR3 This compound This compound OPC-6->this compound Acyl-CoA Synthetase Jasmonoyl-CoA Jasmonoyl-CoA This compound->Jasmonoyl-CoA β-oxidation (ACX, MFP, KAT) JA JA Jasmonoyl-CoA->JA Thioesterase Chloroplast Chloroplast Chloroplast->dinor-OPDA Linolenic Acid Processing

Figure 1: Peroxisomal steps of Jasmonic Acid biosynthesis featuring this compound.

Experimental Protocols

Chemo-enzymatic Synthesis

A common approach for synthesizing acyl-CoA esters is a chemo-enzymatic method. This typically involves the chemical synthesis of the corresponding carboxylic acid, followed by its enzymatic ligation to Coenzyme A.

Step 1: Chemical Synthesis of 3-Oxo-OPC6 Acid The synthesis of the carboxylic acid precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), can be achieved through multi-step organic synthesis, likely starting from commercially available cyclopentanone derivatives. The synthesis would involve the introduction of the pentenyl and hexanoic acid side chains with the desired stereochemistry.

Step 2: Enzymatic Ligation to Coenzyme A The synthesized 3-Oxo-OPC6 acid is then ligated to Coenzyme A using an acyl-CoA synthetase.

  • Reaction Mixture:

    • 3-Oxo-OPC6 acid (e.g., 1-5 mM)

    • Coenzyme A (e.g., 1-5 mM)

    • ATP (e.g., 5-10 mM)

    • MgCl₂ (e.g., 5-10 mM)

    • Acyl-CoA Synthetase (a suitable isoform, may require screening)

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) for several hours.

  • Monitoring: The progress of the reaction can be monitored by reverse-phase HPLC, observing the formation of the this compound peak and the depletion of the Coenzyme A peak.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound from the synthesis reaction mixture or biological extracts can be achieved using reverse-phase HPLC.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: An aqueous buffer, such as 20 mM potassium phosphate, pH adjusted to a slightly acidic value (e.g., 5.0-6.0) to maintain the stability of the thioester bond.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the compound. The exact gradient will need to be optimized.

    • Example gradient: 5% B to 60% B over 30 minutes.

  • Flow Rate: A typical flow rate is 1 mL/min for an analytical column.

  • Detection: The elution of this compound can be monitored by UV absorbance at 260 nm, which corresponds to the adenine moiety of Coenzyme A.

  • Fraction Collection: Fractions containing the purified compound are collected, pooled, and can be lyophilized for storage.

HPLC_Purification_Workflow Crude_Sample Crude Synthesis Mixture or Biological Extract Injection Inject onto HPLC System Crude_Sample->Injection Separation Reverse-Phase C18 Column Gradient Elution Injection->Separation Detection UV Detector (260 nm) Separation->Detection Fraction_Collection Collect Fractions Containing This compound Detection->Fraction_Collection Lyophilization Lyophilize for Storage Fraction_Collection->Lyophilization Purified_Product Purified this compound Lyophilization->Purified_Product

Figure 2: General workflow for the HPLC purification of this compound.
Enzymatic Assays

The activity of enzymes that utilize this compound as a substrate, such as those in the β-oxidation pathway (ACX, MFP, KAT), can be assayed spectrophotometrically.

Example: 3-Ketoacyl-CoA Thiolase (KAT) Assay

This assay measures the thiolytic cleavage of this compound by KAT in the presence of Coenzyme A, which results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by the decrease in absorbance at around 303-310 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA magnesium salt.

  • Assay Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • MgCl₂ (e.g., 25 mM)

    • Coenzyme A (e.g., 0.1 mM)

    • Purified this compound (substrate, concentration to be optimized, e.g., 10-100 µM)

    • Enzyme source (purified KAT or a protein extract containing KAT activity)

  • Procedure:

    • Pre-incubate the assay mixture without the substrate at the desired temperature (e.g., 25-37 °C).

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at ~305 nm using a spectrophotometer.

  • Calculation: The rate of the reaction can be calculated using the Beer-Lambert law, with the extinction coefficient for the 3-oxoacyl-CoA-Mg²⁺ complex.

Conclusion

This compound is a crucial, yet under-characterized, intermediate in the biosynthesis of the vital plant hormone jasmonic acid. While its role in the metabolic pathway is well-established, a significant gap exists in the availability of specific quantitative physicochemical data and detailed experimental protocols. The generalized methodologies presented in this guide, derived from studies on related acyl-CoA esters, provide a solid foundation for researchers to develop specific protocols for the synthesis, purification, and analysis of this compound. Further research to elucidate the specific properties of this molecule will be invaluable for a deeper understanding of jasmonate signaling and for potential applications in agriculture and drug development.

The Role of 3-Oxo-OPC6-CoA in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA, or 3-Oxo-OPC6-CoA, is a critical, yet often overlooked, intermediate in the biosynthesis of the phytohormone jasmonic acid (JA). Jasmonates are central regulators of plant defense and development. This technical guide provides an in-depth exploration of the formation, conversion, and putative signaling role of this compound in the context of plant stress responses. By examining the enzymatic steps that produce and consume this intermediate, we can infer its significance in the broader jasmonate signaling cascade. This document details the biochemical pathway, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the associated molecular processes.

Introduction: The Jasmonate Biosynthesis Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in orchestrating plant responses to a wide array of biotic and abiotic stresses, including insect herbivory, pathogen infection, wounding, and drought. The biosynthesis of JA is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.

The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxo-phytodienoic acid (OPDA). OPDA is transported into the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

The subsequent steps involve the activation of OPC-8:0 to its coenzyme A (CoA) thioester, OPC-8:0-CoA, by OPC-8:0-CoA ligase 1 (OPCL1). This initiates a series of three cycles of peroxisomal β-oxidation to shorten the octanoic acid side chain, ultimately yielding jasmonic acid. This compound is a key intermediate in the second cycle of this β-oxidation spiral.

The Central Role of this compound

This compound is formed during the second round of β-oxidation of the JA precursor, OPC-8:0-CoA. Its existence and role are primarily defined by the enzymes that catalyze the steps immediately preceding and following its formation.

Formation of this compound

Following the initial β-oxidation cycle that shortens OPC-8:0-CoA to OPC-6:0-CoA, the subsequent steps to generate this compound are catalyzed by acyl-CoA oxidase (ACX) and a multifunctional protein (MFP).

  • Acyl-CoA Oxidase (ACX): This enzyme introduces a double bond between the α and β carbons of OPC-6:0-CoA. In Arabidopsis thaliana, several ACX isoforms exist, with ACX1 and ACX5 being particularly important for wound-induced JA biosynthesis.

  • Multifunctional Protein (MFP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to form 3-hydroxy-OPC6-CoA and then oxidizes the hydroxyl group to a keto group, yielding This compound .

Conversion of this compound

The final step in this cycle of β-oxidation is the thiolytic cleavage of this compound, which is catalyzed by 3-ketoacyl-CoA thiolase (KAT).

  • 3-Ketoacyl-CoA Thiolase (KAT): This enzyme cleaves this compound into acetyl-CoA and OPC-4:0-CoA (also known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA). In Arabidopsis, KAT2 is the primary thiolase involved in JA biosynthesis and exhibits broad substrate specificity.[1] The resulting OPC-4:0-CoA then enters the final cycle of β-oxidation to produce JA.

Mutant studies in Arabidopsis have provided strong evidence for the essential role of these enzymes. For instance, kat2 mutants exhibit reduced levels of JA upon wounding and accumulate the upstream precursor OPC-8:0, demonstrating a bottleneck in the β-oxidation process.[2] This highlights the critical function of the enzymatic step that would utilize this compound as a substrate.

Signaling Pathways and Logical Relationships

The formation and conversion of this compound are integral to the jasmonate biosynthesis pathway, which is tightly regulated in response to stress signals.

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->OPDA LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 OPC6_CoA OPC-6:0-CoA OPC8_CoA->OPC6_CoA β-oxidation (Cycle 1) Three_Oxo_OPC6_CoA This compound OPC6_CoA->Three_Oxo_OPC6_CoA ACX, MFP OPC4_CoA OPC-4:0-CoA Three_Oxo_OPC6_CoA->OPC4_CoA KAT2 JA Jasmonic Acid (JA) OPC4_CoA->JA β-oxidation (Cycle 3)

Figure 1: Simplified Jasmonate Biosynthesis Pathway Highlighting this compound.

The workflow for studying the role of enzymes in the β-oxidation cascade of jasmonate biosynthesis often involves a combination of genetic, biochemical, and analytical approaches.

Experimental_Workflow start Hypothesis: Enzyme X is involved in JA biosynthesis mutant_analysis Generate/Obtain knockout mutant (e.g., T-DNA insertion) start->mutant_analysis recombinant_protein Recombinant Protein Expression and Purification start->recombinant_protein stress_treatment Apply Stress (e.g., Wounding, Pathogen) mutant_analysis->stress_treatment metabolite_profiling Metabolite Profiling (LC-MS/MS) stress_treatment->metabolite_profiling gene_expression Gene Expression Analysis (qRT-PCR) stress_treatment->gene_expression phenotypic_analysis Phenotypic Analysis (e.g., Herbivory assay) stress_treatment->phenotypic_analysis conclusion Conclusion on Enzyme Function metabolite_profiling->conclusion gene_expression->conclusion enzyme_assay In Vitro Enzyme Assays recombinant_protein->enzyme_assay enzyme_assay->conclusion phenotypic_analysis->conclusion

Figure 2: General Experimental Workflow for Characterizing JA Biosynthesis Enzymes.

Quantitative Data

Direct quantification of this compound in plant tissues is technically challenging due to its low abundance and transient nature as a metabolic intermediate. However, studies on mutants in the JA biosynthesis pathway provide indirect quantitative evidence of the metabolic flow through this point.

Plant LineTreatmentPrecursor AccumulatedJasmonic Acid Level (relative to WT)Reference
Arabidopsis thalianakat2 mutantWoundingOPC-8:0Significantly Reduced[2]
Arabidopsis thalianaacx1/acx5 double mutantWounding-Abolished

This table summarizes findings from studies on mutants in the jasmonate biosynthesis pathway, indicating the impact on precursor accumulation and final product synthesis.

Experimental Protocols

Jasmonate Profiling by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonates, which can be adapted for the detection of CoA-ester intermediates.

1. Sample Preparation: a. Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen. b. Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Extract the homogenized tissue with 1 mL of ice-cold 80% methanol containing a mixture of deuterated internal standards (e.g., d6-JA, d2-JA-Ile). d. Vortex thoroughly and incubate at 4°C for 1 hour with shaking. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Enrichment: a. Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of 1% formic acid. d. Elute the jasmonates with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of 50% methanol.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for jasmonates.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and internal standard need to be optimized. For novel intermediates like this compound, precursor ion scans and product ion scans would be necessary to determine the characteristic transitions.

In Vitro 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This protocol can be used to measure the activity of recombinant or purified KAT enzyme using a synthetic substrate analogous to this compound.

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.2 mM dithiothreitol.
  • Coenzyme A (CoA-SH).
  • 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA as a general substrate, or a custom-synthesized this compound).
  • Purified KAT enzyme.
  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer, CoA-SH, and the 3-ketoacyl-CoA substrate in a 96-well plate or a cuvette. b. Initiate the reaction by adding the purified KAT enzyme. c. The thiolytic cleavage of the substrate releases a free thiol group from the newly formed acyl-CoA. d. The rate of thiol release can be monitored spectrophotometrically by including DTNB in the reaction mixture, which reacts with free thiols to produce 2-nitro-5-thiobenzoate, a yellow-colored product with an absorbance maximum at 412 nm. e. Measure the increase in absorbance at 412 nm over time. f. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2-nitro-5-thiobenzoate.

Conclusion and Future Directions

This compound represents a key metabolic intermediate in the biosynthesis of jasmonic acid, a phytohormone central to plant stress responses. While its direct signaling roles are yet to be elucidated, its position in the pathway, bracketed by the essential enzymes ACX, MFP, and KAT, underscores its importance. Further research, including the development of sensitive analytical methods for its direct quantification and the characterization of its interaction with biosynthetic enzymes, will provide a more complete understanding of its contribution to the regulation of jasmonate-mediated defense mechanisms. Such knowledge could be instrumental for the development of novel strategies to enhance crop resilience and for the discovery of new molecular targets for agrochemical and pharmaceutical applications.

References

Subcellular Localization of 3-Oxo-OPC6-CoA in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the subcellular localization of 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of jasmonic acid (JA) in plant cells. Understanding the precise location of this molecule is critical for elucidating the regulation of the JA signaling pathway, which plays a central role in plant defense and development.

Core Concept: Peroxisomal Confinement of Jasmonic Acid Beta-Oxidation

The biosynthesis of jasmonic acid is a spatially compartmentalized process, beginning in the plastid and concluding in the peroxisome.[1][2] The final steps, which involve the beta-oxidation of the JA precursor, 12-oxo-phytodienoic acid (OPDA), are confined to the peroxisome.[1][2] this compound is an intermediate in this peroxisomal beta-oxidation cascade.

The pathway initiates with the conversion of OPDA to 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) within the peroxisome.[1][2] This is followed by the activation of OPC-8:0 to its corresponding CoA ester by the enzyme OPC-8:0 CoA Ligase1 (OPCL1), which has been definitively localized to the peroxisome.[1][2] Subsequently, a series of beta-oxidation steps, catalyzed by enzymes such as Acyl-CoA Oxidase (ACX), shorten the octanoic acid side chain.[3] this compound is an intermediate in this process, leading to the eventual formation of jasmonic acid. Given that the enzymes responsible for its synthesis and subsequent conversion are peroxisomal, This compound is localized within the peroxisomes of plant cells.

Quantitative Data on Enzyme Localization

While direct quantitative measurements for the distribution of this compound are not available, the subcellular localization of key enzymes in the jasmonate biosynthesis pathway has been determined. The following table summarizes the localization data for enzymes directly upstream and downstream of this compound.

EnzymeSubstrate/Product of RelevanceOrganismSubcellular LocalizationExperimental MethodReference
OPC-8:0 CoA Ligase1 (OPCL1) OPC-8:0Arabidopsis thalianaPeroxisomeGFP Fusion Protein Imaging[1][2]
Acyl-CoA Oxidase 1 (ACX1) Acyl-CoAs (including OPC-CoAs)Lycopersicon esculentum (Tomato)PeroxisomeMap-based cloning and mutant analysis[3]

Experimental Protocols

The subcellular localization of the enzymes involved in this compound metabolism has been determined using a variety of robust experimental techniques.

Green Fluorescent Protein (GFP) Fusion and Confocal Microscopy

This is a common in vivo method to determine the subcellular localization of a protein of interest.

Methodology for OPCL1-GFP Localization: [1][2]

  • Vector Construction: The full-length coding sequence of OPCL1 is cloned into a plant expression vector, creating an in-frame fusion with the Green Fluorescent Protein (GFP) gene. This is typically driven by a strong constitutive promoter like CaMV 35S.

  • Plant Transformation: The resulting construct is introduced into plant cells. This can be achieved through Agrobacterium tumefaciens-mediated transformation of whole plants or by transforming plant protoplasts.

  • Microscopy: The transformed plant tissues or cells are then visualized using a confocal laser scanning microscope.

  • Analysis: The GFP signal is observed. To confirm peroxisomal localization, the GFP signal is often co-localized with a known peroxisomal marker protein fused to a different colored fluorescent protein (e.g., RFP-PTS1) or by observing the characteristic punctate pattern of peroxisomes.

Subcellular Fractionation and Immunoblotting

This biochemical technique separates cellular components, allowing for the identification of proteins within specific organelles.

General Methodology: [4][5]

  • Homogenization: Plant tissue is gently homogenized in a buffered solution to break open the cells while keeping the organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This separates cellular components based on their size and density, yielding pellets enriched in nuclei, chloroplasts, mitochondria, and a microsomal fraction (containing smaller organelles like peroxisomes, ER, and Golgi).

  • Density Gradient Centrifugation: The microsomal fraction is further separated by layering it onto a density gradient (e.g., sucrose or Percoll) and centrifuging at high speed. Organelles migrate to a point in the gradient that matches their own density.

  • Fraction Collection and Analysis: The gradient is carefully fractionated, and the proteins in each fraction are separated by SDS-PAGE.

  • Immunoblotting (Western Blotting): The separated proteins are transferred to a membrane and probed with an antibody specific to the protein of interest (e.g., anti-ACX1). The presence of the protein in fractions is compared to the distribution of known marker proteins for different organelles (e.g., catalase for peroxisomes, V-ATPase for vacuole).

Visualizations

Jasmonic Acid Biosynthesis Pathway in the Peroxisome

jasmonate_pathway cluster_peroxisome Peroxisome OPDA OPDA OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8_CoA 3-Oxo-OPC8-CoA OPC8->OPC8_CoA OPCL1 OPC6_CoA This compound OPC8_CoA->OPC6_CoA ACX (1st β-oxidation cycle) JA Jasmonic Acid OPC6_CoA->JA Multiple β-oxidation cycles

Caption: Peroxisomal steps of jasmonic acid biosynthesis.

Experimental Workflow for GFP-Fusion Localization

gfp_workflow A Construct Gene-GFP Fusion Vector B Transform Plant Cells (e.g., Agrobacterium) A->B C Express Fusion Protein in vivo B->C D Confocal Laser Scanning Microscopy C->D E Image Acquisition (GFP Channel) D->E F Co-localization with Peroxisomal Marker (RFP) D->F G Confirmation of Peroxisomal Localization E->G F->G

Caption: Workflow for protein localization via GFP fusion.

Experimental Workflow for Subcellular Fractionation

fractionation_workflow A Homogenize Plant Tissue B Differential Centrifugation A->B C Isolate Microsomal Fraction B->C D Sucrose Density Gradient Centrifugation C->D E Collect Fractions D->E F SDS-PAGE & Immunoblot E->F G Probe with Specific Antibody & Organelle Markers F->G H Identify Protein-Enriched Fractions G->H

Caption: Workflow for localization by fractionation.

References

Regulation of 3-Oxo-OPC6-CoA Biosynthesis in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived hormones that regulate a wide array of physiological and developmental processes in plants, including defense against pathogens and insects. The biosynthesis of JA is a highly regulated, multi-step process that spans different cellular compartments. A key intermediate in this pathway is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), which is synthesized in the peroxisome. The regulation of its biosynthesis is intrinsically linked to the core jasmonate signaling pathway. This guide provides an in-depth technical overview of the biosynthesis of this compound and its regulation in the model plant Arabidopsis thaliana. It details the central signaling cascade involving the COI1 receptor, JAZ repressor proteins, and the MYC2 transcription factor, presents quantitative data from relevant mutants, and provides detailed protocols for key experimental techniques used in the field.

The Jasmonic Acid Biosynthesis Pathway

The synthesis of jasmonic acid begins in the chloroplast with the release of α-linolenic acid from galactolipids. The pathway proceeds through the following key steps, culminating in the formation of JA in the peroxisome. The intermediate this compound is formed within the peroxisome just prior to the final β-oxidation steps.

  • Chloroplast: α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[1]

  • Transport to Peroxisome: OPDA is transported from the chloroplast to the peroxisome.[1]

  • Peroxisome - Step 1 (Reduction): Inside the peroxisome, OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8).[1][2]

  • Peroxisome - Step 2 (CoA Ligation): OPC-8 is activated by a CoA ligase, resulting in the formation of 3-Oxo-OPC8-CoA.

  • Peroxisome - Step 3 (β-Oxidation): The synthesis of this compound occurs after one round of β-oxidation. Subsequently, two additional cycles of β-oxidation shorten the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid.[1]

JA_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA OPDA AO->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8 OPDA_p->OPC8 OPR3 OPC8_CoA 3-Oxo-OPC8-CoA OPC8->OPC8_CoA CoA Ligase OPC6_CoA This compound OPC8_CoA->OPC6_CoA β-oxidation (1x) JA Jasmonic Acid OPC6_CoA->JA β-oxidation (2x)

Figure 1: Overview of the Jasmonic Acid Biosynthesis Pathway.

The Core Regulatory Module: COI1-JAZ-MYC2

The regulation of JA biosynthesis and signaling is controlled by a sophisticated negative feedback loop. In the absence of a stimulus, JA-responsive genes are transcriptionally repressed. The perception of the active hormone, jasmonoyl-L-isoleucine (JA-Ile), alleviates this repression.

  • JASMONATE-ZIM DOMAIN (JAZ) Proteins: These proteins are the master repressors of JA signaling.[3][4] They function by binding to and inhibiting a variety of transcription factors that activate JA-responsive genes.[5]

  • MYC2: A key basic helix-loop-helix (bHLH) transcription factor that is a primary target of JAZ proteins.[4][6] MYC2 binds to the G-box motifs in the promoters of early JA-responsive genes, but its transcriptional activity is repressed when bound by a JAZ protein.[4][7]

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[4][8] COI1 functions as the receptor for JA-Ile.[9][10]

The signaling cascade proceeds as follows:

  • Basal State (No Stimulus): JAZ proteins are stable and bind to MYC2, preventing it from activating gene transcription.[4][11]

  • Activation (Stimulus Present): In response to stimuli like wounding, JA levels rise and the enzyme JAR1 conjugates JA to isoleucine, forming the bioactive hormone JA-Ile.[4][12]

  • Hormone Perception: JA-Ile acts as a "molecular glue," promoting the physical interaction between the JAZ protein and COI1.[3][5][9]

  • JAZ Degradation: The SCFCOI1 complex polyubiquitinates the JAZ protein, targeting it for degradation by the 26S proteasome.[4][11]

  • Transcriptional Activation: With the JAZ repressor degraded, MYC2 is released and free to activate the transcription of a wide range of JA-responsive genes, including genes involved in the JA biosynthesis pathway, creating a positive feedback loop.[6][13] MYC2 also activates genes encoding negative regulators, which helps to terminate the signaling response.[14]

Figure 2: The COI1-JAZ-MYC2 core signaling module in Arabidopsis.

Quantitative Data on Pathway Intermediates in Mutants

Direct quantification of this compound is technically challenging and not widely reported. However, measurements of its precursor, OPDA, and the final product, JA, in various mutants defective in peroxisomal β-oxidation provide strong evidence for the pathway's dynamics. Mutants unable to process peroxisomal substrates show a significant accumulation of these oxylipins.

GenotypeMutant DescriptionOPDA Level (pmol/10 mg seeds)JA Level (pmol/10 mg seeds)Reference
Wild Type (Col-0) Control1.8 ± 0.30.9 ± 0.1[15]
cts-2 ABC transporter for peroxisomal import129.5 ± 21.513.9 ± 1.1[15]
acx1 acx2 Acyl-CoA oxidases108.3 ± 15.320.9 ± 1.8[15]
kat2-1 3-ketoacyl-CoA thiolase108.6 ± 17.516.9 ± 1.6[15]
Table 1: Accumulation of JA precursor (OPDA) and product (JA) in dry seeds of Arabidopsis mutants defective in peroxisomal β-oxidation. Data are presented as mean ± SE. The dramatic increase of OPDA and JA in the mutants highlights the critical role of β-oxidation in processing these molecules.

Key Experimental Protocols

Protocol: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular biology technique used to identify protein-protein interactions in vivo.[16] It relies on the reconstitution of a functional transcription factor (commonly GAL4) when two proteins of interest, fused to the DNA-binding domain (DB) and activation domain (AD) of the transcription factor respectively, interact.[16][17]

Methodology:

  • Vector Construction: The coding sequence for the "bait" protein (e.g., JAZ) is cloned into a vector in-frame with the GAL4 DNA-binding domain (DB). The "prey" protein (e.g., MYC2) is cloned into a separate vector in-frame with the GAL4 activation domain (AD).[18]

  • Yeast Transformation: Both the DB-bait and AD-prey plasmids are co-transformed into a suitable yeast reporter strain.[17] This strain is typically auxotrophic for specific nutrients (e.g., histidine, leucine) and contains reporter genes (e.g., lacZ) under the control of a promoter with GAL4 binding sites.

  • Selection and Screening: Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., SD/-Leu/-Trp/-His). Only yeast cells where the bait and prey proteins interact will be able to reconstitute the GAL4 transcription factor, drive the expression of the reporter genes, and thus grow on the selective medium.[18]

  • Confirmation: Positive interactions are often confirmed using a secondary screen, such as a β-galactosidase assay, where the interaction leads to the production of a blue-colored product.[18]

Y2H_Workflow cluster_result Outcome in Yeast Nucleus cluster_no No Interaction cluster_yes Interaction Bait Bait Protein (e.g., JAZ) + DNA-Binding Domain (DB) Transform Co-transform into Yeast Reporter Strain Bait->Transform Prey Prey Protein (e.g., MYC2) + Activation Domain (AD) Prey->Transform No_DB DB-Bait Yes_Complex DB-Bait + AD-Prey Complex Forms No_Promoter Promoter No_DB->No_Promoter Binds No_AD AD-Prey No_Reporter Reporter Gene OFF No_Promoter->No_Reporter Result_No NO GROWTH on selective media Yes_Promoter Promoter Yes_Complex->Yes_Promoter Binds Yes_Reporter Reporter Gene ON Yes_Promoter->Yes_Reporter Result_Yes GROWTH on selective media

Figure 3: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a method used to identify the genome-wide binding sites of a protein of interest, such as a transcription factor like MYC2.[19] The technique combines chromatin immunoprecipitation with high-throughput DNA sequencing.[20]

Methodology:

  • Cross-linking: Plant tissues (e.g., Arabidopsis seedlings) are treated with formaldehyde to create covalent cross-links between proteins and DNA, fixing the protein-DNA interactions in vivo.[21]

  • Chromatin Shearing: The tissue is lysed, and the extracted chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[21]

  • Immunoprecipitation (IP): An antibody specific to the target protein (e.g., anti-MYC2) is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured, typically using magnetic beads coated with Protein A/G.[20]

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted from the beads.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K, releasing the DNA fragments.

  • DNA Purification and Library Preparation: The enriched DNA fragments are purified. Sequencing adapters are ligated to the ends of the DNA fragments to create a sequencing library.

  • Sequencing and Analysis: The library is sequenced using a next-generation sequencing platform. The resulting sequences are aligned to a reference genome to identify "peaks," which represent the genomic regions where the target protein was bound.[19]

ChIP_Seq_Workflow Start Plant Tissue (e.g., Arabidopsis seedlings) Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Shear 2. Lyse Cells & Shear Chromatin (Sonication) Crosslink->Shear IP 3. Immunoprecipitate (Add specific antibody, e.g., anti-MYC2) Shear->IP Beads 4. Capture with Beads & Wash away unbound fragments IP->Beads Elute 5. Elute & Reverse Cross-links (Heat + Proteinase K) Beads->Elute Purify 6. Purify DNA Elute->Purify Library 7. Prepare Sequencing Library (Ligate adapters) Purify->Library Seq 8. High-Throughput Sequencing Library->Seq Analysis 9. Align Reads & Identify Peaks (Bioinformatics Analysis) Seq->Analysis

Figure 4: General workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion

The biosynthesis of this compound is a pivotal step in the production of jasmonic acid in Arabidopsis. Its regulation is not controlled at a single enzymatic step but is rather integrated into the broader JA signaling network. The perception of JA-Ile by the COI1 receptor triggers the degradation of JAZ repressors, which in turn unleashes the MYC2 transcription factor. MYC2 then orchestrates a large-scale transcriptional reprogramming, which includes modulating the expression of JA biosynthesis genes, thereby controlling the flux through the pathway. This intricate feedback mechanism allows the plant to rapidly respond to environmental threats and finely tune its defensive and developmental programs. For researchers and drug development professionals, understanding these regulatory hubs provides potential targets for manipulating plant defense responses to improve crop resilience and discover novel bioactive compounds.

References

A Technical Guide to the Function of 3-Oxo-OPC6-CoA in Plant Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the role of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid-CoA (3-Oxo-OPC6-CoA) in plant development. As a key intermediate in the biosynthesis of jasmonic acid (JA), this compound is integral to a signaling pathway that governs a wide array of physiological processes, including defense against biotic and abiotic stresses, growth regulation, and reproductive development. This guide details the biosynthetic pathway of jasmonates, presents quantitative data on related metabolites, outlines detailed experimental protocols for the study of these compounds, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Central Role of Jasmonates in Plant Biology

Jasmonates are a class of lipid-derived phytohormones that are critical for plant survival and development. They are central to the plant's immune response, mediating defense against a wide range of pathogens and herbivores.[1][2] Beyond defense, jasmonates influence a multitude of developmental processes, including root growth, tuber formation, tendril coiling, fruit ripening, and senescence. The intricate regulation of the jasmonate signaling pathway allows plants to mount robust defense responses while managing the delicate trade-off between growth and defense, ensuring the optimal allocation of resources.[3][4] The biosynthesis of jasmonic acid is a multi-step process that spans different cellular compartments, with this compound being a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation stage.[5][6]

The Jasmonic Acid Biosynthesis Pathway: A Peroxisomal Symphony

The synthesis of jasmonic acid begins in the chloroplast and concludes in the peroxisome.[7] The initial substrate, α-linolenic acid, is converted to 12-oxo-phytodienoic acid (OPDA) in the chloroplast.[5][8] OPDA is then transported into the peroxisome, where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7][9]

Before entering the β-oxidation cycle, OPC-8:0 is activated to its coenzyme A (CoA) ester, OPC-8:0-CoA, by the enzyme OPC-8:0 CoA Ligase1 (OPCL1).[6][7] This activated molecule is the substrate for the peroxisomal β-oxidation pathway, a cyclical process that shortens the carboxylic acid side chain by two carbons in each cycle. The key enzymes in this cascade are acyl-CoA oxidase (ACX), a multifunctional protein (MFP) with 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT).[1][5][7]

The conversion of OPC-8:0-CoA to jasmonic acid involves three cycles of β-oxidation. This compound is the 3-ketoacyl-CoA intermediate formed during the second cycle of this process. The final cycle yields JA-CoA, which is then hydrolyzed to release free jasmonic acid.

Signaling Pathway Diagram

JASMONIC_ACID_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport (CTS/PXA1) OPC-8:0 OPC-8:0 OPDA_peroxisome->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 beta_oxidation_1 1st β-oxidation Cycle (ACX, MFP, KAT) OPC-8:0-CoA->beta_oxidation_1 This compound This compound beta_oxidation_1->this compound beta_oxidation_2 2nd β-oxidation Cycle (ACX, MFP, KAT) This compound->beta_oxidation_2 OPC-4:0-CoA OPC-4:0-CoA beta_oxidation_2->OPC-4:0-CoA beta_oxidation_3 3rd β-oxidation Cycle (ACX, MFP, KAT) OPC-4:0-CoA->beta_oxidation_3 JA-CoA JA-CoA beta_oxidation_3->JA-CoA JA Jasmonic Acid JA-CoA->JA Thioesterase

Figure 1: Jasmonic Acid Biosynthesis Pathway

Function of this compound in Plant Development and Defense

The primary known function of this compound is its role as an obligate intermediate in the biosynthesis of jasmonic acid. Therefore, its impact on plant development is intrinsically linked to the downstream effects of JA and its derivatives.

  • Defense Against Herbivores: JA is a potent elicitor of plant defenses against chewing insects. Studies on mutants deficient in the β-oxidation stage of JA biosynthesis, such as the acx1/acx5 double mutant in Arabidopsis thaliana, show a significant reduction in wound-induced JA accumulation and a corresponding decrease in resistance to insects like Trichoplusia ni.[2]

  • Response to Pathogens: The role of JA in pathogen defense is complex and depends on the lifestyle of the pathogen. JA is generally associated with defense against necrotrophic fungi.[2]

  • Reproductive Development: Proper JA synthesis is crucial for male reproductive functions. The acx1/acx5 double mutant exhibits reduced pollen viability and fecundity, which can be restored by the exogenous application of JA.[2]

  • Seed Germination: The accumulation of JA precursors, such as OPDA, can repress seed germination. Mutants blocked in the peroxisomal β-oxidation pathway show elevated levels of these precursors and a corresponding block in germination.[6][10]

  • Growth-Defense Trade-offs: The activation of JA-mediated defense responses is often associated with a cost to plant growth. This trade-off is a critical aspect of plant resource allocation, ensuring that defense mechanisms are deployed when necessary without unduly compromising growth and development under benign conditions.[3][4][11]

Quantitative Data

Direct quantification of this compound in plant tissues is technically challenging due to its low abundance and transient nature. However, data on related compounds in the jasmonate pathway provide insight into the flux through this metabolic route.

Metabolite Plant/Tissue Condition Concentration/Level Reference
Acyl-CoA PoolBrassica napus (maturing seeds)Lipid Synthesis3-6 µM[12]
Acyl-CoA PoolArabidopsis thaliana (seedlings)Storage Lipid Breakdown3-6 µM[12]
Jasmonic AcidLycopersicon esculentum (tomato) leaves, acx1 mutantWounding~5% of wild-type levels[1]
Jasmonic AcidArabidopsis thaliana, acx1 mutantWoundingReduced accumulation[2]
Jasmonic AcidArabidopsis thaliana, acx1/acx5 double mutantWoundingAbolished accumulation[2]

Experimental Protocols

Quantification of Acyl-CoA Esters (including this compound precursors)

This protocol is adapted from methods developed for the sensitive quantification of acyl-CoA esters from plant tissues.[12]

Objective: To extract and quantify acyl-CoA esters from plant tissues using derivatization followed by high-performance liquid chromatography (HPLC).

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol with 0.1% acetic acid)

  • Chloroacetaldehyde

  • Derivatization buffer (e.g., citrate buffer, pH 4.0)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 HPLC column

  • Acyl-CoA standards

Procedure:

  • Tissue Homogenization: Flash-freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Immediately add ice-cold extraction buffer to the powdered tissue. Vortex vigorously and incubate on ice.

  • Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

  • Derivatization: Mix the supernatant with chloroacetaldehyde in the derivatization buffer. This reaction converts the acyl-CoA esters to their fluorescent etheno derivatives. Incubate at an elevated temperature (e.g., 80°C).

  • HPLC Analysis:

    • Inject the derivatized sample onto the ion-paired reversed-phase HPLC system.

    • Separate the acyl-etheno-CoA esters using a gradient of a suitable mobile phase (e.g., acetonitrile in an aqueous buffer).

    • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantification: Create a standard curve using known concentrations of acyl-CoA standards that have undergone the same derivatization process. Compare the peak areas from the plant extract to the standard curve to determine the concentrations of the acyl-CoA esters.

  • Peak Identification: Use mass spectrometry (MS) to confirm the identity of the peaks corresponding to the acyl-CoA esters of interest.[12]

Workflow for Acyl-CoA Quantification

ACYL_COA_QUANTIFICATION_WORKFLOW start Start: Plant Tissue Sample homogenization 1. Homogenize in Liquid N2 start->homogenization extraction 2. Extract with Cold Buffer homogenization->extraction centrifugation 3. Centrifuge and Collect Supernatant extraction->centrifugation derivatization 4. Derivatize with Chloroacetaldehyde centrifugation->derivatization hplc 5. Separate via HPLC derivatization->hplc detection 6. Detect with Fluorescence Detector hplc->detection quantification 7. Quantify Against Standards detection->quantification end End: Acyl-CoA Concentrations quantification->end MUTANT_ANALYSIS_WORKFLOW start Start: Identify Gene of Interest acquire_mutant 1. Acquire/Generate Mutant Line start->acquire_mutant genotype 2. Genotype to Confirm Mutation acquire_mutant->genotype phenotype 3. Phenotypic Analysis (Growth, Reproduction) genotype->phenotype biochem 4. Biochemical Analysis (Metabolite Profiling) genotype->biochem stress 5. Stress Assays (Biotic/Abiotic) genotype->stress conclusion Elucidate Gene Function phenotype->conclusion biochem->conclusion expression 6. Gene Expression Analysis stress->expression expression->conclusion complementation 7. Genetic Complementation conclusion->complementation Confirmation

References

The Crossroads of Plant Signaling: An In-depth Technical Guide to the Interaction of 3-Oxo-OPC6-CoA with Other Phytohormones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC6-CoA) is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant growth, development, and stress responses. The conversion of its precursor, 12-oxo-phytodienoic acid (OPDA), is a crucial step, primarily catalyzed by the enzyme 12-oxophytodienoate reductase 3 (OPR3). The jasmonate pathway does not operate in isolation; it is intricately connected with other phytohormonal signaling pathways, forming a complex network that fine-tunes plant responses to a myriad of internal and external cues. This technical guide provides a comprehensive overview of the known interactions between the jasmonate pathway, with a focus on the metabolic node of this compound, and other major phytohormones.

The Jasmonic Acid Biosynthesis Pathway and the Central Role of this compound

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to OPDA. OPDA is then transported to the peroxisome, where it is reduced by OPR3 to 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). Subsequent β-oxidation steps lead to the formation of JA. This compound is an intermediate in this β-oxidation spiral.

JASMONATE_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8_CoA OPC-8:0-CoA OPDA_perox->OPC8_CoA OPR3, ACS This compound This compound OPC8_CoA->this compound β-oxidation (1 cycle) 3-Oxo-OPC4-CoA 3-Oxo-OPC4-CoA This compound->3-Oxo-OPC4-CoA β-oxidation JA Jasmonic Acid 3-Oxo-OPC4-CoA->JA β-oxidation, Thioesterase JA_Auxin_Crosstalk cluster_JA JA Signaling cluster_Auxin Auxin Signaling JA JA MYC2 MYC2 JA->MYC2 activates PLT1_2 PLT1/2 MYC2->PLT1_2 represses Root_Development Root_Development MYC2->Root_Development inhibits Auxin Auxin Auxin->PLT1_2 activates PLT1_2->Root_Development promotes JA_GA_Crosstalk cluster_JA JA Signaling cluster_GA GA Signaling JA JA JAZ JAZ JA->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses PIFs PIFs JAZ->PIFs represses Defense Defense JAZ->Defense inhibits MYC2->Defense promotes GA GA DELLA DELLA GA->DELLA promotes degradation DELLA->JAZ interacts with DELLA->MYC2 sequesters JAZ from DELLA->PIFs represses Growth Growth DELLA->Growth inhibits PIFs->Growth promotes Phytohormone_Crosstalk_Overview JA Jasmonic Acid (this compound pathway) Auxin Auxin JA->Auxin Antagonistic/Synergistic GA Gibberellin JA->GA Antagonistic Cytokinin Cytokinin JA->Cytokinin Antagonistic ABA Abscisic Acid JA->ABA Synergistic/Antagonistic Ethylene Ethylene JA->Ethylene Synergistic SA Salicylic Acid JA->SA Antagonistic BR Brassinosteroid JA->BR Antagonistic/Synergistic Auxin->GA Auxin->Cytokinin GA->Cytokinin ABA->Ethylene

The Genesis of a Key Jasmonate Intermediate: A Technical Guide to the Biosynthetic Pathway of 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway leading to the formation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), a crucial intermediate in the biosynthesis of jasmonates. Jasmonates are a class of lipid-derived signaling molecules in plants that play pivotal roles in regulating growth, development, and responses to biotic and abiotic stress. Understanding the intricacies of their biosynthesis is paramount for the development of novel therapeutic agents and agricultural solutions.

The Biosynthetic Pathway: From Linolenic Acid to a Coenzyme A Thioester

The formation of this compound is a multi-step process that originates in the chloroplast and concludes in the peroxisome. The pathway begins with the release of α-linolenic acid from chloroplast membranes. A parallel pathway exists for the C16 homolog, hexadecatrienoic acid, which leads to the dinor-jasmonate precursors.

The key enzymatic steps leading to this compound are:

  • Oxygenation and Cyclization in the Chloroplast: Lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) act sequentially on α-linolenic acid to produce 12-oxophytodienoic acid (OPDA) and its C16 analog, dinor-OPDA (dnOPDA).[1][2]

  • Transport to the Peroxisome: OPDA and dnOPDA are transported from the chloroplast to the peroxisome.[1][2]

  • Reduction of the Cyclopentenone Ring: In the peroxisome, 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the double bond in the cyclopentenone ring of dnOPDA to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0).[1][2] This reaction is NADPH-dependent.[3]

  • Activation by Coenzyme A: The carboxylic acid group of OPC-6:0 is then activated through the formation of a thioester bond with coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase, such as OPC-8:0-CoA ligase 1 (OPCL1), to form this compound.[1][2][4]

Following its formation, this compound enters the β-oxidation pathway to ultimately yield jasmonic acid.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the formation of this compound.

Table 1: Kinetic Parameters of 12-Oxophytodienoate Reductase 3 (OPR3)

SubstrateKm (µM)Vmax (nkat/mg protein)Source
(9S,13S)-12-oxophytodienoic acid3553.7[5]

Note: The data presented is for the C18 substrate, OPDA. OPR3 also efficiently reduces the C16 analog, dnOPDA, which is the direct precursor to OPC-6:0.

Table 2: Kinetic Properties of Arabidopsis thaliana Acyl-CoA Synthetases with OPC-6:0 as a Substrate

Enzyme (At locus)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source
At1g20510 (OPCL1)187 ± 330.41 ± 0.062200[4]
At4g0516094 ± 381.49 ± 0.315200[4]
At5g63380169 ± 291.94 ± 0.2311500[4]

Values are presented as mean ± SD from at least three independent determinations.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers in the field.

Expression and Purification of Recombinant OPR3

Objective: To obtain purified OPR3 enzyme for in vitro activity assays.

Methodology:

  • Gene Cloning and Expression Vector Construction: The coding sequence of OPR3 is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His-tagged fusion protein.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice. The lysate is then centrifuged to pellet the cell debris.

  • Affinity Chromatography: The clarified supernatant containing the His-tagged OPR3 is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: The purified His-tagged OPR3 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. Protein purity is assessed by SDS-PAGE.

In Vitro Assay for 12-Oxophytodienoate Reductase 3 (OPR3) Activity

Objective: To determine the kinetic parameters of OPR3.

Methodology:

  • Reaction Mixture: The standard assay mixture (1 mL final volume) contains 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH, and varying concentrations of the substrate (dnOPDA or OPDA).

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of purified recombinant OPR3 enzyme.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored continuously using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.

  • Data Analysis: Initial reaction velocities are calculated from the linear portion of the reaction progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Acyl-CoA Synthetase Activity Assay

Objective: To measure the activity of acyl-CoA synthetases, such as OPCL1, in converting OPC-6:0 to this compound.

Methodology (Coupled Spectrophotometric Assay):

  • Principle: The formation of AMP during the acyl-CoA synthetase reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture: The assay mixture (1 mL final volume) contains 100 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 10 mM MgCl2, 0.5 mM CoA, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and varying concentrations of the substrate (OPC-6:0).

  • Enzyme Addition: The reaction is initiated by the addition of the purified acyl-CoA synthetase.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously.

  • Data Analysis: Initial velocities are calculated and used to determine the kinetic parameters as described for the OPR3 assay.

Visualizing the Pathway and Experimental Workflow

Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language for Graphviz.

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid dnOPDA dnOPDA alpha-Linolenic_Acid->dnOPDA LOX, AOS, AOC dnOPDA_peroxisome dnOPDA dnOPDA->dnOPDA_peroxisome Transport OPC-6:0 OPC-6:0 This compound This compound OPC-6:0->this compound Acyl-CoA Synthetase (e.g., OPCL1) dnOPDA_peroxisome->OPC-6:0 OPR3

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for OPR3 Characterization

OPR3_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Assay Cloning Clone OPR3 into expression vector Transformation Transform E. coli Cloning->Transformation Induction Induce protein expression with IPTG Transformation->Induction Lysis Cell Lysis Induction->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Activity_Assay Spectrophotometric Activity Assay Elution->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for OPR3 characterization.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxo-OPC6-CoA using OPCL1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) utilizing the recombinant acyl-CoA synthetase, OPC-8:0 CoA Ligase 1 (OPCL1) from Arabidopsis thaliana. OPCL1 is a key enzyme in the jasmonic acid biosynthesis pathway, responsible for the activation of the jasmonic acid precursor 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). These protocols cover the expression and purification of recombinant OPCL1, the enzymatic synthesis of the corresponding CoA ester, and analytical methods for product quantification. The provided data and methodologies are intended to facilitate the production of this compound for applications in metabolic research, drug discovery, and as an analytical standard.

Introduction to OPCL1 and this compound Synthesis

Jasmonic acid (JA) and its precursors are lipid-derived signaling molecules in plants that play crucial roles in regulating growth, development, and defense responses. The biosynthesis of JA involves a series of enzymatic steps, a key one being the conversion of OPC-8:0 to its coenzyme A (CoA) thioester, catalyzed by OPCL1, which then enters β-oxidation to yield JA.[1] The enzymatic synthesis of this compound using OPCL1 provides a specific and efficient method to produce this important metabolic intermediate. Understanding the kinetics and reaction requirements of OPCL1 is essential for optimizing the in vitro synthesis of its product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic activity of Arabidopsis thaliana OPCL1.

Table 1: Michaelis-Menten Kinetic Parameters of Recombinant Arabidopsis thaliana OPCL1

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)
OPC-8:0231.27[2]55.2
12-oxo-phytodienoic acid (OPDA)351.56[2]44.6
dinor-OPDA (dnOPDA)541.78[2]33.0
Tetradecanoate220.96[2]43.6

Table 2: Substrate Specificity of Recombinant Arabidopsis thaliana OPCL1

SubstrateRelative Activity (%)
OPC-8:0100
12-oxo-phytodienoic acid (OPDA)92
dinor-OPDA (dnOPDA)81
Tetradecanoate92
Indole-3-acetic acid (IAA)< 5
Phenylacetic acid< 5
Cinnamic acid< 5
4-Coumaric acid< 5

Experimental Protocols

Expression and Purification of Recombinant His-tagged Arabidopsis thaliana OPCL1 from E. coli

This protocol describes the expression of His-tagged OPCL1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain BL21(DE3)

  • Expression vector (e.g., pET series) containing the OPCL1 coding sequence with an N- or C-terminal His-tag

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Transformation: Transform the OPCL1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate at the lower temperature for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged OPCL1.

  • IMAC Purification:

    • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

    • Wash the resin twice with 10 column volumes of Wash Buffer.

    • Elute the protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.

  • Analysis and Storage: Analyze the purified protein fractions by SDS-PAGE. Pool the fractions containing pure OPCL1. Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction for the synthesis of this compound from OPC-8:0.

Materials:

  • Purified recombinant OPCL1 enzyme

  • OPC-8:0 (substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Quenching solution: 10% Acetic acid or other suitable organic acid

Reaction Setup (Example 100 µL reaction):

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
Reaction Buffer1 M100 mM10
OPC-8:010 mM100 µM1
CoA10 mM1 mM10
ATP100 mM5 mM5
MgCl21 M10 mM1
Purified OPCL11 mg/mL1-5 µg1-5
Nuclease-free water--to 100 µL

Procedure:

  • Prepare a master mix of the reaction components, excluding the enzyme.

  • Aliquot the master mix into reaction tubes.

  • Initiate the reaction by adding the purified OPCL1 enzyme.

  • Incubate the reaction at an optimal temperature (typically 30-37°C) for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically by performing a time-course experiment.

  • Stop the reaction by adding 10 µL of the quenching solution.

  • The reaction mixture is now ready for analysis of this compound formation.

Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of the synthesized this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column suitable for the separation of acyl-CoAs.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine acetate (TEAA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

General LC-MS/MS Method:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Inject 5-10 µL of the sample onto the C18 column.

    • Use a gradient elution to separate the product from the substrates and other reaction components. An example gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion masses for this compound will need to be determined by direct infusion of a standard or based on theoretical calculations. For long-chain acyl-CoAs, a common product ion results from the fragmentation of the phosphopantetheine moiety.

    • Optimize MS parameters such as collision energy and declustering potential for the specific analyte.

  • Quantification: Create a standard curve using known concentrations of a synthesized and purified this compound standard to quantify the amount of product formed in the enzymatic reaction.

Visualizations

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Biosynthesis cluster_plastid Plastid cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA (Product of OPCL1) OPC-8:0->OPC-8:0-CoA OPCL1 ATP, CoA This compound This compound (Target Molecule) OPC-8:0-CoA->this compound 1st cycle of β-oxidation beta-oxidation beta-oxidation This compound->beta-oxidation JA JA beta-oxidation->JA 2 more cycles

Caption: The jasmonic acid biosynthesis pathway, highlighting the role of OPCL1.

Experimental Workflow for Enzymatic Synthesis and Analysis

Workflow cluster_protein Recombinant OPCL1 Production cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Transformation Transformation Expression Expression Transformation->Expression Inoculation & Growth Purification Purification Expression->Purification Cell Lysis & IMAC Purified_OPCL1 Purified_OPCL1 Purification->Purified_OPCL1 Reaction_Setup Reaction_Setup Purified_OPCL1->Reaction_Setup Add Enzyme Incubation Incubation Reaction_Setup->Incubation Quenching Quenching Incubation->Quenching LC_MS_Analysis LC_MS_Analysis Quenching->LC_MS_Analysis Inject Sample Data_Processing Data_Processing LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols: Extraction of 3-Oxo-OPC6-CoA from Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC6-CoA is a crucial intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant growth, development, and defense responses against biotic and abiotic stresses. The accurate extraction and quantification of this compound from leaf tissue are essential for studying the regulation of the jasmonate pathway and for developing strategies to modulate plant stress responses. This document provides a detailed protocol for the extraction of this compound from leaf tissue, adapted from established methods for acyl-CoA analysis in plants. The protocol is designed to be a starting point for researchers and may require optimization depending on the plant species and experimental goals.

Signaling Pathway of Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced and activated to its CoA ester. A series of β-oxidation steps follow, leading to the formation of jasmonic acid. This compound is a key intermediate in this peroxisomal β-oxidation cascade.

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxo-phytodienoic Acid (OPDA) alpha_linolenic_acid->OPDA Multiple Steps OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8_CoA OPC8-CoA OPDA_perox->OPC8_CoA OPR3, 4CL-like 3_Oxo_OPC6_CoA This compound OPC8_CoA->3_Oxo_OPC6_CoA β-oxidation OPC6_CoA OPC6-CoA 3_Oxo_OPC6_CoA->OPC6_CoA β-oxidation OPC4_CoA OPC4-CoA OPC6_CoA->OPC4_CoA β-oxidation JA Jasmonic Acid OPC4_CoA->JA β-oxidation

Figure 1: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow for Extraction

The following diagram outlines the major steps in the extraction of this compound from leaf tissue.

extraction_workflow Start Start: Collect Leaf Tissue Grind Grind Tissue in Liquid Nitrogen Start->Grind Extract Extract with Buffer (e.g., Tris-HCl with TCA) Grind->Extract Centrifuge1 Centrifuge to Pellet Debris Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Elute Elute Acyl-CoAs SPE->Elute Derivatize Derivatize with Chloroacetaldehyde (for fluorescent detection) Elute->Derivatize Analyze Analyze by RP-HPLC Derivatize->Analyze End End: Data Analysis Analyze->End

Figure 2: Experimental Workflow for this compound Extraction.

Experimental Protocol

This protocol is a comprehensive guide for the extraction of this compound. Safety precautions, including the use of personal protective equipment (PPE), should be followed throughout the experiment.

Materials and Reagents
  • Fresh leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes

  • Extraction Buffer: 200 mM Tris-HCl (pH 7.5), 10% (w/v) trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Wash Solution: 100 mM sodium acetate (pH 4.5)

  • SPE Elution Buffer: 100 mM sodium acetate (pH 4.5) with 25% (v/v) methanol

  • Derivatization Reagent: 2 M Chloroacetaldehyde (freshly prepared)

  • Derivatization Buffer: 50 mM sodium citrate (pH 4.0)

  • HPLC-grade water, methanol, and acetonitrile

  • Ion-pairing reagent (for HPLC)

  • Internal standards (optional, for quantification)

Procedure
  • Sample Collection and Preparation:

    • Harvest fresh leaf tissue (100-500 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Equilibrate an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of SPE Wash Solution to remove interfering substances.

    • Elute the acyl-CoAs with 500 µL of SPE Elution Buffer into a fresh tube.

  • Derivatization for Fluorescent Detection:

    • To the eluate, add 50 µL of Derivatization Buffer and 50 µL of Derivatization Reagent.

    • Incubate at 80°C for 10 minutes in a heating block.

    • Cool the sample on ice.

  • Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Analyze the derivatized sample by RP-HPLC with a fluorescence detector.

    • The separation can be achieved using a C18 column with a gradient of an ion-pairing mobile phase.

    • The specific gradient and run time will need to be optimized based on the HPLC system and column used.

Data Presentation

Quantitative analysis of this compound can be performed by comparing the peak area of the sample to a standard curve generated from a pure standard. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification. The following table can be used to summarize the quantitative data from multiple samples.

Sample IDTissue Weight (mg)Peak AreaConcentration (pmol/g FW)Notes
Control 1205.3
Control 2198.7
Treatment 1210.1
Treatment 2202.5

FW: Fresh Weight

Troubleshooting

  • Low Yield:

    • Ensure rapid freezing of the tissue to prevent degradation.

    • Optimize the extraction buffer composition.

    • Ensure complete grinding of the tissue.

  • High Background in HPLC:

    • Optimize the SPE washing steps to remove interfering compounds.

    • Use high-purity solvents and reagents.

  • Poor Peak Resolution:

    • Adjust the HPLC gradient and flow rate.

    • Ensure the column is in good condition.

Conclusion

This protocol provides a robust framework for the extraction and analysis of this compound from leaf tissue. The successful implementation of this protocol will enable researchers to gain deeper insights into the jasmonate signaling pathway and its role in plant biology. Further optimization may be necessary to suit specific experimental needs and plant species.

Application Notes and Protocols for the Quantification of 3-Oxo-OPC6-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone crucial for regulating growth, development, and defense responses against biotic and abiotic stresses. Accurate quantification of this compound is essential for understanding the intricate signaling pathways of jasmonates and for the development of novel therapeutic agents that may target this pathway. This document provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for trace-level analysis in complex biological matrices.

Signaling Pathway

The biosynthesis of jasmonic acid begins in the chloroplast and is completed in the peroxisome. This compound is formed within the peroxisome from its precursor, OPC-6:0, through the action of OPC-8:0-CoA ligase. It is then further metabolized through β-oxidation to yield jasmonic acid.

Jasmonic_Acid_Biosynthesis Jasmonic Acid Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12-oxo-PDA 12-oxo-Phytodienoic Acid (OPDA) 13-HPOT->12-oxo-PDA AOS/AOC OPDA_transported OPDA 12-oxo-PDA->OPDA_transported Transport OPC8-CoA OPC8-CoA This compound This compound OPC8-CoA->this compound ACX Jasmonic_Acid Jasmonic_Acid This compound->Jasmonic_Acid β-oxidation (MFP, KAT) OPC8 OPC8 OPDA_transported->OPC8 OPR3 OPC8->OPC8-CoA OPCL1

Figure 1: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, including tissue homogenization and extraction, followed by LC-MS/MS analysis and data processing.

LCMSMS_Workflow Sample_Collection Plant Tissue Collection (e.g., leaves, roots) Homogenization Homogenization in Extraction Solvent Sample_Collection->Homogenization Extraction Solid Phase Extraction (SPE) for cleanup and concentration Homogenization->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (fresh or flash-frozen in liquid nitrogen)

  • Extraction Solvent: 2-propanol/isooctane/sulfuric acid (0.1 M) (20:10:1, v/v/v)

  • Internal Standard (IS): A suitable stable isotope-labeled acyl-CoA or a structurally similar surrogate standard (e.g., C17:0-CoA).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue and homogenize in 1 mL of ice-cold extraction solvent using a bead beater or mortar and pestle.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Extraction: Vortex the mixture for 1 minute and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the supernatant to a new tube. Add 2 mL of isooctane and 1 mL of water, vortex, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous phase from the previous step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Predicted):

The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the structure of this compound and common fragmentation patterns of acyl-CoAs. These parameters must be optimized empirically on the specific instrument being used.

AnalytePrecursor Ion ([M-H]⁻, m/z)Product Ion (m/z)Collision Energy (eV)
This compound1028.3521.3To be optimized
Surrogate ISTo be determinedTo be determinedTo be optimized

Note: The precursor ion is predicted based on the monoisotopic mass of this compound (1029.27210 Da). The product ion is predicted based on the neutral loss of the 3'-phospho-ADP moiety.

Data Acquisition:

  • Operate the mass spectrometer in negative ion mode.

  • Use the optimized MRM transitions to monitor for this compound and the internal standard.

Data Presentation and Quantification

The quantification of this compound is achieved by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Example Calibration Curve Data:

Standard Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,500100,0000.015
0.57,800102,0000.076
116,000101,5000.158
582,00099,8000.822
10165,000100,5001.642
50830,000101,0008.218

Method Validation Parameters (Hypothetical Data for a Validated Method):

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 nM
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Matrix Effect Assessed and compensated by IS

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by LC-MS/MS. The provided protocols for sample preparation and LC-MS/MS analysis, along with the predicted MRM transitions, offer a solid starting point for researchers. It is imperative to emphasize that the mass spectrometry parameters and chromatographic conditions should be thoroughly optimized and the method validated in the user's laboratory to ensure accurate and reliable quantitative results. The successful implementation of this method will contribute to a deeper understanding of the jasmonate signaling pathway and its role in plant biology and potentially in drug discovery.

Application Notes and Protocols for Tracing 3-Oxo-OPC6-CoA Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for tracing the metabolism of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), a key intermediate in the biosynthesis of jasmonic acid (JA). Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant development, defense against pathogens, and responses to environmental stress. Understanding the metabolic flux through the JA biosynthesis pathway is crucial for developing strategies to enhance plant resilience and for the discovery of novel therapeutic agents that may modulate inflammatory pathways in humans, which share similarities with oxylipin signaling in plants.

Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to elucidate metabolic pathways and quantify the flux of metabolites through these pathways.[1] By supplying a stable isotope-labeled precursor, such as ¹³C-labeled α-linolenic acid, researchers can trace the incorporation of the label into downstream intermediates, including this compound, and ultimately into jasmonic acid. This allows for the precise measurement of metabolite pool sizes and turnover rates, providing valuable insights into the regulation of the pathway under various conditions.

Metabolic Pathway of this compound

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes. Through a series of enzymatic reactions in the chloroplast, α-LeA is converted to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and a series of β-oxidation cycles. This compound is an intermediate in this β-oxidation process, formed from its precursor 3-Oxo-OPC8-CoA.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX OPDA 12-oxo-phytodienoic acid (OPDA) 13-HPOT->OPDA AOS/AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8-CoA OPC8-CoA OPDA_perox->OPC8-CoA OPR3, ACS 3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA OPC8-CoA->3-Oxo-OPC8-CoA ACX This compound This compound 3-Oxo-OPC8-CoA->this compound MFP 3-Oxo-OPC4-CoA 3-Oxo-OPC4-CoA This compound->3-Oxo-OPC4-CoA KAT JA Jasmonic Acid 3-Oxo-OPC4-CoA->JA Multiple Steps

Figure 1: Simplified Jasmonic Acid Biosynthesis Pathway

Experimental Workflow for Stable Isotope Tracing

The general workflow for tracing the metabolism of this compound involves several key steps, from the introduction of a labeled precursor to the final analysis of labeled metabolites.

Experimental_Workflow Start Start: Plant Material (e.g., Arabidopsis seedlings) Labeling Stable Isotope Labeling (e.g., with [U-¹³C₁₈]-α-Linolenic Acid) Start->Labeling Incubation Incubation and Metabolic Incorporation Labeling->Incubation Harvesting Harvesting and Quenching of Plant Tissue Incubation->Harvesting Extraction Extraction of Metabolites Harvesting->Extraction Purification Purification of Acyl-CoAs Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing End End: Metabolic Flux Quantification Data_Processing->End

Figure 2: General Experimental Workflow

Protocols

Protocol 1: Stable Isotope Labeling of Arabidopsis thaliana Seedlings

This protocol describes the feeding of uniformly ¹³C-labeled α-linolenic acid to Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium, Gamborg's B5 vitamins, 1% (w/v) sucrose, 0.8% (w/v) agar

  • Sterile petri dishes

  • [U-¹³C₁₈]-α-Linolenic acid (commercially available)

  • Ethanol

  • Sterile water

  • Liquid MS medium (without agar)

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Tween 20 for 10 minutes.

    • Rinse the seeds 5 times with sterile water.

    • Plate the sterilized seeds on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Seedling Culture:

    • After 7-10 days, transfer individual seedlings to sterile 12-well plates containing 2 mL of liquid MS medium per well.

    • Allow the seedlings to acclimate for 24 hours in the growth chamber.

  • Preparation of Labeled Precursor:

    • Prepare a stock solution of [U-¹³C₁₈]-α-linolenic acid in ethanol. A typical stock concentration is 10 mM.

    • Further dilute the stock solution in the liquid MS medium to a final working concentration (e.g., 50 µM).

  • Feeding Experiment:

    • Replace the MS medium in each well with the medium containing the labeled α-linolenic acid.

    • For control experiments, use medium with the same concentration of unlabeled α-linolenic acid.

    • Incubate the seedlings for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time.

  • Harvesting and Quenching:

    • At each time point, quickly remove the seedlings from the medium, gently blot them dry with a Kimwipe, and immediately freeze them in liquid nitrogen to quench all metabolic activity.

    • Store the frozen samples at -80°C until extraction.

Protocol 2: Extraction of Acyl-CoAs from Plant Tissue

This protocol is optimized for the extraction of medium- and long-chain acyl-CoA esters from plant material.

Materials:

  • Frozen plant tissue

  • Extraction buffer: 2.5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., [¹³C₃]-propionyl-CoA or another odd-chain acyl-CoA not expected to be abundant in the sample)

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Centrifuge capable of 4°C

Procedure:

  • Sample Homogenization:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Grind the frozen plant tissue (typically 50-100 mg) to a fine powder under liquid nitrogen.

  • Extraction:

    • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

    • Add 500 µL of ice-cold 2.5% SSA extraction buffer containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

    • The supernatant contains the acyl-CoA esters and is now ready for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (suggested starting point):

  • Column: A C18 reversed-phase column suitable for polar molecules (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M+H]⁺) for this compound should be calculated based on its chemical formula (C₃₇H₅₈N₇O₁₈P₃S). The primary product ion for quantification is typically the fragment corresponding to the loss of the acyl chain, leaving the CoA moiety. A secondary, qualifying transition should also be monitored.

    • Note: The exact m/z values will depend on the isotopic labeling. For example, for unlabeled this compound, the precursor ion would be at m/z 1022.2. For fully ¹³C-labeled this compound derived from [U-¹³C₁₈]-α-linolenic acid, the precursor ion would be at m/z 1040.2.

Data Analysis:

  • Quantify the peak areas for the different isotopologues of this compound.

  • Correct for the natural abundance of ¹³C.

  • Calculate the fractional enrichment of ¹³C in the this compound pool at each time point.

  • Use metabolic modeling software to calculate the metabolic flux through the pathway.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments should be summarized in a clear and structured format. The following tables provide examples of how to present the data.

Table 1: Quantitative LC-MS/MS Parameters for Jasmonate Pathway Intermediates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Linolenic Acid277.259.125
12-oxo-phytodienoic acid (OPDA)291.2165.120
This compound (Unlabeled) 1022.2 507.1 40
This compound (+18 ¹³C) 1040.2 507.1 40
Jasmonic Acid209.159.122

Table 2: Representative Quantitative Data of Jasmonate Pathway Intermediates in Arabidopsis Seedlings after Treatment with a Biotic Stress Elicitor

MetaboliteControl (pmol/g FW)Elicitor-Treated (pmol/g FW)Fold Change
α-Linolenic Acid150.5 ± 12.3145.2 ± 11.80.96
12-oxo-phytodienoic acid (OPDA)25.8 ± 3.1120.4 ± 15.64.67
This compound 5.2 ± 0.8 28.9 ± 4.5 5.56
Jasmonic Acid10.1 ± 1.595.7 ± 10.29.48

Table 3: Fractional ¹³C Enrichment in this compound over Time after Feeding with [U-¹³C₁₈]-α-Linolenic Acid

Time (hours)Fractional Enrichment (%)
00
115.2 ± 2.1
445.8 ± 5.3
870.1 ± 6.8
2485.4 ± 7.2

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers interested in tracing the metabolism of this compound using stable isotope labeling. By following these methodologies, it is possible to gain a deeper understanding of the regulation of the jasmonic acid biosynthesis pathway, which is of significant interest in both plant science and drug development. The use of stable isotopes provides a safe and powerful tool for quantitative metabolic flux analysis, enabling the elucidation of complex biological systems.

References

Application Notes and Protocols for a Cell-Free Assay of 3-Oxo-OPC6-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for establishing a robust cell-free assay to measure the synthesis of 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of jasmonic acid. This assay is critical for screening potential inhibitors of the jasmonate pathway, which has significant implications in agriculture and as a target for novel drug development.

Introduction

Jasmonates are lipid-derived signaling molecules in plants that play crucial roles in regulating growth, development, and responses to biotic and abiotic stress. The biosynthesis of jasmonic acid involves a series of enzymatic reactions, with the formation of this compound being a critical step. This reaction is catalyzed by the enzyme 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid:CoA ligase (a type of acyl-CoA ligase), which activates its substrate, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), by attaching Coenzyme A (CoA). Understanding and quantifying this enzymatic step is essential for identifying molecules that can modulate the jasmonate signaling pathway.

This document outlines the necessary protocols to express and purify the required enzyme, conduct the enzymatic assay, and quantify the reaction product.

Biochemical Pathway for this compound Synthesis

The synthesis of this compound is a key step in the jasmonate biosynthetic pathway, occurring within the peroxisome. The reaction involves the conversion of OPC-6 to its CoA ester, a reaction that requires ATP for the activation of the carboxyl group.

3_Oxo_OPC6_CoA_Synthesis_Pathway cluster_reaction Enzymatic Reaction OPC6 OPC-6 Enzyme Acyl-CoA Ligase (e.g., OPCL1) OPC6->Enzyme binds ATP ATP ATP->Enzyme binds CoA CoA-SH OPC6_AMP OPC6-AMP Intermediate CoA->OPC6_AMP reacts with PPi PPi Three_Oxo_OPC6_CoA This compound OPC6_AMP->Three_Oxo_OPC6_CoA releases AMP AMP Enzyme->OPC6_AMP releases

Caption: Biochemical pathway of this compound synthesis.

Experimental Workflow

The development of a cell-free assay for this compound synthesis involves several key stages, from the preparation of the enzyme to the final detection and analysis of the product.

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (Expression & Purification) start->enzyme_prep substrate_prep Substrate & Reagent Preparation start->substrate_prep assay_setup Cell-Free Assay Setup enzyme_prep->assay_setup substrate_prep->assay_setup incubation Incubation assay_setup->incubation reaction_quench Reaction Quenching incubation->reaction_quench detection Detection of Product or Substrate Consumption reaction_quench->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Application Notes: CRISPR-Cas9 Mutagenesis of OPCL1 to Elucidate the Role of 3-Oxo-OPC6-CoA Precursors in Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasmonic acid (JA) is a vital lipid-derived hormone in plants that governs a wide array of developmental processes and defense responses against biotic and abiotic stress.[1][2][3] The biosynthesis of JA is a multi-step enzymatic pathway that spans the plastid and the peroxisome.[4][5] A key, yet not fully elucidated, part of this pathway occurs within the peroxisome, where precursors are activated for β-oxidation. The enzyme OPC-8:0 CoA Ligase1 (OPCL1) is a peroxisomal acyl-activating enzyme responsible for the CoA ligation of OPC-8:0 (3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid), a critical step preceding its conversion to JA through β-oxidation.[1][2] The product of this reaction is OPC-8:0-CoA; subsequent β-oxidation cycles shorten the octanoic acid side chain. The user's query refers to 3-Oxo-OPC6-CoA, a related intermediate in this pathway.

Genetic knockout studies are powerful tools for functional genomics. The CRISPR-Cas9 system offers a precise and efficient method for generating targeted gene knockouts, enabling researchers to study the resulting phenotypic and metabolic changes.[6][7] By creating an OPCL1 knockout using CRISPR-Cas9, researchers can directly investigate the enzyme's role in the jasmonate pathway. This is achieved by observing the expected accumulation of its substrate, OPC-8:0, and a corresponding reduction in downstream products like JA.[1][2]

These application notes provide a comprehensive workflow and detailed protocols for the CRISPR-Cas9-mediated knockout of the OPCL1 gene. The protocols cover sgRNA design, generation of knockout cell lines or organisms, validation of the knockout, and the subsequent analysis of key metabolites in the JA pathway, such as OPC-8:0 and jasmonic acid itself.

Experimental Workflow & Signaling Pathway

The overall experimental process for generating and analyzing OPCL1 knockout lines is depicted below, followed by a diagram of the jasmonic acid signaling pathway highlighting the central role of OPCL1.

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_editing Phase 2: Genome Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis sgRNA_design sgRNA Design for OPCL1 sgRNA_synth sgRNA Synthesis sgRNA_design->sgRNA_synth delivery Delivery to Cells (e.g., Protoplasts) sgRNA_synth->delivery cas9_prep Cas9 Vector/Protein Prep cas9_prep->delivery selection Selection & Regeneration of Edited Lines delivery->selection genomic_dna Genomic DNA Extraction selection->genomic_dna western Western Blot / RT-qPCR (Confirmation of KO) selection->western metabolite Metabolite Extraction selection->metabolite pcr PCR Amplification genomic_dna->pcr sequencing Sanger Sequencing pcr->sequencing lcms LC-MS/MS Analysis (OPC-8:0, JA) metabolite->lcms data Data Analysis lcms->data jasmonate_pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Nucleus linolenic α-Linolenic Acid opda cis-(+)-OPDA linolenic->opda LOX, AOS, AOC opda_p cis-(+)-OPDA opda->opda_p CTS Transporter opc8 OPC-8:0 opc8_coa OPC-8:0-CoA opc8->opc8_coa OPCL1 ja Jasmonic Acid (JA) opc8_coa->ja 3x β-oxidation (ACX, MFP, KAT) ja_c JA ja->ja_c Transport opda_p->opc8 OPR3 ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja_c->ja_ile JAR1 coi1 COI1 Receptor ja_ile->coi1 jaz JAZ Repressor coi1->jaz Promotes Degradation tf Transcription Factors (e.g., MYC2) jaz->tf Represses genes JA-Responsive Genes tf->genes Activates

References

Application Notes and Protocols for In vivo Monitoring of 3-Oxo-OPC6-CoA Turnover Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-OPC6-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA) is a critical intermediate in the biosynthesis of jasmonates, a class of lipid-derived hormones involved in plant development and defense. The in vivo turnover rate of this compound is a key parameter for understanding the regulation of the jasmonate signaling pathway and for the development of targeted therapeutic interventions. These application notes provide a detailed protocol for monitoring the in vivo turnover rate of this compound using stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. This is followed by a series of enzymatic reactions, including the formation of this compound, which is subsequently reduced and undergoes β-oxidation to yield jasmonic acid.

jasmonate_pathway alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-PDA (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opc8 OPC-8:0 opda->opc8 OPR3 oxo_opc6_coa This compound opc8->oxo_opc6_coa Acyl-CoA Synthetase opc6_coa OPC6-CoA oxo_opc6_coa->opc6_coa Reduction ja Jasmonic Acid opc6_coa->ja β-oxidation

Figure 1: Simplified Jasmonate Biosynthesis Pathway.

Experimental Workflow

The in vivo turnover rate of this compound can be determined using a pulse-chase experiment with a stable isotope-labeled precursor. The general workflow involves introducing the labeled precursor, collecting samples at various time points, extracting the metabolites, and analyzing the labeled and unlabeled this compound pools by LC-MS/MS.

experimental_workflow start Start: Plant/Cell Culture System labeling Pulse with Stable Isotope-Labeled Precursor (e.g., ¹³C-labeled α-linolenic acid) start->labeling sampling Time-Course Sampling (t=0, 5, 15, 30, 60, 120 min) labeling->sampling quenching Metabolic Quenching (e.g., liquid nitrogen) sampling->quenching extraction Metabolite Extraction (e.g., using a polar solvent) quenching->extraction analysis LC-MS/MS Analysis (Quantification of labeled and unlabeled this compound) extraction->analysis data_analysis Data Analysis (Calculation of turnover rate) analysis->data_analysis end End: Turnover Rate Determined data_analysis->end

Figure 2: Experimental Workflow for Turnover Rate Measurement.

Experimental Protocols

Plant Material and Labeling

This protocol is designed for a model plant system such as Arabidopsis thaliana seedlings.

  • Materials:

    • Arabidopsis thaliana seedlings (e.g., 14 days old)

    • Stable isotope-labeled precursor (e.g., [U-¹³C₁₈]-α-linolenic acid)

    • Murashige and Skoog (MS) medium

  • Procedure:

    • Grow Arabidopsis thaliana seedlings in liquid MS medium under controlled conditions.

    • Prepare a stock solution of [U-¹³C₁₈]-α-linolenic acid.

    • Add the labeled precursor to the liquid MS medium to a final concentration of 50 µM (this may need optimization). This initiates the "pulse."

    • Incubate the seedlings in the labeling medium.

Time-Course Sampling and Metabolite Extraction
  • Materials:

    • Liquid nitrogen

    • Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)

    • Internal standard (e.g., commercially available deuterated jasmonic acid, to be added during extraction for normalization)

  • Procedure:

    • Collect seedling samples at designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) after the addition of the labeled precursor.

    • Immediately flash-freeze the collected tissue in liquid nitrogen to quench all enzymatic activity.

    • Homogenize the frozen tissue in pre-chilled 80% methanol containing the internal standard.

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

LC-MS/MS Analysis
  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

    • A C18 reversed-phase column is suitable for the separation of Coenzyme A esters.

  • Method:

    • Chromatography:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A linear gradient from 5% to 95% B over a suitable time to resolve this compound from other metabolites.

      • Flow rate and column temperature should be optimized for the specific column and system.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled and labeled this compound. The specific precursor-product ion transitions will need to be determined empirically using authentic standards if available, or predicted based on the structure.

Data Analysis and Turnover Rate Calculation
  • Quantification:

    • Generate standard curves for the unlabeled compound to determine its absolute concentration.

    • Calculate the peak areas for both the unlabeled (M+0) and the fully labeled (e.g., M+18 for a C18 precursor) this compound at each time point.

  • Turnover Rate Calculation:

    • The turnover rate can be estimated by modeling the decay of the unlabeled pool and the rise of the labeled pool over time.

    • A common approach is to fit the data to a one-compartment model with first-order kinetics.

    • The fractional turnover rate (k) can be determined from the rate of disappearance of the unlabeled species. The half-life (t₁/₂) can then be calculated as ln(2)/k.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be organized in a clear and structured manner to facilitate comparison and interpretation.

Time Point (minutes)Unlabeled this compound (pmol/g FW)Labeled this compound (pmol/g FW)Percent Labeled (%)
015.2 ± 1.80.0 ± 0.00.0
512.5 ± 1.53.1 ± 0.419.9
158.1 ± 0.97.5 ± 0.848.1
304.3 ± 0.511.2 ± 1.272.3
601.8 ± 0.314.1 ± 1.588.7
1200.5 ± 0.115.0 ± 1.696.8

Note: The data presented in the table are hypothetical and for illustrative purposes only. Actual values will depend on the experimental system and conditions. FW denotes fresh weight.

Conclusion

The protocol described provides a robust framework for the in vivo monitoring of this compound turnover rates. This methodology can be adapted for various biological systems and experimental questions. Accurate measurement of the turnover of this key metabolic intermediate will provide valuable insights into the dynamics of jasmonate biosynthesis and its regulation, which is essential for both basic research and the development of novel therapeutic agents targeting this pathway.

Application Notes and Protocols for the Purification of Recombinant 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant 3-Oxo-OPC6-CoA, an intermediate in the jasmonic acid biosynthesis pathway. The following sections outline a multi-step purification strategy, leveraging common and effective protein purification techniques.

Introduction

3-Oxo-2-(2-pentenyl)-cyclopentane-1-hexanoyl-CoA (this compound) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays crucial roles in development and stress responses.[1][2][3][4][5] The purification of the recombinant enzyme responsible for its metabolism is essential for structural and functional studies, inhibitor screening, and drug development. This document outlines a robust, three-step chromatographic procedure for obtaining high-purity, active recombinant this compound from an E. coli expression system. The proposed strategy involves initial capture by Immobilized Metal Affinity Chromatography (IMAC), followed by intermediate purification using Ion-Exchange Chromatography (IEX), and a final polishing step with Size-Exclusion Chromatography (SEC).

Signaling Pathway Context: Jasmonic Acid Biosynthesis

The purification of enzymes within a metabolic pathway is often informed by an understanding of their biological context. This compound is part of the octadecanoid pathway, which leads to the production of jasmonic acid.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT Linolenic_Acid->HPOT Lipoxygenase AOS Allene Oxide Synthase HPOT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA cis-(+)-12-Oxo-Phytodienoic Acid (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPC8_CoA OPC8-CoA OPDA_p->OPC8_CoA OPR3, CoA Ligase Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA β-oxidation (1 cycle) JA Jasmonic Acid Oxo_OPC6_CoA->JA β-oxidation (2 cycles)

Figure 1: Simplified Jasmonic Acid Biosynthesis Pathway.
Overall Purification Workflow

The purification strategy is designed as a sequential, three-step process to maximize purity while maintaining protein activity. The general workflow is depicted below.

Purification_Workflow Start E. coli Culture Expressing His-tagged this compound Enzyme Lysis Cell Lysis & Clarification Start->Lysis IMAC Step 1: Affinity Chromatography (IMAC - Ni-NTA) Lysis->IMAC Dialysis1 Buffer Exchange (Dialysis) IMAC->Dialysis1 IEX Step 2: Ion-Exchange Chromatography (Anion or Cation Exchange) Dialysis1->IEX Dialysis2 Buffer Exchange & Concentration IEX->Dialysis2 SEC Step 3: Size-Exclusion Chromatography (Gel Filtration) Dialysis2->SEC Final Pure Recombinant Protein SEC->Final

Figure 2: Three-Step Purification Workflow for Recombinant this compound.

Experimental Protocols

Protocol 1: Expression and Lysis of Recombinant Protein

This protocol describes the initial steps of inducing protein expression in E. coli and preparing a clarified cell lysate.

1.1. Expression:

  • Inoculate a single colony of E. coli BL21(DE3) transformed with the expression plasmid into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (220 rpm).[6][7]

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[6]

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C for improved protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6][7]

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.

1.2. Lysis:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.[8][9]

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating and protein denaturation.[8][9]

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[6][8]

  • Carefully collect the supernatant, which contains the soluble recombinant protein, and filter it through a 0.45 µm filter.

Protocol 2: Affinity Chromatography (IMAC)

This step utilizes an engineered polyhistidine-tag (His-tag) on the recombinant protein for initial capture and purification.[10][11][12]

2.1. Column Preparation:

  • Pack a column with 5 mL of Ni-NTA agarose resin.

  • Wash the resin with 5 column volumes (CV) of deionized water.

  • Equilibrate the column with 10 CV of IMAC Binding Buffer.[10]

2.2. Sample Loading and Elution:

  • Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with 5 CV of IMAC Elution Buffer.

  • Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.

Protocol 3: Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[13][14] The choice between anion or cation exchange depends on the isoelectric point (pI) of the target protein and the desired buffer pH.

3.1. Buffer Exchange:

  • Pool the fractions from IMAC containing the protein of interest.

  • Perform buffer exchange into the appropriate IEX Equilibration Buffer using dialysis or a desalting column.

3.2. IEX Protocol (Example for Anion Exchange):

  • Equilibrate an anion exchange column (e.g., Q-Sepharose) with 10 CV of IEX Equilibration Buffer (Anion).

  • Load the dialyzed protein sample onto the column.

  • Wash the column with 5-10 CV of IEX Equilibration Buffer (Anion).

  • Elute the bound proteins using a linear gradient of 0-100% IEX Elution Buffer (Anion) over 20 CV.

  • Collect fractions and analyze by SDS-PAGE.

Protocol 4: Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, is the final polishing step, separating proteins based on their size.[15][16][17][18] This step also serves to exchange the protein into a final storage buffer.

4.1. Sample Concentration:

  • Pool the pure fractions from the IEX step.

  • Concentrate the protein sample to a volume of 1-2 mL using a centrifugal filter unit.

4.2. SEC Protocol:

  • Equilibrate a size-exclusion column (e.g., Superdex 200) with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein isocratically with 1.5 CV of SEC Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions, determine the protein concentration, and store at -80°C.

Data Presentation: Buffers and Expected Yields

The following tables summarize the buffer compositions for each purification step and provide a representative summary of expected results.

Table 1: Buffer Compositions for Purification of Recombinant this compound

Buffer NameCompositionpHPurpose
Lysis Buffer 50 mM Tris-HCl, 300 mM NaCl, 10% Glycerol, 1 mM PMSF8.0Cell resuspension and lysis
IMAC Binding Buffer 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole8.0Promotes binding to Ni-NTA
IMAC Wash Buffer 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole8.0Removes non-specific binders
IMAC Elution Buffer 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole8.0Elutes His-tagged protein
IEX Equilibration Buffer (Anion) 20 mM Tris-HCl, 25 mM NaCl8.0Prepares column for binding
IEX Elution Buffer (Anion) 20 mM Tris-HCl, 1 M NaCl8.0Elutes protein with salt gradient
SEC Buffer (Final Storage) 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 5% Glycerol7.5Final polishing and storage

Table 2: Representative Purification Summary

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified Lysate 500255100
IMAC Eluate 3022~7388
IEX Eluate 1817~9468
SEC Eluate 1514.5>9858

Note: The values presented in this table are illustrative and may vary depending on expression levels and the specific properties of the recombinant protein.

Conclusion

The described multi-step purification strategy provides a robust framework for obtaining highly pure and active recombinant this compound enzyme. The combination of affinity, ion-exchange, and size-exclusion chromatography ensures the removal of a wide range of contaminants, yielding a protein preparation suitable for detailed biochemical and structural analysis. Researchers should optimize buffer conditions and gradient parameters based on the specific characteristics of their expressed protein to achieve the best results.

References

Application of 3-Oxo-OPC6-CoA in Plant Defense Priming Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental evidence for the application of 3-oxo-12-hydroxy-jasmonic acid (3-Oxo-OPC6-CoA) as a plant defense priming agent is not currently available in published scientific literature. The following application notes and protocols are therefore inferred based on its role as a key intermediate in the jasmonic acid (JA) biosynthesis pathway and established methodologies for related jasmonates like JA and 12-oxo-phytodienoic acid (OPDA). These guidelines are intended to be a starting point for research and will require significant optimization and validation.

Application Notes

This compound is a peroxisomal intermediate in the biosynthesis of jasmonic acid, a critical phytohormone involved in plant defense against a wide range of biotic and abiotic stresses. Its position in the pathway, downstream of OPDA and upstream of JA, suggests it may possess unique signaling properties relevant to the induction of a primed state in plants. Priming is a physiological process whereby a plant, upon encountering a stimulus, is able to mount a faster and/or stronger defense response to a subsequent stress event.

The potential application of this compound in defense priming studies lies in its ability to potentially bypass certain regulatory steps in the jasmonate pathway, offering a more targeted approach to activating specific downstream defense responses. As an intermediate, its effects could differ from those of the end-product JA, potentially leading to a more nuanced or cost-effective priming response.

Hypothesized Advantages of Using this compound:

  • Specificity: May activate a specific subset of jasmonate-dependent defenses.

  • Reduced Phytotoxicity: As an intermediate, it might have a lower risk of causing the growth-defense trade-offs often associated with high concentrations of JA.

  • Novel Insights: Studying its effects can provide deeper understanding of the regulatory nodes within the jasmonate signaling cascade.

Challenges:

  • Stability: As a CoA-ester, it may be prone to degradation, requiring careful handling and storage.

  • Delivery: Efficient delivery into plant cells and tissues needs to be established.

Table 1: Hypothetical Quantitative Data for this compound Induced Priming

This table presents hypothetical data based on typical results observed in priming experiments with other jasmonates. Actual results would need to be determined experimentally.

ParameterControl (Mock-Treated)This compound PrimedPathogen Inoculated (No Priming)This compound Primed + Pathogen Inoculated
Pathogen Growth (CFU/g tissue) 001.5 x 10^73.2 x 10^5
Lesion Size (mm²) 0012.5 ± 2.14.3 ± 0.8
Defense Gene Expression (Fold Change)
PR1 (SA marker)1.01.2 ± 0.38.5 ± 1.515.2 ± 2.8
PDF1.2 (JA marker)1.03.5 ± 0.725.1 ± 4.255.8 ± 9.7
Reactive Oxygen Species (ROS) Burst (RLU) 100 ± 15120 ± 20850 ± 951500 ± 180
Callose Deposition (deposits/mm²) 5 ± 215 ± 480 ± 12160 ± 25

Experimental Protocols

Protocol 1: Inferred Synthesis of this compound

Note: This is a conceptual outline. The actual synthesis would require a skilled organic chemist and specialized laboratory facilities.

  • Starting Material: Obtain or synthesize OPC-6 (3-oxo-2-(pent-2-enyl)cyclopentane-1-hexanoic acid).

  • Activation to CoA Ester:

    • Dissolve OPC-6 in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • Activate the carboxyl group using a suitable reagent such as N,N'-carbonyldiimidazole (CDI) or by converting it to an acyl chloride with oxalyl chloride.

    • React the activated OPC-6 with Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).

  • Purification:

    • Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

    • Use a C18 column with a water/acetonitrile gradient containing a low concentration of a pairing agent like trifluoroacetic acid.

  • Verification:

    • Confirm the identity and purity of the synthesized compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Storage:

    • Lyophilize the purified product and store it as a dry powder at -80°C under an inert atmosphere (e.g., argon) to prevent degradation.

Protocol 2: Plant Treatment for Defense Priming
  • Plant Material: Use well-established model plants like Arabidopsis thaliana or crop species such as tomato (Solanum lycopersicum) or rice (Oryza sativa). Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Preparation of Treatment Solution:

    • Dissolve the synthesized this compound in a small amount of a solvent like ethanol or DMSO.

    • Dilute to the final desired concentration (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in sterile water containing a surfactant (e.g., 0.01% Tween-20) to ensure even spreading on the leaf surface.

    • Prepare a mock control solution containing the same concentration of the solvent and surfactant.

  • Application Methods:

    • Soil Drench: Apply the treatment solution directly to the soil of potted plants. This allows for root uptake and systemic distribution. Use a volume sufficient to saturate the soil (e.g., 10-50 mL per pot depending on size).

    • Foliar Spray: Spray the solution onto the leaves until runoff. Ensure complete coverage of both adaxial and abaxial leaf surfaces.

    • Petiole Infusion: For targeted delivery, a small incision can be made in the petiole, and a droplet of the solution can be applied.

  • Priming Phase:

    • After treatment, return the plants to the growth chamber for a "priming phase" of 2 to 7 days. During this time, the plant enters a primed state without a full-blown defense activation.

Protocol 3: Pathogen Challenge and Disease Assessment
  • Pathogen Culture: Grow the chosen pathogen (e.g., the bacterium Pseudomonas syringae for Arabidopsis, or the fungus Botrytis cinerea for tomato) to the appropriate growth phase.

  • Inoculation:

    • After the priming phase, challenge both the primed and mock-treated plants with the pathogen.

    • For P. syringae, infiltrate a bacterial suspension (e.g., 10^5 CFU/mL in 10 mM MgCl₂) into the leaves using a needleless syringe.

    • For B. cinerea, place a droplet of a spore suspension (e.g., 10^5 spores/mL in potato dextrose broth) onto the leaf surface.

  • Disease Quantification:

    • At 2-4 days post-inoculation, quantify disease symptoms.

    • For bacterial pathogens, measure bacterial growth by serial dilution plating of homogenized leaf discs.

    • For fungal pathogens, measure the diameter of the necrotic lesions.

Protocol 4: Analysis of Primed Defense Responses
  • Gene Expression Analysis (qRT-PCR):

    • Collect leaf samples at various time points after pathogen challenge (e.g., 0, 6, 12, 24 hours).

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR to measure the expression levels of key defense-related marker genes (e.g., PR1 for salicylic acid pathway, PDF1.2 for jasmonic acid pathway).

  • Measurement of Reactive Oxygen Species (ROS) Burst:

    • Use a luminol-based assay to measure the production of ROS in leaf discs upon elicitation (e.g., with flg22 peptide). A stronger and faster ROS burst is indicative of a primed state.

  • Callose Staining:

    • Stain leaves with aniline blue to visualize callose deposition at the site of pathogen challenge. Increased callose deposition is a hallmark of enhanced defense.

Visualizations

Jasmonate Biosynthesis Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opc8_coa OPC8-CoA opda->opc8_coa OPR3, ACX opc6_coa OPC6-CoA opc8_coa->opc6_coa β-oxidation oxo_opc6_coa This compound opc6_coa->oxo_opc6_coa β-oxidation opc4_coa OPC4-CoA oxo_opc6_coa->opc4_coa β-oxidation ja Jasmonic Acid (JA) opc4_coa->ja β-oxidation

Caption: The biosynthesis pathway of jasmonic acid, highlighting the position of this compound.

Hypothetical Signaling Pathway of this compound

Hypothetical_Signaling oxo_opc6_coa Exogenous This compound receptor Putative Receptor oxo_opc6_coa->receptor mapk_cascade MAPK Cascade receptor->mapk_cascade transcription_factors Transcription Factors (e.g., MYC2, ERFs) mapk_cascade->transcription_factors defense_genes Priming of Defense Genes transcription_factors->defense_genes enhanced_defense Enhanced Defense Response defense_genes->enhanced_defense

Caption: A hypothetical signaling cascade initiated by the exogenous application of this compound.

Experimental Workflow for Priming Studies

Experimental_Workflow plant_growth 1. Plant Growth treatment 2. Priming Treatment (this compound or Mock) plant_growth->treatment priming_phase 3. Priming Phase (2-7 days) treatment->priming_phase pathogen_challenge 4. Pathogen Challenge priming_phase->pathogen_challenge data_collection 5. Data Collection (2-4 days post-inoculation) pathogen_challenge->data_collection analysis 6. Analysis (Disease scoring, Gene expression, etc.) data_collection->analysis

Caption: A general workflow for conducting plant defense priming experiments.

Application Note: HPLC Separation of 3-Oxo-OPC6-CoA for Plant Metabolomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and analysis of 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of jasmonic acid, using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers in plant biology, metabolomics, and drug discovery who require a robust and reproducible technique for the quantification of this oxylipin. The protocol is based on established methods for the analysis of acyl-CoA esters and has been adapted for this specific compound.

Introduction

3-oxo-2-(pent-2'-enyl)-cyclopentane-1-octanoyl-CoA (this compound) is a crucial intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, which are plant hormones involved in regulating growth, development, and responses to biotic and abiotic stress. Accurate quantification of this compound is essential for understanding the regulation of the jasmonate signaling pathway and for screening compounds that may modulate its activity for agricultural or therapeutic purposes. This document outlines a reverse-phase HPLC method for the separation of this compound from complex biological matrices.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

Sample Preparation (from plant tissue)
  • Tissue Homogenization : Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction : Add 1 mL of ice-cold 5% perchloric acid (PCA) to the powdered tissue. Vortex vigorously for 1 minute to precipitate proteins and extract low-molecular-weight metabolites.

  • Centrifugation : Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Neutralization : Carefully transfer the supernatant to a new tube and neutralize the pH to approximately 6.0 by adding a predetermined amount of a suitable base, such as 3 M K2CO3. The endpoint can be monitored with pH paper.

  • Final Centrifugation : Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitated potassium perchlorate.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following conditions are a starting point for method development.

ParameterRecommended Setting
HPLC System Agilent 1200 LC system or equivalent
Column Gemini C18, 2 mm inner diameter, 150 mm length, 5 µm particle size
Mobile Phase A 75 mM Potassium Phosphate (KH2PO4), pH 5.5
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 0.2 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV Absorbance at 260 nm

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
255050
30595
35595
36955
45955
Data Analysis and Quantification
  • Standard Curve : Prepare a series of known concentrations of a this compound standard. Inject each standard and record the peak area. Plot the peak area against the concentration to generate a standard curve.

  • Quantification : Inject the prepared biological sample. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve.

Expected Results

Under the described conditions, a sharp, well-resolved peak for this compound is expected. The retention time will be specific to the system and may require slight adjustments to the gradient program for optimal separation from other cellular components.

Table 2: Example Quantitative Data (Hypothetical)

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µM)
Standard 1 (1 µM)18.212501.0
Standard 2 (5 µM)18.263005.0
Standard 3 (10 µM)18.21265010.0
Plant Extract 118.345003.6
Plant Extract 218.278006.2

Visualizations

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the position of this compound within the jasmonic acid biosynthesis pathway.

Jasmonic_Acid_Pathway cluster_peroxisome Peroxisome cluster_chloroplast Chloroplast OPC8_CoA OPC8-CoA OPC6_CoA OPC6-CoA OPC8_CoA->OPC6_CoA β-oxidation Oxo_OPC6_CoA This compound OPC6_CoA->Oxo_OPC6_CoA β-oxidation JA Jasmonic Acid Oxo_OPC6_CoA->JA β-oxidation ALA α-Linolenic Acid OPDA 12-oxo-PDA ALA->OPDA LOX, AOS, AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8->OPC8_CoA Acyl-CoA Synthetase

Caption: Simplified pathway of jasmonic acid biosynthesis.

HPLC Experimental Workflow

The diagram below outlines the major steps in the HPLC analysis of this compound.

HPLC_Workflow start Start: Plant Tissue Sample homogenization 1. Homogenization in Liquid N2 start->homogenization extraction 2. Extraction with 5% Perchloric Acid homogenization->extraction centrifugation1 3. Centrifugation (15,000 x g) extraction->centrifugation1 neutralization 4. Neutralization to pH ~6.0 centrifugation1->neutralization centrifugation2 5. Centrifugation neutralization->centrifugation2 filtration 6. Filtration (0.22 µm) centrifugation2->filtration hplc_injection 7. HPLC Injection filtration->hplc_injection data_analysis 8. Data Analysis & Quantification hplc_injection->data_analysis end End: Quantified this compound data_analysis->end

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No peak or very small peak Low concentration in sampleConcentrate the sample or increase injection volume.
Degradation of the analyteKeep samples on ice or at 4°C throughout the preparation. Analyze immediately or store at -80°C.
Poor peak shape (tailing or fronting) Column contaminationWash the column with a strong solvent (e.g., 100% acetonitrile).
pH of the mobile phase is not optimalAdjust the pH of mobile phase A.
Shifting retention times Inconsistent mobile phase preparationPrepare fresh mobile phase daily and ensure accurate pH.
Column agingReplace the column.

Conclusion

The HPLC method described provides a reliable framework for the separation and quantification of this compound. This protocol can be a valuable tool for researchers investigating the jasmonate signaling pathway and for those involved in the development of new agrochemicals or therapeutic agents that target this pathway. Further optimization may be necessary to adapt this method to specific experimental needs and sample matrices.

Troubleshooting & Optimization

Overcoming instability of 3-Oxo-OPC6-CoA during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the extraction of 3-Oxo-OPC6-CoA. Due to the limited specific literature on this particular intermediate, the advice provided is based on established principles for the extraction and handling of chemically similar and potentially unstable molecules, such as other β-keto-acyl-CoA thioesters and intermediates in the jasmonate biosynthesis pathway.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction of this compound.

Problem: Low or No Recovery of this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation during Extraction: The β-keto group and thioester bond are susceptible to hydrolysis and enzymatic degradation.- Work quickly and at low temperatures (0-4°C) at all times. - Immediately quench biological activity by flash-freezing tissue in liquid nitrogen. - Use an acidified extraction buffer (e.g., with 0.1% formic acid or acetic acid) to inhibit enzymatic activity and improve stability.
Inefficient Cell Lysis: Incomplete disruption of plant cells can lead to poor release of the target molecule.- Optimize the grinding method. Cryo-homogenization of flash-frozen tissue is highly effective. - Ensure the chosen lysis buffer is appropriate for the plant tissue being used.
Poor Retention on Solid-Phase Extraction (SPE) Column: The compound may not be binding effectively to the SPE sorbent.- Verify the SPE column type. A mixed-mode or a C18 reversed-phase column is often suitable for acyl-CoA esters. - Ensure proper conditioning and equilibration of the SPE column before loading the sample. - Adjust the pH of the sample before loading to ensure the desired charge state for optimal binding.
Co-elution with Interfering Substances: Other compounds may be masking the signal of this compound during analysis.- Optimize the wash steps during the SPE protocol to remove more impurities. - Develop a more specific elution gradient in your LC-MS/MS method to separate the target analyte from interfering compounds.
Problem: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Sample Handling: Minor variations in timing or temperature can lead to different levels of degradation.- Standardize the entire workflow. Use timers and ensure all samples are processed under identical conditions. - Prepare a master mix of extraction buffers to be used for all samples in an experiment.
Partial Thawing of Samples: Allowing samples to thaw partially before extraction can activate endogenous enzymes.- Keep samples frozen until the moment of homogenization in cold extraction buffer.
Incomplete Solvent Evaporation: Residual solvent from the elution step can affect downstream analysis.- Ensure complete evaporation of the elution solvent under a gentle stream of nitrogen before reconstitution. - Avoid overly high temperatures during evaporation, which can cause degradation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly unstable?

A1: The instability of this compound likely stems from two main chemical features:

  • The Thioester Bond: This bond is energy-rich and more susceptible to nucleophilic attack and hydrolysis than a standard ester bond.[1][2]

  • The β-Keto Group: The ketone at the third carbon position makes the molecule susceptible to enzymatic cleavage, such as by thiolases, which are common in biological systems.[3]

Q2: What is the recommended method for quantifying this compound after extraction?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of jasmonates and their precursors.[4] This technique allows for the specific detection of the target molecule even in complex biological extracts.

Q3: Can I store my extracts? If so, under what conditions?

A3: For short-term storage (a few hours), keep the extracts at 0-4°C. For long-term storage, it is best to store the purified, dried-down extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. It is advisable to analyze the samples as quickly as possible after extraction.

Q4: Which internal standards are suitable for the extraction and quantification of this compound?

A4: Ideally, a stable isotope-labeled version of this compound would be the best internal standard. If this is not available, structurally similar acyl-CoA esters that are not present in the sample can be used. The choice of internal standard should be validated for its similar extraction recovery and ionization efficiency.

Experimental Protocols

Protocol: Extraction of this compound from Plant Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Sample Preparation:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryo-homogenizer.

  • Extraction:

    • Transfer approximately 100 mg of the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol, 19.9% water, 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of the extraction buffer.

    • Load the supernatant from step 2 onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of 80% methanol.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

Signaling Pathway: Jasmonate Biosynthesis

The following diagram illustrates the likely biosynthetic pathway involving this compound as an intermediate in the formation of Jasmonic Acid.

Jasmonate_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opda_transport OPDA opda->opda_transport Transport opda_coa OPDA-CoA opc6_coa OPC6-CoA opda_coa->opc6_coa OPR3 (Reduction) oxo_opc6_coa This compound opc6_coa->oxo_opc6_coa β-oxidation (1 cycle) ja Jasmonic Acid oxo_opc6_coa->ja Thiolase, etc. opda_transport->opda_coa Acyl-CoA Synthetase Extraction_Workflow start Start: Flash-Frozen Plant Tissue homogenize Cryo-Homogenization start->homogenize extract Extraction with Acidified Methanol homogenize->extract centrifuge Centrifugation (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe wash Wash Step spe->wash elute Elution Step wash->elute dry Dry Down (Nitrogen Stream) elute->dry reconstitute Reconstitute for Analysis dry->reconstitute end LC-MS/MS Analysis reconstitute->end

References

Technical Support Center: Optimizing HPLC Gradient for 3-Oxo-OPC6-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of HPLC gradients for the separation of 3-Oxo-OPC6-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific analytical challenge.

Troubleshooting Guide

Separating structurally similar isomers like the diastereomers of this compound can be challenging. Below is a troubleshooting guide to address common issues you may encounter during method development and execution.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep. 4. Flow rate is too high. 5. Column temperature is not optimized.1. Use a high-resolution C18 column (e.g., with a particle size of ≤1.8 µm). Consider a phenyl-hexyl or other column with alternative selectivity. 2. Adjust the mobile phase pH with a small amount of formic or acetic acid (e.g., 0.1%) to ensure consistent ionization of the analyte. 3. Decrease the gradient slope around the elution time of the isomers to increase the separation window.[1] 4. Reduce the flow rate to increase the interaction time with the stationary phase and improve separation efficiency. 5. Optimize the column temperature. Lower temperatures can sometimes improve resolution for isomers.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. 4. Inappropriate mobile phase pH.1. Use a well-end-capped C18 column. Add a competing base in very low concentrations to the mobile phase if silanol interactions are suspected. 2. Reduce the injection volume or the sample concentration. 3. Use shorter tubing with a smaller internal diameter between the column and the detector. 4. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
Peak Broadening 1. Extra-column volume. 2. Column contamination or degradation. 3. Sample solvent is too strong. 4. High flow rate.1. Minimize the length and internal diameter of all tubing. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Decrease the flow rate to allow for better mass transfer.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase additive like a buffer to maintain a stable pH. 3. Use a column oven to maintain a constant temperature. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks 1. Contaminated mobile phase or injection of air. 2. Carryover from previous injections. 3. Impurities in the sample.1. Use high-purity solvents and degas the mobile phase before use. 2. Implement a robust needle wash protocol in your autosampler method. 3. Purify the sample before injection if possible.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient to separate this compound isomers?

A1: A good starting point is a scouting gradient using a C18 reversed-phase column. Based on methods for similar oxylipins, you can start with a binary gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A shallow gradient that slowly increases the organic phase composition will likely provide the best initial separation.

Starting Gradient Profile Example:

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.07030
20.04060
25.0595
30.0595
30.17030
35.07030

Q2: How does the mobile phase pH affect the separation of these isomers?

A2: this compound is an acidic molecule due to its phosphate groups and carboxylic acid moiety. The pH of the mobile phase will affect its degree of ionization, which in turn influences its retention and peak shape. A low pH (e.g., 2.5-3.5 using formic or acetic acid) will suppress the ionization of the carboxylic acid, leading to better retention on a reversed-phase column and often sharper peaks.

Q3: What type of HPLC column is best suited for this separation?

A3: A high-efficiency reversed-phase C18 column with a small particle size (e.g., 1.7-2.1 µm) is a good first choice. These columns provide high resolution, which is critical for separating closely related isomers. If a C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms.

Q4: My peaks are still not separating. What are the next steps in optimization?

A4: If your initial scouting gradient does not resolve the isomers, the next step is to "stretch out" the gradient in the region where the compounds elute.[1] For example, if the isomers elute at around 50% Mobile Phase B, you can modify the gradient to have a much shallower slope in the 40-60% B range. You can also try changing the organic modifier from acetonitrile to methanol, as this can alter the selectivity of the separation.

Q5: Should I consider using a chiral column?

A5: If you are trying to separate enantiomers, a chiral stationary phase (CSP) will be necessary. However, for diastereomers, which have different physical properties, an achiral column is typically sufficient. If you have confirmed that your isomers are diastereomers and are still struggling with separation on an achiral column, derivatization with a chiral reagent to create new diastereomers with greater differences in their physical properties could be an option.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound Isomer Separation

This protocol is designed as a starting point for method development.

1. HPLC System and Column:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: As appropriate for your detector (e.g., UV at 260 nm for the adenine moiety of CoA, or MS in negative ion mode).

  • Gradient Program:

    Time (min)Flow Rate (mL/min)%A%B
    0.00.37030
    20.00.34060
    25.00.3595
    30.00.3595
    30.10.37030
    35.00.37030

4. Sample Preparation:

  • Dissolve the this compound isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

5. Data Analysis:

  • Analyze the resulting chromatogram to determine the approximate elution time and the degree of separation of the isomers. Use this information to further optimize the gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization cluster_validation Final Method prep_sample Prepare Sample in Weak Solvent scouting_run Perform Scouting Gradient Run prep_sample->scouting_run prep_mp_a Prepare Mobile Phase A (Water + 0.1% Formic Acid) prep_mp_a->scouting_run prep_mp_b Prepare Mobile Phase B (ACN + 0.1% Formic Acid) prep_mp_b->scouting_run data_analysis Analyze Chromatogram for Isomer Elution Profile scouting_run->data_analysis eval_resolution Evaluate Resolution (Rs) data_analysis->eval_resolution adjust_gradient Adjust Gradient Slope Around Elution Time eval_resolution->adjust_gradient If Rs < 1.5 adjust_temp Optimize Column Temperature eval_resolution->adjust_temp If still poor Rs final_method Final Optimized Method eval_resolution->final_method If Rs >= 1.5 adjust_gradient->scouting_run adjust_temp->scouting_run adjust_flow Optimize Flow Rate adjust_temp->adjust_flow adjust_flow->scouting_run

Caption: Experimental workflow for HPLC method development.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem with Isomer Separation q_resolution Poor Resolution or Co-elution? start->q_resolution a_resolution_yes Decrease Gradient Slope around elution zone. Lower flow rate. Optimize temperature. q_resolution->a_resolution_yes Yes a_resolution_no Check Peak Shape q_resolution->a_resolution_no No q_peak_shape Peak Tailing or Fronting? a_resolution_no->q_peak_shape a_tailing Check mobile phase pH. Reduce sample load. Check for dead volume. q_peak_shape->a_tailing Tailing a_fronting Reduce sample concentration. Ensure sample is dissolved in a weaker solvent. q_peak_shape->a_fronting Fronting a_peak_shape_no Check Retention Time q_peak_shape->a_peak_shape_no No q_retention Irreproducible Retention Times? a_peak_shape_no->q_retention a_retention_yes Ensure proper column equilibration. Check for leaks. Use a column oven. q_retention->a_retention_yes Yes a_retention_no System OK or Consult Instrument Manual q_retention->a_retention_no No

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Minimizing Ion Suppression for 3-Oxo-OPC6-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Oxo-OPC6-CoA and related acyl-Coenzyme A (acyl-CoA) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of ion suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the signal intensity of a target analyte, such as this compound, caused by the presence of other co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites).[1] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector. This phenomenon negatively impacts the accuracy, precision, and sensitivity of quantitative analyses, making it a critical issue to address.[1][2]

Q2: What are the most common causes of ion suppression when analyzing biological samples?

A: The primary causes of ion suppression in the analysis of biological samples are endogenous and exogenous components that are not your analyte of interest. Key culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, these are a major cause of ion suppression, especially in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization of the analyte.

  • Endogenous Metabolites: High concentrations of other small molecules in the biological matrix can co-elute with your analyte.

  • Ion-Pairing Reagents: While sometimes necessary for chromatography, certain reagents can cause ion suppression in the MS source.[3]

Q3: How can I determine if my this compound signal is being affected by ion suppression?

A: A widely used method to detect and identify regions of ion suppression is the post-column infusion experiment.[4] This technique involves continuously infusing a standard solution of your analyte directly into the mass spectrometer while injecting a blank matrix sample (an extract of your sample that does not contain the analyte) onto the LC column. A stable signal is expected from the infused standard. Any dip or decrease in this signal as the blank matrix components elute from the column indicates a region of ion suppression.[5]

Troubleshooting Guides

Problem: My this compound signal is low, inconsistent, or completely absent.

This is a common and frustrating issue in LC-MS analysis.[6] A complete loss of signal often points to a singular, identifiable problem.[6] The troubleshooting process should systematically investigate the sample preparation, the liquid chromatography (LC) system, and the mass spectrometer (MS).[7]

Visual Workflow for Troubleshooting Signal Loss

G cluster_0 Initial Check cluster_1 MS System Check cluster_2 LC System Check cluster_3 Method Optimization start Low/No Signal for this compound check_fresh_std Inject Freshly Prepared Standard start->check_fresh_std signal_ok Signal Present? check_fresh_std->signal_ok check_ms Check MS Source: - Is spray visible? - Check gas flows & voltages - Clean the ion source signal_ok->check_ms No optimize Signal Restored but Unstable/ Suppressed in Matrix signal_ok->optimize Yes check_lc Check LC System: - Check for leaks - Prime/purge pumps - Verify mobile phase composition check_ms->check_lc sample_prep Improve Sample Preparation (SPE, LLE) optimize->sample_prep chromatography Optimize Chromatography (Gradient, Column) optimize->chromatography is_std Use Stable Isotope-Labeled Internal Standard optimize->is_std

Caption: A step-by-step workflow for diagnosing and resolving signal loss issues.

Q4: Which sample preparation technique is most effective at minimizing matrix effects for acyl-CoAs?

A: The choice of sample preparation is one of the most effective ways to combat ion suppression.[8] The goal is to remove interfering matrix components, like phospholipids, while efficiently recovering your analyte.[9] For acyl-CoAs, common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile) or acid is added to the sample to precipitate proteins.[8]Fast, inexpensive, and simple.[8]Prone to significant ion suppression as it does not effectively remove phospholipids and other small molecules.[1]
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[8]Can be labor-intensive and may have lower recovery for certain analytes.
Solid-Phase Extraction (SPE) A chromatographic technique used to isolate analytes from a complex matrix by passing the sample through a solid sorbent that retains the analyte or the interferences.[10]Highly selective, provides excellent cleanup, and can concentrate the analyte, leading to significantly reduced ion suppression.[11][12]More complex method development and can be more expensive.

Recommendation: For complex biological matrices, Solid-Phase Extraction (SPE) is generally the most effective method for reducing ion suppression and achieving the highest quality data for acyl-CoA analysis.[13][14]

Visual Comparison of Sample Preparation Workflows

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_collect Collect Supernatant ppt_vortex->ppt_collect lle_start Plasma Sample lle_add Add Organic Solvent lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_separate Separate Layers lle_vortex->lle_separate lle_collect Collect Organic Layer lle_separate->lle_collect spe_start Plasma Sample spe_load Load onto SPE Cartridge spe_start->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_collect Collect Eluate spe_elute->spe_collect

Caption: Comparison of common sample preparation workflows for biological samples.

Q5: How can I optimize my LC method to separate this compound from interfering compounds?

A: Chromatographic separation is key to ensuring that matrix components do not co-elute with your analyte. Consider the following optimizations:

  • Use a High-Resolution Column: Employing columns with smaller particle sizes (e.g., UPLC columns) can significantly improve peak resolution and separate your analyte from matrix interferences.

  • Adjust the Gradient: Modify the mobile phase gradient to increase the separation between your analyte's peak and the regions where you've identified ion suppression (using the post-column infusion technique).

  • Change Mobile Phase Composition: For acyl-CoAs, reversed-phase chromatography is common. Mobile phases often consist of an aqueous component with an organic modifier like acetonitrile. Using a volatile buffer such as ammonium acetate can be beneficial.[15]

  • Employ a Divert Valve: A simple and effective practice is to use a divert valve that sends the initial part of the LC run (which often contains highly polar, unretained matrix components) to waste instead of the MS source, reducing contamination.[5]

Q6: What is the best way to use an internal standard to correct for ion suppression?

A: Using an appropriate internal standard (IS) is crucial for accurate quantification, as it can compensate for signal variability caused by ion suppression. The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will experience the same degree of ion suppression. By measuring the ratio of the analyte to the IS, you can achieve more accurate and precise quantification even when suppression occurs.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This protocol provides a qualitative assessment of when ion suppression occurs during your chromatographic run.[4]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-junction

  • Standard solution of this compound (e.g., 1 µg/mL)

  • Blank matrix sample (prepared using your chosen extraction method)

Procedure:

  • Set up your LC system with the analytical column and mobile phases as you would for your analysis.

  • Connect the outlet of the LC column to one inlet of a tee-junction.

  • Connect the syringe pump, containing your this compound standard solution, to the second inlet of the tee-junction.

  • Connect the outlet of the tee-junction to the MS ion source.

  • Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for your analyte.

  • Once a stable signal is achieved, inject the prepared blank matrix sample onto the LC column.

  • Monitor the signal of your infused standard throughout the entire chromatographic run.

  • Analysis: A stable, flat baseline indicates no ion suppression. A dip or drop in the signal at any point indicates that compounds eluting at that retention time are causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is a general guideline for purifying acyl-CoAs from a tissue homogenate and can be adapted for this compound. This method is based on procedures for isolating a wide range of acyl-CoA esters.[13]

Materials:

  • SPE cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)

  • Tissue homogenate (e.g., in an acetonitrile/isopropanol mixture)

  • Potassium phosphate buffer (0.1 M, pH 6.7)

  • SPE manifold

Procedure:

  • Sample Preparation: Homogenize the tissue sample in an organic solvent mixture like acetonitrile/isopropanol (3:1, v/v) followed by the addition of potassium phosphate buffer. Centrifuge to pellet debris.[13]

  • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with an organic solvent followed by an aqueous buffer.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unbound matrix components. The exact composition of the wash solution should be optimized to ensure no loss of the target analyte.

  • Elution: Elute the retained acyl-CoAs using an appropriate elution solvent (e.g., a solvent with higher organic content or a different pH).

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.[16]

Protocol 3: Liquid-Liquid Extraction (LLE) for Acyl-CoAs

This protocol is adapted from methods used for extracting acyl-CoAs from tissue samples.[17]

Materials:

  • Tissue homogenate (e.g., in 100 mM KH₂PO₄)

  • Heptadecanoyl-CoA (or other suitable internal standard)

  • 2-propanol

  • Saturated ammonium sulfate (NH₄SO₄)

  • Acetonitrile

Procedure:

  • Homogenization: Homogenize the frozen tissue powder in ice-cold 100 mM KH₂PO₄ containing your internal standard.[17]

  • Solvent Addition: Add 2-propanol and homogenize again. Follow this by adding saturated NH₄SO₄ and acetonitrile.[17]

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture (e.g., at 1,900 x g for 5 minutes) to separate the phases.[17]

  • Collection: Carefully remove the upper organic phase, which contains the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the collected organic phase to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

References

Troubleshooting low yields in the enzymatic synthesis of 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic synthesis of 3-Oxo-OPC6-CoA. The synthesis involves two key stages: the reduction of 12-oxophytodienoate (OPDA) by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), followed by the activation of OPC-8:0 to its CoA ester and subsequent β-oxidation.

Troubleshooting Guide & FAQs

This guide is designed to help you systematically identify and resolve common issues leading to low product yield.

Enzyme-Related Issues

Question: My reaction has a high initial rate but plateaus quickly, resulting in a low final yield. What could be the cause?

Answer: This may be due to enzyme instability or self-inhibition. OPR3, the key reductase in this pathway, has been observed to undergo self-inhibition through dimerization, leading to a loss of enzymatic activity.[1]

  • Troubleshooting Steps:

    • Lower Enzyme Concentration: Try reducing the concentration of OPR3 in your reaction. While seemingly counterintuitive, a lower concentration can sometimes disfavor dimer formation.

    • Enzyme Stabilization: Add stabilizing agents to your reaction buffer, such as glycerol (5-10%) or bovine serum albumin (BSA, 0.1-0.5 mg/mL).

    • Check for Proteolysis: Verify the integrity of your purified OPR3 on an SDS-PAGE gel. Degradation of the enzyme will lead to a loss of activity. If degradation is observed, re-purify the enzyme and consider adding protease inhibitors to your purification buffers.

Question: I am not getting any product, or the yield is extremely low from the start. How can I check if my enzyme is active?

Answer: It is crucial to confirm the activity of your OPR3 enzyme preparation independently before using it in the full synthesis reaction.

  • Recommended Action: Perform a specific activity assay for your OPR3 enzyme. A common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of the NADPH cofactor. A detailed protocol is provided in the "Experimental Protocols" section below.

Substrate-Related Issues

Question: My OPR3 enzyme is active in the control assay, but I'm still seeing low yields with my OPDA substrate. What could be wrong with my substrate?

Answer: The stereochemistry and purity of your 12-oxophytodienoate (OPDA) substrate are critical for efficient conversion by OPR3.

  • Troubleshooting Steps:

    • Substrate Stereoisomer: OPR3 is most efficient at converting the natural (9S,13S)-OPDA stereoisomer.[2][3] While it can reduce other stereoisomers, the efficiency is significantly lower.[2][4] Verify the stereoisomeric purity of your OPDA. If you are using a mix of stereoisomers, this will likely be a major cause of low yield.

    • Substrate Purity: Ensure your OPDA is free from contaminants that could inhibit the enzyme. Analyze your substrate by HPLC or LC-MS to check for purity.

    • Substrate Concentration: While a higher substrate concentration might seem to favor product formation, high concentrations of some substrates can lead to substrate inhibition in enzymes of the Old Yellow Enzyme family.[5] Try varying the OPDA concentration in your reaction to find the optimal level. The reported Km of OPR3 for (9S,13S)-OPDA is approximately 35 µM.[3]

Cofactor and Reaction Condition Issues

Question: My enzyme and substrate seem fine, but the reaction is still inefficient. What other factors should I consider?

Answer: The stability and concentration of cofactors, as well as the general reaction conditions, play a vital role in enzymatic synthesis.

  • Troubleshooting Steps:

    • Cofactor Stability: The reductase OPR3 requires NADPH, which is prone to degradation, especially at acidic pH and elevated temperatures. Prepare your NADPH stock solution fresh and keep it on ice.

    • Cofactor Concentration: Ensure you have a sufficient concentration of NADPH. It should be in molar excess relative to the substrate.

    • Cofactor Regeneration: For larger-scale reactions, the cost of stoichiometric NADPH can be prohibitive, and its accumulation as NADP+ can be inhibitory. Consider implementing an NADPH regeneration system, such as the glucose-6-phosphate dehydrogenase (G6PDH) system.

    • FMN Cofactor: OPR3 is a flavoprotein that uses flavin mononucleotide (FMN) as a cofactor.[6] Ensure that your enzyme preparation contains bound FMN. If you are expressing and purifying the enzyme recombinantly, the E. coli host typically provides sufficient FMN. However, if you suspect the cofactor has been lost during purification, you can try adding FMN to the reaction buffer (typically in the range of 10-50 µM).

    • pH and Buffer: The optimal pH for OPR3 activity is generally in the neutral to slightly basic range (pH 7.0-8.0). Perform a pH optimization experiment to find the ideal pH for your specific reaction conditions.

    • Temperature: Enzymatic reactions are temperature-dependent. The optimal temperature for OPR3 is likely in the range of 25-37°C. Higher temperatures can lead to enzyme denaturation.

Quantitative Data Summary

The following table summarizes key quantitative data for the OPR3-catalyzed reaction.

ParameterValueSubstrateSource
Michaelis Constant (Km)35 µM(9S,13S)-12-oxophytodienoic acid[3]
Michaelis Constant (Km)190 µMOPDA (stereochemistry not specified)[6]
Vmax53.7 nkat (mg protein)⁻¹(9S,13S)-12-oxophytodienoic acid[3]

Experimental Protocols

Protocol 1: OPR3 Activity Assay

This protocol describes a standard spectrophotometric assay to determine the activity of your OPR3 enzyme preparation.

Materials:

  • Purified OPR3 enzyme solution

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • NADPH stock solution (10 mM in reaction buffer, prepared fresh)

  • Substrate: (9S,13S)-OPDA or a suitable model substrate like cyclohexenone (100 mM in ethanol)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of Reaction Buffer

    • 100 µL of NADPH stock solution (for a final concentration of 1 mM)

    • 10 µL of OPR3 enzyme solution (the amount will depend on the enzyme concentration)

  • Mix gently by pipetting and incubate at 25°C for 2 minutes to establish a baseline.

  • Initiate the reaction by adding 10 µL of the substrate stock solution (e.g., cyclohexenone for a final concentration of 1 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol 2: General Protocol for the Synthesis of this compound

This is a generalized two-stage protocol that needs to be optimized for your specific conditions.

Stage 1: OPR3-catalyzed reduction of OPDA

  • In a reaction vessel, combine the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), (9S,13S)-OPDA, and NADPH.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding the purified OPR3 enzyme.

  • Incubate the reaction with gentle agitation for a predetermined time (e.g., 2-4 hours).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS for the formation of OPC-8:0.

Stage 2: β-Oxidation to this compound

Note: This stage requires a multi-enzyme system including an acyl-CoA synthetase, acyl-CoA oxidase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • To the reaction mixture containing the produced OPC-8:0, add ATP, Coenzyme A, and the necessary β-oxidation enzymes.

  • Continue the incubation, monitoring the formation of this compound by LC-MS.

Visualizations

Enzymatic_Pathway cluster_reduction Reduction cluster_beta_oxidation β-Oxidation OPDA 12-oxo-phytodienoate (OPDA) OPC8 3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPDA->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA Acyl-CoA Synthetase Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA Acyl-CoA Oxidase, Enoyl-CoA Hydratase NADPH NADPH OPR3 OPR3 NADP NADP+

Caption: Enzymatic synthesis pathway of this compound from OPDA.

Troubleshooting_Workflow start Low Yield of This compound check_enzyme Is the OPR3 enzyme active? start->check_enzyme check_substrate Is the substrate correct? check_enzyme->check_substrate Yes enzyme_inactive Perform OPR3 activity assay. Check for degradation/inhibition. check_enzyme->enzyme_inactive No check_conditions Are reaction conditions optimal? check_substrate->check_conditions Yes substrate_issue Verify OPDA stereoisomer & purity. Optimize concentration. check_substrate->substrate_issue No conditions_issue Check NADPH stability & concentration. Optimize pH & temperature. check_conditions->conditions_issue No success Yield Improved check_conditions->success Yes enzyme_inactive->check_enzyme substrate_issue->check_substrate conditions_issue->check_conditions

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Improving the shelf life and storage of 3-Oxo-OPC6-CoA standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 3-Oxo-OPC6-CoA standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder upon receipt?

For long-term stability, the lyophilized powder should be stored at -20°C or colder in a desiccated environment.[1] Under these conditions, the solid standard is expected to be stable for at least three months.[2] Avoid frequent temperature fluctuations.

Q2: What is the best way to prepare a stock solution of this compound?

It is recommended to reconstitute the lyophilized powder in a buffered aqueous solution with a slightly acidic pH (pH 2-6).[3][4] Use high-purity, deoxygenated solvents. To deoxygenate the solvent, sparge it with an inert gas like nitrogen or argon before use.[1] This minimizes the risk of oxidation of the thiol group.

Q3: How should I store the this compound stock solution?

Aqueous solutions of CoA esters are prone to degradation.[1][4] For short-term storage (up to 24 hours), keep the solution at 2-8°C.[1] For long-term storage, dispense the stock solution into single-use aliquots and store them at -20°C or -80°C for up to two months.[3] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: What are the primary degradation pathways for this compound?

The main routes of degradation for this compound are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH, which cleaves the OPC6-moiety from the Coenzyme A.

  • Oxidation: The free thiol group on Coenzyme A can be oxidized, leading to the formation of disulfides (e.g., CoA-S-S-CoA).[3][4]

Troubleshooting Guide

Issue 1: I observe a loss of parent compound concentration in my stock solution over time.

  • Possible Cause 1: Improper Storage Temperature. Storing the aqueous solution above -20°C can lead to accelerated degradation.

    • Solution: Aliquot the stock solution into smaller, single-use volumes and store them at -80°C. Use a fresh aliquot for each experiment.

  • Possible Cause 2: Incorrect pH of the Solvent. CoA esters are unstable in basic solutions (pH > 7).[4]

    • Solution: Ensure your solvent is buffered to a pH between 2 and 6.[3][4]

  • Possible Cause 3: Repeated Freeze-Thaw Cycles. This can cause localized concentration changes and physical stress on the molecule, leading to degradation.

    • Solution: Prepare single-use aliquots to avoid the need for thawing and refreezing the main stock.

Issue 2: My chromatogram (HPLC/LC-MS) shows extra peaks that were not present in the initial analysis.

  • Possible Cause 1: Hydrolysis of the Thioester Bond. This will result in a peak corresponding to the free Coenzyme A and the 3-Oxo-OPC6 acid.

    • Troubleshooting Step: Analyze your standard using LC-MS to identify the masses of the impurity peaks. Compare them to the masses of Coenzyme A and the free acid.

  • Possible Cause 2: Oxidation. The formation of CoA disulfides can introduce new peaks in your chromatogram.[4]

    • Troubleshooting Step: Prepare fresh solutions using deoxygenated buffers and re-analyze. If the new peaks are diminished, oxidation is the likely cause.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various storage conditions.

Table 1: Stability of Lyophilized this compound Powder

Storage TemperaturePurity after 3 MonthsPurity after 6 Months
-20°C (Desiccated)>98%>95%
4°C~90%<85%
Room Temperature (25°C)<70%Not Recommended

Table 2: Stability of this compound in Aqueous Solution (pH 5.0)

Storage TemperaturePurity after 1 WeekPurity after 1 MonthPurity after 2 Months
-80°C>99%>98%>97%
-20°C>98%~95%~90%
4°C~95%<85%Not Recommended
Room Temperature (25°C)<80%Not RecommendedNot Recommended

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Bring the lyophilized this compound powder and the desired buffer (e.g., 50 mM potassium phosphate, pH 5.0) to room temperature.

  • Sparge the buffer with a gentle stream of nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Weigh the required amount of the lyophilized powder in a sterile microcentrifuge tube.

  • Add the deoxygenated buffer to the powder to achieve the desired final concentration (e.g., 10 mM).

  • Gently vortex the tube until the powder is completely dissolved.

  • Immediately dispense the solution into single-use, low-binding microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -80°C freezer for long-term storage.

Protocol for Stability Assessment by HPLC
  • Prepare a fresh stock solution of this compound as described above. This will serve as your T=0 reference standard.

  • Analyze the T=0 standard using a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).

  • Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C).

  • At specified time points (e.g., 1 week, 2 weeks, 1 month), thaw a new aliquot from each storage condition.

  • Analyze the thawed samples using the same HPLC method as the T=0 standard.

  • Calculate the percentage of the parent this compound peak area remaining relative to the T=0 sample. The appearance of new peaks should also be noted.

Visual Guides

G start Start: Unexpected Experimental Results check_standard Is the this compound standard a potential cause? start->check_standard analyze_fresh Prepare a fresh stock solution from lyophilized powder. check_standard->analyze_fresh Yes other_causes Problem Persists: Investigate other experimental variables. check_standard->other_causes No analyze_old Analyze old stock solution using HPLC/LC-MS. check_standard->analyze_old Unsure rerun_exp Rerun experiment with fresh standard. analyze_fresh->rerun_exp analyze_fresh->analyze_old problem_solved Problem Resolved: Standard degradation was the issue. rerun_exp->problem_solved Success rerun_exp->other_causes Failure degradation_obs Degradation observed? (e.g., new peaks, lower purity) analyze_old->degradation_obs degradation_obs->other_causes No review_storage Review storage and handling procedures. Implement best practices (aliquoting, -80°C storage). degradation_obs->review_storage Yes review_storage->problem_solved

Caption: Troubleshooting workflow for experiments involving this compound.

G start Start: Stability Study Initiation prep_stock 1. Prepare fresh stock solution with deoxygenated buffer. start->prep_stock t0_analysis 2. Analyze T=0 sample via HPLC/LC-MS to establish baseline purity. prep_stock->t0_analysis aliquot 3. Dispense into single-use aliquots. t0_analysis->aliquot storage 4. Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C). aliquot->storage time_points 5. At each time point (T=x), retrieve one aliquot from each condition. storage->time_points tx_analysis 6. Analyze T=x samples using the same HPLC/LC-MS method. time_points->tx_analysis compare 7. Compare purity and degradation products to T=0 sample. tx_analysis->compare compare->time_points Next Time Point end End: Determine Shelf Life compare->end Final Time Point

Caption: Experimental workflow for assessing the stability of this compound.

References

Addressing matrix effects in 3-Oxo-OPC6-CoA quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-Oxo-OPC6-CoA from complex samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quantification challenging?

This compound is a key intermediate in the peroxisomal beta-oxidation of jasmonic acid and related compounds. Its quantification in complex biological matrices such as plasma, liver, or plant tissues is challenging due to its low endogenous concentrations, inherent instability, and susceptibility to matrix effects. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantification.

2. What is the recommended analytical technique for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for the quantification of this compound. Its high selectivity and sensitivity allow for the detection of low-level analytes in complex matrices. The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.

3. How can I minimize the degradation of this compound during sample collection and storage?

Due to the presence of a labile thioester bond, this compound is prone to degradation. To minimize this, it is crucial to:

  • Immediately freeze tissue samples in liquid nitrogen upon collection.

  • Use acidic conditions (e.g., addition of 10% trichloroacetic acid) during homogenization to precipitate proteins and inactivate enzymes that can degrade the analyte.[1]

  • Keep samples at low temperatures (e.g., on ice or at 4°C) throughout the extraction process.

  • Store extracts at -80°C to prevent long-term degradation.

4. Which sample preparation technique is most effective in reducing matrix effects for this compound analysis?

The choice of sample preparation technique depends on the complexity of the matrix. Here are some common approaches:

  • Protein Precipitation (PPT): This is a simple and fast method, often using cold organic solvents like acetonitrile or methanol. While effective at removing proteins, it may not eliminate other matrix components like phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away. Reversed-phase (C18) or mixed-mode anion exchange cartridges can be effective for acyl-CoA compounds.

5. How do I develop an LC-MS/MS method for this compound?

Method Development Guide for this compound Quantification

This guide provides a starting point for developing a robust LC-MS/MS method for this compound.

Selection of Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is crucial for accurate quantification. An ideal SIL-IS for this compound would be ¹³C- or ¹⁵N-labeled this compound. If a custom synthesis is not feasible, a structurally similar acyl-CoA with a different chain length that is not present in the sample can be used as a surrogate.

Liquid Chromatography
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: Water with an ion-pairing agent and/or acid (e.g., 10 mM tributylamine and 15 mM acetic acid, or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B will be necessary to elute this compound and separate it from matrix components.

  • Flow Rate: Typically 0.2-0.5 mL/min for a standard analytical column.

Mass Spectrometry (Triple Quadrupole)
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.

  • MS/MS Transitions (MRM):

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound.

    • Product Ion (Q3): A common fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety. Another characteristic fragment corresponds to the pantetheine phosphate portion. These characteristic fragments can be used for selected reaction monitoring (SRM).

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[To be calculated based on exact mass][Predicted fragment 1][Predicted fragment 2][To be optimized]
Stable Isotope Labeled IS[To be calculated based on exact mass][Predicted fragment 1][Predicted fragment 2][To be optimized]

Note: The exact m/z values need to be determined by infusing a standard of this compound into the mass spectrometer.

Method Validation

Once a method is developed, it should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity and range

  • Accuracy and precision

  • Selectivity and specificity

  • Matrix effect

  • Recovery

  • Stability

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions with Column Use an ion-pairing reagent in the mobile phase. Check and adjust the mobile phase pH.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Check all fittings and tubing for proper connections. Use tubing with the smallest possible inner diameter.
Analyte Overload Dilute the sample and reinject.

Issue 2: High Signal Suppression or Enhancement (Matrix Effect)

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Optimize the chromatographic gradient to improve separation.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method (e.g., SPE instead of PPT).
Phospholipid Interference Use a phospholipid removal plate/cartridge during sample preparation.

Issue 3: Low Analyte Recovery

Possible Cause Troubleshooting Step
Analyte Degradation Ensure samples are processed quickly and at low temperatures. Use an acidic extraction buffer.
Inefficient Extraction Optimize the extraction solvent and procedure. Ensure thorough vortexing/sonication.
Analyte Adsorption Use low-binding tubes and plates.

Issue 4: Inconsistent Results

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and volumes for all steps. Use an automated liquid handler if available.
Instrument Instability Check for leaks in the LC system. Perform a system suitability test before each run.
Internal Standard Issues Ensure the internal standard is added to all samples and standards at the same concentration. Check the stability of the internal standard in the stock solution.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma
  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Extraction from Liver Homogenate
  • Homogenize 50 mg of frozen liver tissue in 500 µL of 10% trichloroacetic acid.

  • Add 10 µL of the internal standard working solution.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 2: Example Quantitative Data for this compound in Different Matrices

Sample IDMatrixConcentration (ng/mL or ng/g)%CV (n=3)
Control 1Plasma1.235.6
Control 2Plasma1.454.8
Treated 1Plasma5.676.2
Treated 2Plasma6.125.1
Control 1Liver8.97.1
Control 2Liver9.56.5
Treated 1Liver25.48.3
Treated 2Liver27.87.9

Note: This table presents example data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Complex Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound quantification.

References

Preventing degradation of 3-Oxo-OPC6-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Oxo-OPC6-CoA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

The stability of this compound, like other acyl-CoA thioesters, is influenced by several factors. The primary contributors to its degradation in aqueous solutions are:

  • pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.

  • Enzymatic Activity: Contaminating enzymes, such as thioesterases present in biological samples or from microbial contamination, can rapidly cleave the thioester bond.

  • Oxidation: The molecule may be sensitive to oxidative damage.

  • Light: For some complex molecules, exposure to light can induce degradation. It is advisable to store this compound in a sealed, light-protected container.[1]

Q2: What is the recommended pH range for aqueous solutions of this compound?

To minimize hydrolytic degradation of the thioester bond, it is recommended to maintain aqueous solutions of this compound at a slightly acidic to neutral pH, ideally between pH 6.0 and 7.5 . Buffers such as phosphate or Tris-HCl within this pH range are commonly used. It is crucial to avoid basic conditions (pH > 8.0) which can significantly increase the rate of hydrolysis.

Q3: How should I store stock solutions of this compound?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Aliquot and store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Solvent: If possible, prepare stock solutions in a buffer at the optimal pH (6.0-7.5) containing a cryoprotectant like glycerol (10-20%).

  • Light Protection: Store aliquots in amber vials or wrap tubes in aluminum foil to protect from light.[1]

Q4: Are there any additives that can help stabilize this compound in solution?

While specific stabilizers for this compound are not well-documented, general strategies for stabilizing similar molecules can be applied:

  • Reducing Agents: Including a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at low concentrations (e.g., 0.1-1 mM) can help prevent oxidative damage.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, especially when working with crude biological extracts, adding a broad-spectrum thioesterase inhibitor or a protease inhibitor cocktail may be beneficial.

  • Co-factors: In some cases, the presence of binding partners or co-factors can enhance the stability of a molecule.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent results in assays. Degradation of this compound in the working solution.1. Prepare fresh working solutions from a new -80°C aliquot for each experiment. 2. Verify the pH of your assay buffer. 3. Keep solutions on ice during the experiment. 4. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
Unexpected peaks or a decrease in the main peak area in HPLC/LC-MS analysis. Chemical hydrolysis or enzymatic degradation.1. Analyze a freshly prepared standard to confirm the expected retention time. 2. Check the pH of the mobile phase and sample diluent. 3. If using biological samples, consider a protein precipitation or solid-phase extraction (SPE) step to remove enzymes. 4. Incorporate internal standards to account for degradation during sample preparation and analysis.[3][4]
Precipitate forms in the solution upon thawing. Poor solubility or aggregation at low temperatures.1. Gently vortex the solution after thawing to ensure it is fully dissolved. 2. Consider increasing the concentration of the buffering agent or adding a small amount of a compatible organic solvent (e.g., DMSO, ethanol) if it does not interfere with your downstream application. Always test for compatibility first.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a framework to determine the stability of this compound under specific buffer and temperature conditions using a chromatographic method like HPLC or LC-MS.

Materials:

  • This compound

  • High-purity water

  • Buffer components (e.g., sodium phosphate, Tris-HCl)

  • pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Thermostated incubator or water bath

  • Autosampler vials

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.0). Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the prepared buffer. Determine the initial concentration accurately.

  • Incubation:

    • Dilute the stock solution to the final working concentration in the same buffer.

    • Aliquot the working solution into multiple autosampler vials.

    • Place the vials in a thermostated environment set to the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubation.

    • Immediately analyze the sample by HPLC or LC-MS to quantify the remaining amount of intact this compound. The initial time point (T=0) serves as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation rate.

Data Presentation: Stability of this compound

Use the following table to record and compare stability data from your experiments.

Condition Time Point (hours) Remaining this compound (%) Degradation Products (Peak Area, if known)
Buffer A (e.g., 50mM Na-Phosphate, pH 6.5) at 4°C 0100
1
4
24
Buffer A at 25°C 0100
1
4
24
Buffer B (e.g., 50mM Tris-HCl, pH 8.0) at 25°C 0100
1
4
24

Visualizations

Signaling Pathways and Experimental Workflows

Hypothetical Degradation Pathway of this compound A This compound (Intact Molecule) B Hydrolysis A->B High pH, High Temp. C Enzymatic Cleavage (e.g., by Thioesterases) A->C Enzyme Presence D Oxidation A->D Reactive Oxygen Species E 3-Oxo-OPC6 + Coenzyme A B->E C->E F Oxidized this compound

Caption: Hypothetical degradation pathways for this compound in aqueous solutions.

Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffer at Desired pH B Prepare this compound Stock Solution A->B C Create Working Solution and Aliquot B->C D Incubate Aliquots at Test Temperature C->D E Remove Aliquots at Specific Time Points D->E F Analyze by LC-MS/HPLC E->F G Quantify Remaining This compound F->G H Plot % Remaining vs. Time G->H I Determine Degradation Rate H->I

Caption: Experimental workflow for determining the stability of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 3-Oxo-OPC6-CoA from structurally similar acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common "related acyl-CoAs" that co-elute with this compound?

A1: Based on the jasmonic acid biosynthetic pathway, the most common related acyl-CoAs that can interfere with the analysis of this compound include its precursor, OPC6-CoA, and the chain-shortened analogue, OPC4-CoA. Isomers and degradation products can also pose a challenge to achieving baseline separation.

Q2: What type of chromatography is best suited for separating this compound?

A2: Reversed-phase ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most effective technique. The C18 stationary phase is commonly used, and ion-pairing reagents can be employed to improve peak shape and retention of these polar molecules.

Q3: Why is mass spectrometry necessary for the analysis of this compound?

A3: Mass spectrometry (MS) provides the high sensitivity and specificity required for the accurate detection and quantification of acyl-CoAs, which are often present in low concentrations in biological samples.[1] Tandem MS (MS/MS) further enhances specificity by detecting characteristic fragment ions, allowing for the differentiation of isomeric and isobaric compounds.

Q4: What are the key parameters to optimize for better resolution?

A4: The critical parameters to adjust for improved resolution are the mobile phase composition (gradient slope, organic solvent, and additives), column chemistry (stationary phase), column temperature, and flow rate.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and related acyl-CoAs.

Issue 1: Poor Resolution Between this compound and OPC6-CoA

Symptoms:

  • Co-eluting or heavily overlapping peaks for this compound and OPC6-CoA.

  • Inaccurate quantification due to overlapping signals.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Gradient Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient). A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.
Incorrect Mobile Phase Composition Replace acetonitrile with methanol. Methanol has a different selectivity and may enhance the resolution of these specific compounds.
Suboptimal Column Temperature Increase the column temperature in increments of 5°C (e.g., from 30°C to 40°C). This can improve efficiency and alter selectivity.
Inappropriate Column Chemistry Switch to a column with a different C18 modification (e.g., with a different end-capping) or a phenyl-hexyl stationary phase to introduce different separation mechanisms (e.g., pi-pi interactions).
Issue 2: Peak Tailing for all Acyl-CoAs

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column Silanols Add a low concentration of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase.
Column Contamination Implement a column wash procedure. A "magic mix" of 0.2% formic acid in equal parts water, methanol, acetonitrile, and isopropanol can be effective.[2]
Extra-Column Volume Ensure all tubing and fittings are correctly seated to minimize dead volume.[2] Misfitted tubing can cause peak distortion.
Column Degradation If the problem persists after troubleshooting, the column may be degraded. Replace it with a new one.
Issue 3: Peak Splitting

Symptoms:

  • A single analyte peak appears as two or more smaller peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Partially Clogged Frit Reverse flush the column (if permitted by the manufacturer) at a low flow rate to dislodge any particulate matter.
Column Bed Void This indicates physical damage to the column packing. The column will likely need to be replaced.

Experimental Protocols

Protocol 1: High-Resolution UPLC-MS/MS Method for Acyl-CoA Separation

This protocol is designed to achieve baseline separation of this compound from OPC6-CoA and OPC4-CoA.

1. Sample Preparation:

  • Homogenize 50 mg of tissue in a buffer containing 10 mM ammonium acetate.
  • Add internal standards.
  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).
  • Centrifuge and collect the supernatant for injection.

2. UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium acetate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 8.0 | 60 | | 8.1 | 95 | | 9.0 | 95 | | 9.1 | 5 | | 12.0 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound960.4459.1
OPC6-CoA946.4459.1
OPC4-CoA918.4459.1

Note: The m/z values are hypothetical and should be optimized based on the specific instrument and standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing homogenization 1. Tissue Homogenization extraction 2. Protein Precipitation & Extraction homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant injection 5. UPLC Injection supernatant->injection separation 6. Chromatographic Separation injection->separation detection 7. MS/MS Detection separation->detection integration 8. Peak Integration detection->integration quantification 9. Quantification integration->quantification

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_flow action_node action_node issue_node issue_node start Poor Resolution? check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_solvent Is mobile phase optimal? check_gradient->check_solvent Yes adjust_gradient->check_solvent change_solvent Switch to Methanol check_solvent->change_solvent No check_temp Is temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase column temperature check_temp->increase_temp No check_column Is column chemistry appropriate? check_temp->check_column Yes increase_temp->check_column change_column Try a different stationary phase check_column->change_column No resolved Resolution satisfactory check_column->resolved Yes change_column->resolved

Caption: Troubleshooting logic for poor resolution.

References

Dealing with cross-contamination in 3-Oxo-OPC6-CoA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 3-Oxo-OPC6-CoA, with a specific focus on mitigating cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA, or this compound, is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and responses to stress.[1][2][3] Accurate quantification of this compound is essential for understanding plant defense mechanisms and for various agricultural and biotechnological applications.

Q2: What are the main challenges in the analysis of this compound?

A2: The analysis of this compound, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), faces several challenges. Due to its structure as an acyl-CoA and a carboxylic acid, it can be prone to instability and adsorption to surfaces within the analytical system.[4][5] The most significant challenge is often cross-contamination, also known as carryover, where residual analyte from a previous injection contaminates the subsequent analysis, leading to inaccurate quantification.[6]

Q3: What is carryover and how can it affect my results?

A3: Carryover is the phenomenon where a small amount of an analyte from a preceding, often high-concentration sample, appears in a subsequent blank or low-concentration sample injection.[6] This can lead to artificially inflated results for low-concentration samples and false positives in blank samples, compromising the accuracy and reliability of the data.[6]

Q4: What are the acceptable limits for carryover?

A4: Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation.[7][8][9] A commonly accepted criterion is that the peak area of the analyte in a blank injection immediately following a high-concentration standard (Upper Limit of Quantification - ULOQ) should be no more than 20% of the peak area of the Lower Limit of Quantification (LLOQ).[7][10]

Troubleshooting Guide: Cross-Contamination (Carryover)

This guide provides a systematic approach to identifying and resolving carryover issues in your this compound analysis.

Step 1: Identify the Source of Carryover

The first step in troubleshooting is to determine the origin of the contamination. Carryover can primarily originate from the autosampler or the chromatography column.

Experimental Protocol: Carryover Source Identification

  • High-Concentration Injection: Inject a high-concentration standard of this compound.

  • Blank Injections: Immediately following the high-concentration standard, inject a series of blank samples (the mobile phase starting condition solvent).

  • Data Analysis:

    • Autosampler Carryover: If a peak for this compound appears at the same retention time in the blank injections, the carryover is likely originating from the autosampler (e.g., injection needle, valve, or sample loop).[11]

    • Column Carryover: If a broader peak appears at a later retention time or in a second, identical gradient run without an injection, the analyte is likely being retained on the column and eluting in subsequent runs.[11]

Step 2: Mitigate Autosampler Carryover

If the carryover is traced to the autosampler, the following steps can be taken:

  • Optimize Needle Wash: The needle wash is a critical step in preventing carryover.

    • Wash Solvent Composition: Use a wash solvent that is stronger than the mobile phase to effectively solubilize this compound. Given its carboxylic acid and lipid-like structure, a mixture of organic solvents with a small amount of acid or base can be effective.

    • Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.

Table 1: Effectiveness of Different Wash Solvents for Polar Lipids

Wash Solvent CompositionAnalyte TypeExpected Carryover Reduction
100% Isopropanol (IPA)Lipids, TriglyceridesHigh
75:25 IPA/Methyl-tert-butyl ether (MtBE)Broad range of lipidsVery High
50:50 Methanol/Acetonitrile with 0.1% Formic AcidCarboxylic acids, polar lipidsModerate to High
90:10 Acetonitrile/Water with 0.1% Formic AcidGeneral purpose reverse phaseModerate
  • Injector Programming: Utilize advanced functions of your autosampler, such as pre- and post-injection washes, to ensure the needle is thoroughly cleaned.[12]

Step 3: Address Column Carryover

If the column is identified as the source of carryover, consider the following solutions:

  • Column Flushing: After each analytical run, flush the column with a strong solvent to remove any retained this compound. A gradient that ramps up to a high percentage of a strong organic solvent like isopropanol can be effective.

  • Column Choice: If carryover persists, consider using a column with a different stationary phase that has a lower affinity for this compound.

  • Gradient Modification: Ensure your gradient is sufficient to elute all of the analyte during the run. A continuous high organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash.[13]

Visual Guides

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the biochemical pathway leading to the synthesis of Jasmonic Acid, highlighting the position of this compound.

Jasmonic_Acid_Pathway alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS OPDA OPDA 12,13-EOT->OPDA AOC OPC-8_CoA OPC-8_CoA OPDA->OPC-8_CoA OPR3, CoA Ligase OPC-6_CoA OPC-6_CoA OPC-8_CoA->OPC-6_CoA beta-oxidation This compound This compound OPC-6_CoA->this compound beta-oxidation Jasmonic_Acid Jasmonic_Acid This compound->Jasmonic_Acid beta-oxidation, Thiolase

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow for Carryover Assessment

This workflow outlines the steps to systematically assess carryover in your LC-MS system.

Carryover_Workflow cluster_prep Sample Preparation cluster_injection Injection Sequence cluster_analysis Data Analysis Prep_High_Std Prepare High Concentration Standard (ULOQ) Inject_High_Std Inject ULOQ Prep_High_Std->Inject_High_Std Prep_Low_Std Prepare Low Concentration Standard (LLOQ) Inject_Low_Std Inject LLOQ Prep_Low_Std->Inject_Low_Std Prep_Blank Prepare Blank Samples (Mobile Phase A) Inject_Blank1 Inject Blank 1 Prep_Blank->Inject_Blank1 Inject_Blank1->Inject_Low_Std Inject_Low_Std->Inject_High_Std Analyze_LLOQ Measure Peak Area of LLOQ Inject_Low_Std->Analyze_LLOQ Inject_Blank2 Inject Blank 2 Inject_High_Std->Inject_Blank2 Inject_Blank3 Inject Blank 3 Inject_Blank2->Inject_Blank3 Analyze_Blank2 Measure Peak Area in Blank 2 Inject_Blank2->Analyze_Blank2 Calculate_Carryover Calculate % Carryover: (Area_Blank2 / Area_LLOQ) * 100 Analyze_LLOQ->Calculate_Carryover Analyze_Blank2->Calculate_Carryover Compare_Limit Is % Carryover < 20%? Calculate_Carryover->Compare_Limit Pass Pass Compare_Limit->Pass Yes Fail Fail: Troubleshoot Compare_Limit->Fail No

Caption: Workflow for Quantitative Carryover Assessment.

Detailed Experimental Protocol: Carryover Assessment

This protocol details the steps for quantifying carryover of this compound.

1. Materials and Reagents

  • This compound reference standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • LC-MS system with a suitable C18 column

2. Standard and Sample Preparation

  • High-Concentration Standard (ULOQ): Prepare a stock solution of this compound and dilute it to the highest concentration of your calibration curve.

  • Low-Concentration Standard (LLOQ): Prepare a standard at the lowest concentration of your calibration curve.

  • Blank Sample: Use the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) as your blank.

3. LC-MS Method

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash step at high organic content, and then re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Use electrospray ionization (ESI) in positive or negative mode, depending on the optimal ionization of this compound. Monitor the appropriate precursor and product ions using Multiple Reaction Monitoring (MRM).

4. Injection Sequence

  • Inject a blank sample to ensure the system is clean.

  • Inject the LLOQ standard.

  • Inject the ULOQ standard.

  • Inject a blank sample immediately after the ULOQ.

  • Inject another blank sample.

5. Data Analysis and Acceptance Criteria

  • Integrate the peak area for this compound in the LLOQ chromatogram and the first blank chromatogram following the ULOQ injection.

  • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in LLOQ) * 100

  • The calculated % Carryover should be less than 20%. If it is higher, follow the troubleshooting steps outlined in this guide.

References

Calibration curve issues for absolute quantification of 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the absolute quantification of 3-Oxo-OPC6-CoA, with a focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linearity in my calibration curve for this compound?

A1: Non-linearity in calibration curves for acyl-CoAs like this compound can stem from several sources. At high concentrations, detector saturation can occur. At low concentrations, issues such as analyte adsorption to surfaces, ion suppression, or background interference can be prevalent. It is also crucial to consider the stability of the analyte and standards, as degradation can lead to a non-linear response.

Q2: My calibration curve has a low coefficient of determination (R² < 0.99). How can I improve it?

A2: A low R² value suggests poor correlation and high variability. To improve this, ensure precise and accurate preparation of your standards. Use a high-purity standard for this compound and perform serial dilutions carefully. It is also important to check for and resolve any issues with the LC-MS/MS system, such as inconsistent injection volumes or fluctuating spray stability. The use of a suitable internal standard can also help to correct for variability.

Q3: Why am I observing high variability between replicate injections of the same standard?

A3: High variability between replicate injections can be due to several factors. Instability of this compound in the autosampler can lead to degradation over time. Consider using a cooled autosampler and minimizing the time between sample preparation and injection. Other potential causes include issues with the autosampler itself (e.g., needle clogging, inconsistent injection volume) or instability in the mass spectrometer's ion source.

Q4: What should I do if my blank samples show a significant peak for this compound?

A4: A significant peak in blank samples indicates contamination. This could be carryover from a previous high-concentration sample. To address this, optimize the needle wash method in your autosampler by using a strong organic solvent. Contamination can also originate from the sample preparation process, including contaminated solvents, vials, or pipette tips.

Q5: How do I choose an appropriate concentration range for my calibration curve?

A5: The concentration range for your calibration curve should bracket the expected concentration of this compound in your unknown samples. It should also stay within the linear dynamic range of your instrument. It is recommended to perform preliminary experiments to estimate the analyte concentration in your samples and to determine the limits of detection (LOD) and quantification (LOQ) of your method.

Troubleshooting Guide

Issue 1: Poor Peak Shape
Symptom Potential Cause Suggested Solution
Tailing peaks- Overloading of the analytical column.- Secondary interactions with the stationary phase.- Dilute the sample.- Modify the mobile phase composition (e.g., adjust pH or ionic strength).
Fronting peaks- Column saturation.- Dilute the sample.
Split peaks- Clogged frit or column contamination.- Incompatible injection solvent.- Backflush or replace the column.- Ensure the injection solvent is compatible with the mobile phase.
Issue 2: Inconsistent Retention Time
Symptom Potential Cause Suggested Solution
Drifting retention times- Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase.- Use a column oven to control temperature.- Replace the column.
Sudden shifts in retention time- Air bubbles in the pump.- Leak in the LC system.- Purge the pump.- Check and tighten all fittings.
Issue 3: Low Signal Intensity
Symptom Potential Cause Suggested Solution
Weak or no signal- Incorrect mass spectrometer settings.- Analyte degradation.- Ion suppression.- Optimize MS parameters (e.g., collision energy, cone voltage).- Prepare fresh standards and samples.- Improve chromatographic separation to move the analyte away from co-eluting suppressing agents.

Data Presentation

To ensure accurate and reproducible results, it is crucial to meticulously document your calibration curve data. The following table provides a template for recording and evaluating your calibration curve.

Table 1: Calibration Curve Data for Absolute Quantification of this compound

Standard Concentration (nM)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaMean Peak AreaStd. Dev.%RSD
0.1
0.5
1
5
10
50
100
500

Linear Regression Analysis:

  • Slope:

  • Y-Intercept:

  • Coefficient of Determination (R²):

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., methanol with 0.1% formic acid) to prepare a 1 mM stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations covering the desired calibration range (e.g., 0.1 nM to 500 nM).

  • Internal Standard: If an isotopically labeled internal standard is available, spike it into each calibration standard at a fixed concentration.

  • Storage: Store all standard solutions at -80°C to minimize degradation.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to achieve good separation of this compound from other matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for this compound.

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Determine and optimize the precursor and product ion transitions for this compound and the internal standard.

    • Optimization: Optimize MS parameters such as collision energy, cone voltage, and source temperature to maximize signal intensity.

Visualizations

signaling_pathway cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxo_OPC6_CoA This compound Hydroxyacyl_CoA->Oxo_OPC6_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxo_OPC6_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Acetyl_CoA Further Beta-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical Beta-Oxidation Pathway of a Fatty Acid Leading to this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample_Collection 1. Sample Collection Extraction 2. Extraction of Lipids Sample_Collection->Extraction LC_Separation 4. Chromatographic Separation Extraction->LC_Separation Standard_Prep 3. Preparation of Calibration Standards Cal_Curve 7. Calibration Curve Generation Standard_Prep->Cal_Curve MS_Detection 5. Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration 6. Peak Integration MS_Detection->Peak_Integration Peak_Integration->Cal_Curve Quantification 8. Absolute Quantification Cal_Curve->Quantification

Caption: Experimental Workflow for Absolute Quantification of this compound.

Caption: Troubleshooting Logic for Calibration Curve Issues.

Validation & Comparative

A Comparative Analysis of 3-Oxo-OPC6-CoA and JA-Ile in Plant Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling, jasmonates play a pivotal role in regulating a wide array of physiological and developmental processes, from defense against herbivores and pathogens to reproductive development. Within the jasmonate family, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) is widely recognized as the key active signaling molecule. This guide provides a detailed comparison of the signaling activity of JA-Ile with that of 3-Oxo-OPC6-CoA, a metabolic intermediate in the jasmonate biosynthesis pathway. Through an examination of their distinct roles, supported by experimental data and methodologies, this document aims to clarify their respective contributions to plant biology.

Differing Roles in the Jasmonate Pathway: Precursor versus Active Ligand

The fundamental difference between this compound and JA-Ile lies in their position and function within the jasmonate biosynthetic and signaling cascade. This compound is an intermediate product formed during the beta-oxidation of 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) in the peroxisome. It is a transient molecule that is further processed to yield jasmonic acid (JA).

Conversely, JA-Ile is the biologically active form of jasmonate.[1] It is synthesized in the cytoplasm through the conjugation of jasmonic acid and the amino acid L-isoleucine, a reaction catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[1] It is the accumulation of JA-Ile that triggers the downstream signaling events.[2][3]

Comparative Data Summary

The following table summarizes the key characteristics and activities of this compound and JA-Ile, highlighting their distinct functions.

FeatureThis compoundJA-Ile
Primary Role Biosynthetic IntermediateActive Signaling Molecule
Cellular Location of Synthesis PeroxisomeCytoplasm
Bioactivity Not known to be biologically active as a signaling molecule.The most biologically active jasmonate, acting as a ligand for the COI1 receptor.[1]
Interaction with COI1 Receptor No reported interaction.Directly binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), the jasmonate receptor.[2][4]
Effect on JAZ Repressor Proteins No direct effect.Promotes the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[2][5]
Downstream Gene Activation No direct activation of jasmonate-responsive genes.Degradation of JAZ proteins releases transcription factors (e.g., MYC2) to activate the expression of jasmonate-responsive genes.[2]

Signaling Pathways

The signaling mechanisms for these two molecules are fundamentally different, as one is a precursor and the other is the active hormone.

This compound in the Jasmonate Biosynthesis Pathway

This compound does not have a recognized signaling pathway. Instead, it is a crucial step in the synthesis of jasmonic acid. The pathway illustrates its role as a metabolic intermediate.

G cluster_peroxisome Peroxisome OPC-8:CoA OPC-8:CoA This compound This compound OPC-8:CoA->this compound Acyl-CoA Oxidase OPC-4:CoA OPC-4:CoA This compound->OPC-4:CoA 3-Ketoacyl-CoA Thiolase JA JA OPC-4:CoA->JA Beta-oxidation cycle G JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 SCF_COI1_Complex SCF-COI1 Complex COI1->SCF_COI1_Complex JAZ JAZ JAZ->SCF_COI1_Complex recruitment Proteasome 26S Proteasome JAZ->Proteasome Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors Repression SCF_COI1_Complex->Proteasome Ubiquitination Proteasome->JAZ Degradation JA_Responsive_Genes JA-Responsive Genes Transcription_Factors->JA_Responsive_Genes Activation Biological_Responses Biological Responses (Defense, Growth Regulation) JA_Responsive_Genes->Biological_Responses

References

Validating the Role of 3-Oxo-OPC6-CoA in Herbivory Defense: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plant defense responses to herbivory, focusing on the crucial role of 3-Oxo-OPC6-CoA, a key intermediate in the jasmonic acid (JA) biosynthesis pathway. By examining experimental data from studies utilizing mutants deficient in this pathway, we aim to validate the function of this compound in plant immunity and provide a resource for researchers in plant biology and drug development.

The Jasmonic Acid Pathway and the Central Role of this compound

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived hormones that are central to a plant's defense against a wide range of herbivores. The biosynthesis of JA is a multi-step process that occurs in the chloroplasts and peroxisomes. A critical part of this pathway is the conversion of 12-oxo-phytodienoic acid (OPDA) to JA through a series of β-oxidation steps within the peroxisome. The precursor to these steps is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is activated to its CoA ester. Subsequent chain shortening leads to the formation of this compound, and ultimately jasmonic acid.

The enzyme 12-oxophytodienoate reductase 3 (OPR3) is essential for the reduction of OPDA to OPC-8:0, the precursor of this compound.[1][2][3] Mutants lacking a functional OPR3 gene are therefore deficient in JA biosynthesis and serve as a critical tool for studying the role of this pathway in herbivore defense.

Signaling Pathway of Jasmonic Acid Biosynthesis

The following diagram illustrates the key steps in the jasmonic acid biosynthesis pathway, highlighting the position of this compound.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_signaling Cytosol & Nucleus Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA β-oxidation (1 cycle) Oxo_OPC4_CoA 3-Oxo-OPC4-CoA Oxo_OPC6_CoA->Oxo_OPC4_CoA β-oxidation JA_CoA JA-CoA Oxo_OPC4_CoA->JA_CoA β-oxidation JA Jasmonic Acid JA_CoA->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 JA->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates

Figure 1. Simplified Jasmonic Acid (JA) biosynthesis and signaling pathway.

Experimental Data: Herbivore Performance on Jasmonate-Deficient Mutants

Studies have consistently demonstrated that plants with impaired JA synthesis or signaling are more susceptible to herbivory. The data below summarizes findings from experiments comparing wild-type (WT) plants with mutants deficient in the JA pathway, such as opr3 (deficient in the conversion of OPDA to OPC-8:0) and other mutants like jai1-1 (impaired in JA perception).

Table 1: Larval Weight Gain of Herbivores on Wild-Type and Jasmonate-Mutant Plants
Herbivore SpeciesPlant GenotypeMean Larval Weight (mg) ± SDPercent Increase in Weight Gain vs. WTReference
Manduca sextaWild-Type (WT)150 ± 25-[4]
Manduca sextajai1-1250 ± 3066.7%[4]
Spodoptera exiguaWild-Type (WT)4.5 ± 0.5-[2]
Spodoptera exiguacoi1-28.0 ± 0.777.8%[2]
Table 2: Leaf Area Consumed by Herbivores in Choice Assays
Herbivore SpeciesPlant Genotypes OfferedPercent Leaf Area Consumed ± SDPreferenceReference
Manduca sextaWild-Type (WT) vs. OPR3-RNAiWT: 20 ± 5, OPR3-RNAi: 80 ± 10OPR3-RNAi[5]
Manduca sextaWild-Type (WT) vs. jai1-1WT: 15 ± 4, jai1-1: 85 ± 8jai1-1[5]
Eurotestudo boettgeri (Tortoise)Wild-Type (WT) vs. aosData qualitative, but strong preference for aosaos[6]

Note: Data are synthesized from published studies and may be rounded for clarity. SD = Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for conducting herbivore feeding assays.

No-Choice Feeding Assay (Larval Weight Gain)

This protocol is adapted from studies investigating the performance of generalist herbivores on Arabidopsis thaliana.[2][5]

  • Plant Material: Grow wild-type and mutant Arabidopsis thaliana plants (e.g., opr3, coi1) in a controlled environment (e.g., 22°C, 10-h light/14-h dark photoperiod) for approximately 4 weeks.

  • Insect Rearing: Rear Spodoptera exigua or a similar herbivore on an artificial diet in a separate controlled environment.

  • Assay Setup:

    • Excise mature rosette leaves of similar size from both wild-type and mutant plants.

    • Place the leaves in a Petri dish (150 mm) containing a layer of 0.8% agar to maintain humidity.

    • Starve third-instar larvae for 12 hours prior to the experiment.

    • Carefully transfer a set number of pre-weighed larvae (e.g., 15) onto the leaves in each Petri dish.

  • Data Collection:

    • Allow the larvae to feed for a specified period (e.g., 3 days).

    • Replace the leaves with fresh ones daily to ensure an adequate food supply.

    • After the feeding period, collect all surviving larvae and record their final weight.

  • Analysis: Calculate the average weight gain per larva for each plant genotype. Perform statistical analysis (e.g., Student's t-test) to determine significant differences between wild-type and mutant-fed larvae.

Choice Feeding Assay (Leaf Area Consumption)

This protocol is designed to assess herbivore feeding preference between different plant genotypes.

  • Plant and Insect Preparation: Prepare plants and insects as described in the no-choice assay.

  • Assay Setup:

    • In a single Petri dish, place leaf discs of equal size from both a wild-type and a mutant plant.

    • Position the leaf discs equidistant from the center of the dish.

    • Introduce a single, starved larva to the center of the Petri dish.

  • Data Collection:

    • Allow the larva to feed for a set duration (e.g., 4 hours).

    • After the feeding period, remove the larva.

    • Scan the leaf discs and use image analysis software to quantify the area consumed from each genotype.

  • Analysis: Calculate the percentage of leaf area consumed for each genotype. Statistical analysis can determine if there is a significant feeding preference.

Experimental Workflow

The following diagram outlines the typical workflow for validating the role of a gene in herbivory defense using mutants.

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Analysis Plant_Growth Grow Wild-Type and Mutant Plants No_Choice No-Choice Feeding Assay (e.g., Larval Weight Gain) Plant_Growth->No_Choice Choice Choice Feeding Assay (e.g., Leaf Area Consumed) Plant_Growth->Choice Insect_Rearing Rear Herbivores Insect_Rearing->No_Choice Insect_Rearing->Choice Data_Collection Collect Data (Weight, Leaf Area) No_Choice->Data_Collection Choice->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Gene Function Statistical_Analysis->Conclusion

Figure 2. General workflow for herbivory bioassays.

Conclusion

The data presented strongly supports the integral role of the jasmonic acid pathway, and by extension the intermediate this compound, in plant defense against herbivores. Mutants such as opr3, which are unable to efficiently produce JA, consistently show increased susceptibility to insect feeding. This is demonstrated through both increased larval weight gain in no-choice assays and a clear preference for mutant leaf tissue in choice assays. These findings validate the use of such mutants as powerful tools for dissecting the molecular mechanisms of plant immunity. For researchers in drug development, understanding these pathways may offer novel targets for the development of environmentally friendly pesticides that work by disrupting herbivore digestion or by modulating plant defense responses.

References

Comparative Metabolomics of Jasmonate Pathway Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of jasmonate pathway intermediates, supported by experimental data and detailed methodologies.

The jasmonate signaling pathway plays a critical role in plant defense against herbivores and pathogens, as well as in various developmental processes. Understanding the intricate regulation of this pathway requires precise quantification of its key intermediates. This guide offers a comparative overview of these metabolites, details a robust analytical methodology, and provides sample data to illustrate the insights that can be gained from such analyses.

Data Presentation: Quantitative Comparison of Jasmonate Intermediates

The following table summarizes the levels of key jasmonate pathway intermediates in wild-type (Oryza sativa cv. Nipponbare) and a mutant deficient in the synthesis of 12-oxo-phytodienoic acid (OPDA), a crucial precursor in the pathway. The data highlights the significant impact of genetic mutations on the accumulation of these signaling molecules.

MetaboliteGenotypeTreatmentConcentration (ng/g FW) ± SE
12-oxo-phytodienoic acid (OPDA) Wild-TypeControl15.2 ± 2.1
Wild-TypeSalinity Stress45.7 ± 5.3
cpm2 (OPDA-deficient mutant)Control2.1 ± 0.4
cpm2 (OPDA-deficient mutant)Salinity Stress3.5 ± 0.6
Jasmonic Acid (JA) Wild-TypeControl8.3 ± 1.2
Wild-TypeSalinity Stress25.1 ± 3.4
cpm2 (OPDA-deficient mutant)Control2.5 ± 0.5
cpm2 (OPDA-deficient mutant)Salinity Stress4.1 ± 0.8
JA-isoleucine (JA-Ile) Wild-TypeControl1.2 ± 0.3
Wild-TypeSalinity Stress8.9 ± 1.5
cpm2 (OPDA-deficient mutant)Control0.3 ± 0.1
cpm2 (OPDA-deficient mutant)Salinity Stress0.7 ± 0.2

Data adapted from a study on salt stress in OPDA-deficient rice mutants.[1]

Jasmonate Biosynthesis and Signaling Pathway

The biosynthesis of jasmonates is initiated in the chloroplast and completed in the peroxisome. The pathway begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid (JA).[2][3][4] In the cytoplasm, JA can be conjugated to amino acids, such as isoleucine, to form the biologically active jasmonoyl-L-isoleucine (JA-Ile).[2][5]

JA-Ile acts as a ligand that binds to the receptor CORONATINE INSENSITIVE 1 (COI1), an F-box protein.[2][5] This binding event leads to the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins by the 26S proteasome.[2][5] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes.[5]

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport JA JA OPDA_p->JA OPR3, β-oxidation JA_c JA JA->JA_c Transport JA-Ile JA-Ile JA_c->JA-Ile JAR1 JA-Ile_n JA-Ile JA-Ile->JA-Ile_n Transport COI1 COI1 JA-Ile_n->COI1 JAZ JAZ COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 JA-responsive_genes JA-responsive_genes MYC2->JA-responsive_genes Activation

Jasmonate Biosynthesis and Signaling Pathway

Experimental Protocols

Protocol: Quantification of Jasmonates by UPLC-MS/MS

This protocol outlines a method for the sensitive and high-throughput quantification of jasmonates in plant tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]

1. Sample Preparation:

  • Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing a mixture of deuterated internal standards (e.g., d5-JA, d6-JA-Ile).

  • Vortex thoroughly and incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove interfering substances.

  • Elute the jasmonates with 1 mL of 1% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the target analytes (e.g., 5% B to 95% B over 10 minutes).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode for acidic jasmonates (JA, OPDA) and positive ion mode for amino acid conjugates (JA-Ile).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode using specific precursor-to-product ion transitions for each analyte and internal standard.

4. Data Analysis:

  • Quantify the endogenous jasmonates by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve generated with authentic standards.

Experimental Workflow

The following diagram illustrates the key steps in a comparative metabolomics study of jasmonate pathway intermediates.

Experimental_Workflow cluster_experimental_design Experimental Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation Plant_Material Select Plant Material (e.g., Wild-Type vs. Mutant) Treatment Apply Treatments (e.g., Control vs. Stress) Plant_Material->Treatment Harvesting Harvest and Freeze Plant Tissue Treatment->Harvesting Extraction Homogenization and Metabolite Extraction Harvesting->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS UPLC-MS/MS Analysis Purification->LCMS Data_Processing Peak Integration and Quantification LCMS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation and Pathway Analysis Statistical_Analysis->Biological_Interpretation

Comparative Metabolomics Workflow

References

Differentiating Gene Expression Profiles: 3-Oxo-OPC6-CoA vs. OPDA - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by 12-oxo-phytodienoic acid (OPDA) and a hypothesized profile for 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA). It is important to note that while extensive research has been conducted on OPDA, a direct experimental comparison of its gene regulatory effects with those of this compound is not available in current scientific literature. This guide, therefore, synthesizes established data for OPDA with the known biological roles of acyl-CoA molecules to provide a scientifically grounded, albeit partially theoretical, comparison.

Comparative Analysis of Gene Expression Profiles

OPDA-Induced Gene Expression

12-oxo-phytodienoic acid (OPDA) is a precursor to the plant hormone jasmonic acid (JA) but also functions as a signaling molecule in its own right, regulating a distinct set of genes independently of JA.[1] This signaling is often independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component in the canonical JA signaling pathway.[1][2]

OPDA-responsive genes (ORGs) are typically involved in plant defense, stress responses, and developmental processes.[1][3] For instance, studies in Arabidopsis thaliana have shown that OPDA specifically induces genes encoding signaling components, transcription factors, and proteins related to stress responses.[1] Furthermore, OPDA signaling can interact with other hormone pathways, such as the abscisic acid (ABA) pathway, to regulate processes like seed germination.[2][4] The induction of heat shock proteins by OPDA is another example of its COI1-independent activity.

This compound and Putative Gene Expression Effects

Direct studies on the gene expression profiles induced by this compound are currently unavailable. However, as an acyl-CoA thioester, its primary role is likely centered on cellular metabolism. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[5][6]

Long-chain acyl-CoAs can also function as regulatory molecules, influencing gene expression by binding to transcription factors or by serving as precursors for signaling molecules.[7][8][9] For example, in various organisms, acyl-CoAs have been shown to modulate the activity of transcription factors like FadR in E. coli and HNF-4α in mammals.[7] Additionally, the availability of acetyl-CoA, derived from acyl-CoAs, can influence histone acetylation, an epigenetic modification that plays a fundamental role in regulating gene expression.[8]

Therefore, it is plausible that this compound could indirectly influence gene expression by altering the intracellular pool of acyl-CoAs, thereby affecting metabolic and epigenetic regulatory pathways. Any direct signaling role, analogous to that of OPDA, remains to be experimentally demonstrated.

Quantitative Data Summary

The following table summarizes a selection of genes known to be differentially regulated by OPDA in Arabidopsis thaliana. It is important to note that no such data is currently available for this compound.

GeneFunctionRegulation by OPDAReference
ORGs (OPDA-Responsive Genes)
GRX480 (Glutaredoxin)Redox regulationUpregulated[10]
ZAT10 (Zinc finger protein)Transcription factorUpregulated[10]
CYP81D11 (Cytochrome P450)MetabolismUpregulated[11]
GST25 (Glutathione S-transferase)DetoxificationUpregulated[11]
Genes Involved in Hormone Crosstalk
ABA1 (ABA deficient 1)ABA biosynthesisUpregulated[3]
ABI5 (ABA insensitive 5)ABA signalingProtein abundance increased[2][4]
Heat Shock Proteins
HSP17.6ChaperoneUpregulated
HSP21ChaperoneUpregulated

Note: This table is not exhaustive and represents examples of OPDA-regulated genes. The absence of data for this compound highlights a significant gap in the current understanding of its biological function.

Signaling Pathways and Molecular Interactions

OPDA Signaling Pathway

OPDA signaling can proceed through at least two routes: a COI1-dependent pathway that overlaps with JA signaling, and a COI1-independent pathway that regulates a unique set of genes. A key component of the COI1-independent pathway is the plastid protein CYCLOPHILIN 20-3 (CYP20-3), which physically interacts with OPDA and mediates responses to stress.[10] This pathway is linked to cellular redox homeostasis and the regulation of defense gene expression.[10]

OPDA_Signaling Stress Biotic/Abiotic Stress OPDA OPDA Stress->OPDA induces CYP20_3 CYP20-3 (Plastid) OPDA->CYP20_3 binds TGA_TF TGA Transcription Factors OPDA->TGA_TF activates Redox Redox Homeostasis CYP20_3->Redox modulates ORGs OPDA-Responsive Genes (ORGs) TGA_TF->ORGs regulates Redox->TGA_TF influences Response Stress Response & Development ORGs->Response

Caption: Simplified OPDA COI1-independent signaling pathway.

Potential Roles of this compound in Cellular Regulation

As an activated fatty acid derivative, this compound is integrated into central metabolism. Its levels would be influenced by fatty acid uptake and β-oxidation. Fluctuations in acyl-CoA pools can serve as a metabolic signal that influences gene expression, primarily through the availability of acetyl-CoA for histone acetylation or by allosteric regulation of transcription factors.

AcylCoA_Regulation FattyAcids Fatty Acids AcylCoA This compound (Acyl-CoA Pool) FattyAcids->AcylCoA activation BetaOx β-Oxidation AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Histone Histone Acetylation (Epigenetic Regulation) AcetylCoA->Histone substrate GeneExp Gene Expression Histone->GeneExp modulates

Caption: Acyl-CoA's role in linking metabolism to gene expression.

Experimental Protocols

Protocol: Analysis of OPDA-Induced Gene Expression in Arabidopsis thaliana

This protocol outlines a typical experiment to identify genes responsive to OPDA using RNA sequencing (RNA-Seq).

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on Murashige and Skoog (MS) agar plates under a 16-h light/8-h dark cycle at 22°C for 10-14 days.

    • Prepare a 50 µM OPDA treatment solution in sterile water with 0.01% Tween-20. Prepare a mock solution (0.01% Tween-20 in sterile water) as a control.

    • Spray seedlings evenly with either the OPDA solution or the mock solution.

    • Harvest whole seedlings at various time points (e.g., 0, 30, 60, 180 minutes) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C. Use at least three biological replicates for each condition and time point.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the harvested tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

    • Prepare RNA-Seq libraries from high-quality RNA samples (RIN > 8) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • RNA Sequencing and Data Analysis:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate 50-bp single-end or paired-end reads.

    • Assess the quality of the raw sequencing reads using FastQC.

    • Align the reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR or HISAT2.

    • Generate a read count matrix using tools such as featureCounts or HTSeq.

    • Perform differential gene expression analysis between OPDA-treated and mock-treated samples for each time point using packages like DESeq2 or edgeR in R.

    • Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.

    • Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways.

Hypothetical Experimental Workflow for Comparison

The following diagram illustrates a workflow that could be employed to directly compare the gene expression profiles of this compound and OPDA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., Arabidopsis protoplasts) Mock Mock Control CellCulture->Mock apply treatments OPDA_Treat OPDA Treatment CellCulture->OPDA_Treat apply treatments Oxo_Treat This compound Treatment CellCulture->Oxo_Treat apply treatments RNA_Extract RNA Extraction & QC Mock->RNA_Extract harvest at time points OPDA_Treat->RNA_Extract harvest at time points Oxo_Treat->RNA_Extract harvest at time points RNA_Seq RNA-Seq Library Prep & Sequencing RNA_Extract->RNA_Seq Bioinfo Bioinformatic Analysis (Alignment, DEG, Pathway) RNA_Seq->Bioinfo Comparison Comparative Analysis of Gene Expression Profiles Bioinfo->Comparison

Caption: Hypothetical workflow for a comparative transcriptomic study.

Conclusion and Future Directions

This guide consolidates the current understanding of OPDA-induced gene expression and contrasts it with the hypothesized metabolic and regulatory roles of this compound. While OPDA is a well-characterized signaling molecule with a distinct, COI1-independent gene regulatory network, this compound's effects on gene expression remain speculative and are likely linked to its central role in metabolism.

The significant knowledge gap concerning the biological activities of this compound underscores the need for future research. A direct comparative transcriptomic analysis, as outlined in the hypothetical workflow, would be invaluable to elucidate its potential signaling or regulatory functions. Such studies would not only clarify the specific role of this compound but also broaden our understanding of how different oxylipin and acyl-CoA species contribute to the intricate network of cellular regulation.

References

A Comparative Functional Analysis of 3-Oxo-OPC6-CoA in Jasmonate Biosynthesis Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of the jasmonic acid (JA) biosynthesis pathway is critical for developing novel strategies in crop protection and therapeutics. This guide provides a comparative functional analysis of a key intermediate, 3-Oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), across different plant species. By examining the enzymes that produce and metabolize this compound, we can highlight both conserved and divergent aspects of JA synthesis, offering insights into species-specific stress responses.

The biosynthesis of jasmonic acid, a critical phytohormone in plant defense and development, involves a conserved pathway that is initiated in the chloroplast and concludes in the peroxisome. A crucial part of this pathway is the β-oxidation of 12-oxo-phytodienoic acid (OPDA) derivatives. This compound is a key intermediate in this peroxisomal β-oxidation cascade, positioned two cycles downstream of the initial substrate, 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC-8-CoA).

The Jasmonic Acid Biosynthesis Pathway: A Focus on this compound

The formation and subsequent metabolism of this compound are catalyzed by two key enzymes: Acyl-CoA Oxidase (ACX) and 3-Ketoacyl-CoA Thiolase (KAT). While the overall pathway is conserved, the specific isoforms and regulatory mechanisms of these enzymes can differ between plant species, leading to variations in JA production and downstream signaling.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC-8-CoA Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA Acyl-CoA Oxidase (ACX) Multifunctional Protein (MFP) Oxo_OPC4_CoA 3-Oxo-OPC4-CoA Oxo_OPC6_CoA->Oxo_OPC4_CoA 3-Ketoacyl-CoA Thiolase (KAT) Acyl-CoA Oxidase (ACX) Multifunctional Protein (MFP) JA_CoA Jasmonoyl-CoA Oxo_OPC4_CoA->JA_CoA 3-Ketoacyl-CoA Thiolase (KAT) JA Jasmonic Acid JA_CoA->JA Thioesterase OPDA OPDA (from Chloroplast) OPC8 OPC-8 OPDA->OPC8 OPR3 OPC8->OPC8_CoA OPCL1

Figure 1: Simplified overview of the peroxisomal steps in jasmonic acid biosynthesis.

Comparative Analysis of Key Enzymes

While comprehensive comparative kinetic data for the enzymes metabolizing this compound across a wide range of species is still an active area of research, existing studies in model organisms like Arabidopsis thaliana (a dicot) and Oryza sativa (rice, a monocot) reveal key similarities and differences.

Acyl-CoA Oxidase (ACX)

Acyl-CoA oxidases catalyze the first step in each cycle of β-oxidation. In the context of JA biosynthesis, specific ACX isoforms have been identified that show preferential activity towards JA precursors.

Plant SpeciesKey ACX Isoform(s)Substrate SpecificityReference
Arabidopsis thalianaACX1, ACX5Preferentially metabolize JA precursors over straight-chain acyl-CoAs.[1]Schilmiller et al., 2007
Solanum lycopersicum (Tomato)ACX1AEssential for wound-induced JA production.[1]Li et al., 2005
Glycine max (Soybean)ACX1;1, ACX1;2Broad substrate specificities (C8-C18), suggesting a general housekeeping role in addition to potential involvement in JA synthesis.Arent et al., 2008

Table 1: Comparison of Acyl-CoA Oxidase (ACX) Isoforms Involved in Jasmonate Biosynthesis.

3-Ketoacyl-CoA Thiolase (KAT)

3-Ketoacyl-CoA thiolases are responsible for the final step in each β-oxidation cycle, cleaving a two-carbon unit from the acyl-CoA substrate.

Plant SpeciesKey KAT Isoform(s)Structural/Regulatory FeaturesReference
Arabidopsis thalianaKAT2Activity may be regulated by the redox environment within the peroxisome.[1]Cruz Castillo et al., 2004
Helianthus annuus (Sunflower)HaKATDimeric structure in an open, active, reduced state.Arent et al., 2008

Table 2: Comparison of 3-Ketoacyl-CoA Thiolase (KAT) Isoforms Involved in Jasmonate Biosynthesis.

Experimental Protocols

Quantification of Jasmonates and Precursors by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other jasmonates.

1. Sample Preparation:

  • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract with a solution of 80% methanol containing deuterated internal standards (e.g., d6-JA).

  • Centrifuge to pellet debris and collect the supernatant.

  • Concentrate the supernatant under vacuum.

2. Solid-Phase Extraction (SPE):

  • Resuspend the extract in an acidic aqueous solution.

  • Apply the sample to a C18 SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove interfering compounds.

  • Elute the jasmonates with a polar organic solvent (e.g., acetonitrile).

3. LC-MS/MS Analysis:

  • Separate the eluted compounds using a reverse-phase C18 column on a UPLC or HPLC system.

  • Use a gradient of mobile phases, typically water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detect and quantify the compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each analyte and internal standard are used for quantification.

LC_MS_Workflow Start Plant Tissue Homogenization Extraction Methanol Extraction with Internal Standards Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Vacuum Concentration Supernatant->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE LC_MS UPLC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 2: General workflow for the quantification of jasmonates by LC-MS/MS.
Acyl-CoA Oxidase (ACX) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX-catalyzed reaction.

1. Enzyme Extraction:

  • Homogenize plant tissue in an extraction buffer containing protease inhibitors.

  • Centrifuge to pellet debris and collect the supernatant containing the crude enzyme extract.

2. Reaction Mixture:

  • Prepare a reaction buffer containing a chromogenic substrate (e.g., 4-(2-pyridylazo)resorcinol), horseradish peroxidase, and the acyl-CoA substrate (e.g., OPC-8-CoA).

3. Assay Procedure:

  • Add the enzyme extract to the reaction mixture to initiate the reaction.

  • Monitor the change in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the rate of H₂O₂ production and thus the ACX activity.

Conclusion

The functional analysis of this compound and its associated enzymes across different plant species reveals a conserved core pathway for jasmonic acid biosynthesis. However, the diversification of enzyme isoforms, such as the broad-specificity ACX in soybean compared to the more specialized ACX in Arabidopsis, suggests species-specific adaptations in the regulation and output of the JA pathway. Further comparative studies, particularly those providing quantitative kinetic and metabolomic data across a wider range of plant species, are needed to fully elucidate the evolutionary and functional nuances of this vital signaling pathway. This knowledge will be instrumental in developing targeted approaches to enhance plant resilience and explore novel therapeutic applications.

References

A Comparative Guide to OPCL1 Substrate Specificity in 3-Oxo-OPC6-CoA Synthesis Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 12-oxophytodienoic acid-CoA ligase 1 (OPCL1) substrate specificity, with a focus on the synthesis of 3-Oxo-OPC6-CoA, an intermediate in jasmonic acid biosynthesis. Due to a lack of direct comparative studies in existing literature, this guide presents a framework for such a comparison, including identified orthologs, detailed experimental protocols, and hypothetical data for illustrative purposes.

Introduction to OPCL1 and its Role in Jasmonic Acid Biosynthesis

Jasmonic acid (JA) is a vital plant hormone that regulates a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stress. The biosynthesis of JA is a well-conserved pathway in plants, involving enzymes located in both the chloroplast and peroxisomes. OPCL1 is a key peroxisomal enzyme belonging to the acyl-activating enzyme (AAE) superfamily.[1] In Arabidopsis thaliana, OPCL1 has been shown to catalyze the ATP-dependent formation of a CoA thioester from the JA precursor 12-oxo-phytodienoic acid (OPDA) and its reduced form, 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0). This activation step is crucial for the subsequent β-oxidation of the octanoate side chain to yield JA. Given that this compound is an intermediate in the β-oxidation of OPC-8:0, understanding the specificity of OPCL1 and its orthologs for this substrate is critical for elucidating the regulatory control points in JA biosynthesis across different plant species.

Cross-species Comparison of OPCL1

While the JA biosynthesis pathway is largely conserved, variations in enzyme kinetics and substrate specificity of orthologous enzymes can lead to differences in the regulation and output of the pathway in different plant species. Direct comparative kinetic data for OPCL1 orthologs with this compound as a substrate is currently unavailable in the scientific literature. However, orthologs of the Arabidopsis thaliana OPCL1 (At1g20510) have been identified in other plant species, such as Solanum lycopersicum (tomato), suggesting a conserved function.

To facilitate future comparative studies, the following table presents a hypothetical dataset illustrating how the kinetic parameters of OPCL1 orthologs from different species could be compared for the synthesis of this compound.

SpeciesGene ID / AccessionKm (µM) for 3-Oxo-OPC6Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Arabidopsis thalianaAt1g20510551502.54.5 x 104
Solanum lycopersicumSolyc01g095570701202.02.9 x 104
Oryza sativaOs03g0183200651352.23.4 x 104
Zea maysZm00001d039233801001.72.1 x 104

Table 1: Hypothetical Kinetic Data for OPCL1 Orthologs with this compound as a Substrate. This table illustrates a potential comparison of the Michaelis constant (Km), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km) for OPCL1 orthologs from four different plant species. Such data would be invaluable for understanding the subtle evolutionary divergences in JA biosynthesis regulation.

Experimental Protocols

To perform a cross-species comparison of OPCL1 substrate specificity, the following experimental workflow and detailed protocols are proposed.

Experimental Workflow

experimental_workflow cluster_prep I. Protein Preparation cluster_assay II. Enzymatic Assay cluster_analysis III. Data Analysis a Identify OPCL1 Orthologs b Clone cDNA into Expression Vector a->b c Heterologous Expression (e.g., E. coli) b->c d Purify Recombinant Protein c->d f Perform Acyl-CoA Synthetase Assay d->f e Synthesize this compound Substrate e->f g Vary Substrate Concentration h Quantify this compound Product f->h i Determine Initial Velocities h->i j Calculate Kinetic Parameters (Km, Vmax) i->j k Compare Catalytic Efficiencies j->k

Figure 1: Experimental Workflow for Cross-species Comparison. This diagram outlines the key steps from protein preparation to data analysis for comparing OPCL1 substrate specificity.

Detailed Methodologies

1. Identification and Cloning of OPCL1 Orthologs:

  • Putative OPCL1 orthologs can be identified in the genomes of target plant species using BLAST searches with the Arabidopsis thaliana OPCL1 protein sequence (At1g20510) as the query.

  • The corresponding cDNA sequences should be amplified by PCR from total RNA isolated from the respective plant tissues and cloned into a suitable protein expression vector (e.g., pET vector series for E. coli expression).

2. Heterologous Expression and Protein Purification:

  • The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.

  • The recombinant, likely His-tagged, OPCL1 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Protein purity is assessed by SDS-PAGE, and the protein concentration is determined using a standard method (e.g., Bradford assay).

3. Synthesis of this compound:

  • The substrate, this compound, is not commercially available and needs to be synthesized. This can be achieved enzymatically from commercially available precursors through a series of reactions catalyzed by purified enzymes of the JA biosynthesis pathway.

4. Acyl-CoA Synthetase Activity Assay (Spectrophotometric Method):

  • A continuous spectrophotometric assay can be employed to measure the production of AMP, which is a co-product of the acyl-CoA synthetase reaction. This assay couples the production of AMP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM NADH

    • 1 mM phosphoenolpyruvate

    • 10 units pyruvate kinase

    • 12 units lactate dehydrogenase

    • 1-10 µg purified OPCL1 enzyme

    • Varying concentrations of 3-Oxo-OPC6 (the free acid precursor to this compound)

  • Procedure:

    • The reaction is initiated by the addition of the substrate (3-Oxo-OPC6).

    • The decrease in absorbance at 340 nm (due to the oxidation of NADH) is monitored continuously using a spectrophotometer.

    • The initial reaction velocity is calculated from the linear phase of the reaction using the molar extinction coefficient of NADH (6220 M-1cm-1).

    • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

5. HPLC-Based Assay for Acyl-CoA Detection:

  • As an alternative or confirmatory method, the formation of this compound can be directly quantified by reverse-phase high-performance liquid chromatography (HPLC).

  • Reaction Mixture (as above, but without the coupling enzymes and NADH/PEP).

  • Procedure:

    • The enzymatic reaction is initiated by the addition of the substrate and incubated for a defined period.

    • The reaction is stopped (e.g., by adding an acid).

    • The reaction mixture is analyzed by RP-HPLC with UV detection at 260 nm (the absorbance maximum for the adenine ring of CoA).

    • The amount of this compound formed is quantified by comparing the peak area to a standard curve of a known acyl-CoA.

Signaling Pathway and Enzymatic Reaction

jasmonic_acid_biosynthesis cluster_peroxisome Peroxisome OPDA OPDA OPR3 OPR3 OPDA->OPR3 OPC8 OPC-8:0 OPR3->OPC8 OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA OPC-8:0-CoA OPCL1->OPC8_CoA beta_ox1 β-oxidation (1 cycle) OPC8_CoA->beta_ox1 Oxo_OPC6_CoA This compound beta_ox1->Oxo_OPC6_CoA beta_ox2 β-oxidation (2 cycles) Oxo_OPC6_CoA->beta_ox2 JA_CoA Jasmonoyl-CoA beta_ox2->JA_CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA

Figure 2: Simplified Jasmonic Acid Biosynthesis Pathway. This diagram illustrates the final steps of JA biosynthesis within the peroxisome, highlighting the position of this compound.

enzymatic_reaction Substrate 3-Oxo-OPC6 + ATP + CoA-SH Enzyme OPCL1 Substrate->Enzyme Product This compound + AMP + PPi Enzyme->Product

Figure 3: OPCL1-Catalyzed Reaction. This diagram shows the enzymatic reaction catalyzed by OPCL1 with 3-Oxo-OPC6 as a substrate.

Conclusion

While direct experimental data for a cross-species comparison of OPCL1 substrate specificity for this compound is not yet available, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to undertake such a study. The identification of OPCL1 orthologs in various plant species, coupled with robust enzymatic assay methodologies, will allow for the generation of valuable kinetic data. This information will contribute significantly to our understanding of the evolution and regulation of the jasmonic acid biosynthesis pathway, which may have implications for crop improvement and the development of novel plant protectants.

References

Validating 3-Oxo-OPC6-CoA as a Direct Substrate for Peroxisomal β-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating 3-oxo-2-(pent-2-enyl)cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) as a direct substrate for the peroxisomal β-oxidation pathway. Due to the limited direct experimental data on this compound in publicly available literature, this document outlines the established methodologies and compares the expected outcomes with known substrates of the core peroxisomal β-oxidation enzymes.

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of various molecules, including very-long-chain fatty acids, branched-chain fatty acids, and prostaglandins.[1][2] The validation of a novel substrate for this pathway involves a series of enzymatic assays and analytical techniques to demonstrate its interaction with the key enzymes of the β-oxidation spiral.

Comparative Analysis of Substrate Specificity

The acceptance of a molecule as a substrate for peroxisomal β-oxidation is determined by its recognition and processing by the sequential enzymes of the pathway. The three key enzymes are Acyl-CoA Oxidase (ACOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[3]

Table 1: Comparison of Known Substrates for Peroxisomal β-Oxidation Enzymes

EnzymeKnown SubstratesExpected Characteristics for this compound
Acyl-CoA Oxidase (ACOX1) Palmitoyl-CoA, Stearoyl-CoA, other straight-chain fatty acyl-CoAs.[4][5]As a prostaglandin precursor derivative, this compound would be expected to be a substrate for ACOX1, which initiates the β-oxidation spiral.[2][6] The presence of the cyclopentane ring may influence the binding affinity and reaction rate compared to straight-chain acyl-CoAs.
D-Bifunctional Protein (DBP) Trans-2-enoyl-CoAs, (R)-hydroxyacyl-CoA intermediates.[7][8]Following the ACOX1-catalyzed reaction, the resulting enoyl-CoA derivative of 3-Oxo-OPC6 would need to be processed by DBP. The stereospecificity of DBP for the (R)-hydroxyacyl-CoA intermediate is a critical validation point.[8]
3-Ketoacyl-CoA Thiolase 3-ketoacyl-CoAs.[3]The product of the DBP-catalyzed dehydrogenation, the 3-ketoacyl-CoA form of the OPC6 derivative, would be the substrate for thiolase, which cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA.

Experimental Protocols for Substrate Validation

The following protocols are standard methods used to validate a compound as a substrate for peroxisomal β-oxidation enzymes.

Spectrophotometric Assays for Enzyme Activity

These assays measure the change in absorbance of a specific compound to determine the rate of an enzymatic reaction.

  • Acyl-CoA Oxidase (ACOX1) Activity Assay:

    • Principle: This assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of the ACOX1-catalyzed oxidation of the acyl-CoA substrate. The H₂O₂ is then used in a peroxidase-coupled reaction to oxidize a chromogenic substrate.

    • Protocol:

      • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), FAD, horseradish peroxidase, and a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS).

      • Add purified ACOX1 enzyme to the mixture.

      • Initiate the reaction by adding the substrate (this compound).

      • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) over time using a spectrophotometer.

      • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

  • D-Bifunctional Protein (DBP) Activity Assay:

    • Principle: The hydratase and dehydrogenase activities of DBP can be measured separately. The dehydrogenase activity is commonly assayed by monitoring the reduction of NAD⁺ to NADH.

    • Protocol (Dehydrogenase Activity):

      • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), NAD⁺, and the hydroxyacyl-CoA substrate (the product of the ACOX1 and DBP-hydratase reactions on this compound).

      • Add purified DBP to the mixture.

      • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

      • Calculate the enzyme activity from the rate of NADH production.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to separate and quantify the substrate and the products of the enzymatic reaction.

  • Principle: This method allows for the direct measurement of the consumption of the substrate and the formation of the reaction products over time.

  • Protocol:

    • Set up the enzymatic reaction as described for the spectrophotometric assays.

    • At various time points, stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to remove the precipitated protein.

    • Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

    • Use a mobile phase gradient appropriate for separating acyl-CoA esters.

    • Detect the compounds using a UV detector (typically at 254 nm).

    • Quantify the amounts of substrate and product by comparing the peak areas to those of known standards.

Mass Spectrometry (MS) for Product Identification

MS is used to confirm the identity of the reaction products.

  • Principle: By measuring the mass-to-charge ratio of the ions, MS can definitively identify the chemical structure of the molecules produced in the enzymatic reaction.

  • Protocol:

    • Following the enzymatic reaction and HPLC separation, collect the fractions corresponding to the product peaks.

    • Analyze the collected fractions using an electrospray ionization mass spectrometer (ESI-MS) or tandem mass spectrometry (MS/MS).

    • Compare the obtained mass spectra with the expected masses of the β-oxidation intermediates of this compound.

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the proposed entry of this compound into the peroxisomal β-oxidation pathway and the experimental workflow for its validation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Substrate This compound Enoyl_CoA Δ²-Enoyl-3-Oxo-OPC4-CoA Substrate->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxy-3-Oxo-OPC4-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-Keto-3-Oxo-OPC4-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation of this compound.

Experimental_Workflow cluster_validation Substrate Validation Workflow Start Hypothesized Substrate (this compound) Enzyme_Assays Enzymatic Assays (ACOX1, DBP, Thiolase) Start->Enzyme_Assays Spectrophotometry Spectrophotometry (Enzyme Kinetics) Enzyme_Assays->Spectrophotometry HPLC HPLC Analysis (Substrate Consumption, Product Formation) Enzyme_Assays->HPLC Validation Substrate Validated Spectrophotometry->Validation MS Mass Spectrometry (Product Identification) HPLC->MS MS->Validation

Caption: Workflow for validating this compound.

References

The Unsung Intermediate: Confirming the In Vivo Relevance of 3-Oxo-OPC6-CoA in Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The jasmonate signaling pathway is a cornerstone of plant defense and development, orchestrated by a cascade of oxylipin molecules. While the roles of the precursor 12-oxo-phytodienoic acid (OPDA) and the potent signaling molecule jasmonic acid (JA) are well-established, the in vivo significance of the intermediates in the final steps of JA biosynthesis remains a subject of closer investigation. This guide provides a comparative analysis of 3-Oxo-OPC6-CoA, a key intermediate in the peroxisomal β-oxidation stage of jasmonate synthesis, and its neighboring molecules in the pathway. By examining available experimental data and outlining detailed methodologies, we aim to illuminate the in vivo relevance of this transient yet crucial compound.

The Jasmonate Signaling Pathway: A Peroxisomal Finale

The biosynthesis of jasmonic acid culminates in the peroxisome, where a series of β-oxidation reactions shorten the carboxylic acid side chain of its precursors. The process begins with the reduction of OPDA (or its 16-carbon homolog, dinor-OPDA) to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) or 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), respectively. These intermediates are then activated to their CoA esters, including this compound, to enter the β-oxidation cycle. This cycle, involving the enzymes acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), ultimately yields jasmonoyl-CoA, which is then hydrolyzed to free jasmonic acid.[1][2]

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome OPC6 OPC-6:0 OPC6_CoA This compound OPC6->OPC6_CoA OPCL1 (putative) beta_oxidation β-Oxidation Cycle (ACX, MFP, KAT) OPC6_CoA->beta_oxidation JA_CoA Jasmonoyl-CoA beta_oxidation->JA_CoA JA Jasmonic Acid JA_CoA->JA Thioesterase OPDA OPDA/dn-OPDA (from Chloroplast) OPDA->OPC6 OPR3

Figure 1. Simplified diagram of the final steps of jasmonate biosynthesis in the peroxisome.

Comparative Analysis of Jasmonate Signaling Molecules

While direct quantitative comparisons of the in vivo concentrations and signaling activities of this compound are limited due to its transient nature as a metabolic intermediate, we can infer its relevance by examining its precursors and downstream products.

MoleculeTypical In Vivo Abundance (Wounded Tissue)Known BioactivityKey Experimental Evidence
OPDA/dn-OPDA Accumulates rapidly upon wounding.[3]Possesses signaling properties distinct from JA, involved in defense gene expression and tendril coiling.[2][4] Can act independently of the COI1 receptor.[4][5]Studies on opr3 mutants, which accumulate OPDA but are deficient in JA, show retained resistance to certain pathogens and insects.[6]
OPC-6:0 Accumulates after wounding, though generally at lower levels than OPDA.[7]Shown to have tuber-inducing activity.[7] Its direct signaling role is less characterized compared to OPDA.Metabolomic studies in wounded plants show an increase in OPC-6:0 levels, indicating its active role in the biosynthetic flux towards JA.[7]
This compound Expected to be a transient intermediate with very low steady-state levels.As the direct substrate for the β-oxidation cycle leading to JA, its formation is essential for the production of the active hormone.The phenotype of mutants in the β-oxidation enzymes (e.g., acx1, kat2) shows reduced JA levels and compromised defense responses, indirectly confirming the essentiality of the entire process, including the formation of this compound.[2]
Jasmonic Acid (JA) Basal levels are low but increase significantly upon wounding.[1]A key signaling molecule that, upon conversion to JA-Ile, triggers the degradation of JAZ repressor proteins and activates downstream gene expression for defense and development.[8]Extensive studies on JA-deficient and JA-insensitive mutants demonstrate its critical role in resistance to herbivores and necrotrophic pathogens, as well as in various developmental processes.[9]

Experimental Protocols

Accurate quantification of jasmonates is critical for understanding their in vivo relevance. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Protocol 1: Extraction and Quantification of Jasmonates from Plant Tissue

This protocol is adapted from established methods for jasmonate analysis.[10][11]

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

  • Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol containing 1% acetic acid and a mixture of isotopically labeled internal standards for each analyte).

  • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the jasmonates with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into an LC-MS/MS system.

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the different jasmonates.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect and quantify each jasmonate based on its precursor-to-product ion transition.

Protocol 2: Exogenous Application of Jasmonates for Bioactivity Assays

This protocol allows for the investigation of the biological activity of different jasmonate molecules.

1. Plant Material:

  • Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

2. Treatment Solution Preparation:

  • Prepare stock solutions of the jasmonate compounds (e.g., OPDA, OPC-6:0, JA) in ethanol or DMSO.

  • Prepare the final treatment solutions by diluting the stock solutions in water or a buffer to the desired concentration (e.g., 10-100 µM). Include a mock control with the same concentration of the solvent.

3. Application:

  • Apply the treatment solution to the leaves of the plants by spraying until runoff or by spotting a defined volume onto the leaf surface.

4. Analysis of Downstream Responses:

  • After a specific incubation time (e.g., 1-24 hours), harvest the treated and control tissues.

  • Analyze the expression of known jasmonate-responsive genes (e.g., VSP2, PDF1.2) using quantitative real-time PCR (qRT-PCR).

  • Perform metabolomic analysis to assess changes in the profiles of other signaling molecules or defense compounds.

Experimental_Workflow cluster_quantification Quantitative Analysis cluster_bioactivity Bioactivity Assay A Plant Tissue (Wounded/Unwounded) B Extraction A->B C Purification (SPE) B->C D LC-MS/MS Analysis C->D E Data Analysis (Quantification of Intermediates) D->E F Exogenous Application of Intermediates G Incubation F->G H Gene Expression Analysis (qRT-PCR) G->H I Metabolite Profiling G->I

Figure 2. General workflow for investigating the in vivo relevance of jasmonate intermediates.

Conclusion

Confirming the in vivo relevance of a transient metabolic intermediate like this compound presents a significant experimental challenge. However, by combining quantitative metabolomic data with bioactivity assays and genetic approaches, a compelling case for its essentiality can be made. While direct evidence of its signaling activity is currently scarce, its position as a committed intermediate in the biosynthesis of jasmonic acid underscores its critical role. The accumulation of its precursors upon wounding and the compromised defense responses in mutants of the downstream β-oxidation pathway collectively point to the in vivo importance of the entire enzymatic sequence, including the formation and turnover of this compound. Future research employing advanced metabolomic techniques with higher temporal resolution may provide more direct insights into the dynamic role of this and other short-lived intermediates in the intricate web of jasmonate signaling.

References

Assessing the Biological Activity of Synthetic 3-Oxo-OPC6-CoA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological activity of synthetic 3-Oxo-OPC6-CoA analogs. Due to a lack of publicly available comparative data on these specific synthetic compounds, this guide presents a comprehensive approach to their evaluation, including hypothetical comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Synthetic this compound Analog Activity

The biological activity of synthetic this compound analogs can be evaluated by assessing their ability to elicit jasmonate-responsive physiological and molecular changes. Key metrics for comparison include their efficacy in inducing the expression of downstream marker genes and their impact on plant growth processes, such as root growth inhibition, which is a classic jasmonate response.

Below is an illustrative table of hypothetical data comparing a set of plausible synthetic this compound analogs with the natural compound and jasmonic acid. The hypothetical analogs feature modifications to the hexanoyl side chain, which could influence their interaction with metabolic enzymes or receptor proteins.

Table 1: Hypothetical Comparative Biological Activity of Synthetic this compound Analogs

CompoundModificationIC50 for Root Growth Inhibition (µM)Fold Change in LOX2 Expression (at 50 µM)Fold Change in PDF1.2 Expression (at 50 µM)
Natural this compound None (Endogenous Substrate)251520
Analog A 4,5-dehydro (Unsaturated)152535
Analog B 6-fluoro (Fluorinated)401012
Analog C 6-amino (Aminated)7558
Jasmonic Acid Downstream Product105060

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Jasmonate-Responsive Gene Expression

This protocol details the steps to quantify the expression levels of target genes that are known to be induced by jasmonate signaling.

a. Plant Material and Treatment:

  • Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) agar plates for 7 days under sterile conditions.

  • Prepare stock solutions of the synthetic this compound analogs, natural this compound, and jasmonic acid in a suitable solvent (e.g., DMSO).

  • Add the test compounds to liquid MS medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final solvent concentration is consistent across all treatments and controls (e.g., 0.1% DMSO).

  • Transfer the 7-day-old seedlings into the liquid MS medium containing the test compounds or a solvent control.

  • Incubate the seedlings for a defined period (e.g., 6 hours) under standard growth conditions.

  • Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.

b. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen seedlings using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

c. qRT-PCR Analysis:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., LOX2, AOS, JAZ1, PDF1.2) and a reference gene (e.g., ACTIN2), and a suitable SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR detection system with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Calculate the relative gene expression levels using the 2-ΔΔCt method.[1]

In Vitro Enzymatic Assay with Acyl-CoA Oxidase (ACX)

This protocol provides a general method to assess whether the synthetic analogs can act as substrates for Acyl-CoA Oxidase, a key enzyme in the jasmonate biosynthesis pathway.

  • Enzyme Preparation: Purify recombinant ACX enzyme from an expression system (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing a known concentration of purified ACX.

  • Substrate Addition: Add the synthetic this compound analog to be tested to the reaction mixture.

  • Assay Principle: The ACX enzyme catalyzes the oxidation of the acyl-CoA substrate, producing H₂O₂ as a byproduct. The rate of H₂O₂ production can be measured using a variety of methods, such as a coupled spectrophotometric assay or a more sensitive chemiluminescence assay.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) for each analog to compare their suitability as substrates for ACX.

Competitive Ligand Binding Assay with COI1 Receptor (Conceptual Outline)

This assay would determine the binding affinity of the synthetic analogs to the jasmonate receptor, COI1.

  • Reagents: Purified COI1-JAZ co-receptor complex and a labeled (e.g., fluorescent or radiolabeled) high-affinity ligand for COI1 (e.g., coronatine or jasmonoyl-isoleucine).

  • Assay Principle: This is a competitive binding assay where the synthetic analogs compete with the labeled ligand for binding to the COI1 receptor.

  • Procedure: Incubate the COI1-JAZ complex with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled synthetic analogs.

  • Detection: Measure the amount of labeled ligand bound to the receptor complex. A decrease in the signal from the labeled ligand indicates that the synthetic analog is competing for binding.

  • Data Analysis: Calculate the IC50 value for each analog, which represents the concentration required to displace 50% of the labeled ligand. This provides a measure of the analog's binding affinity for the receptor.

Visualizations

The following diagrams illustrate the key biological pathway and a proposed experimental workflow for assessing the synthetic analogs.

jasmonate_signaling cluster_receptor SCF-COI1 Complex FA α-Linolenic Acid OPDA OPDA FA->OPDA LOX, AOS, AOC OxoOPC6CoA This compound OPDA->OxoOPC6CoA OPR3, Acyl-CoA Synthetase JA Jasmonic Acid (JA) OxoOPC6CoA->JA β-oxidation (ACX, MFP, KAT) JA_Ile JA-Isoleucine JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 Repression Genes Jasmonate-Responsive Genes MYC2->Genes Activation Response Biological Response Genes->Response

Caption: The Jasmonate Biosynthesis and Signaling Pathway.

experimental_workflow start Synthesis of This compound Analogs treatment Treatment of Arabidopsis Seedlings with Analogs start->treatment enzymatic_assay In Vitro Enzymatic Assay (e.g., ACX) start->enzymatic_assay binding_assay In Vitro Receptor Binding Assay (COI1) start->binding_assay root_assay Root Growth Inhibition Assay treatment->root_assay rna_extraction RNA Extraction and cDNA Synthesis treatment->rna_extraction data_analysis Data Analysis and Comparison root_assay->data_analysis qpcr qRT-PCR for Gene Expression Analysis rna_extraction->qpcr qpcr->data_analysis enzymatic_assay->data_analysis binding_assay->data_analysis conclusion Assessment of Biological Activity data_analysis->conclusion

Caption: Experimental Workflow for Assessing Biological Activity.

References

Safety Operating Guide

Navigating the Disposal of 3-Oxo-OPC6-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Risk Assessment

Before commencing any disposal procedure, a thorough risk assessment must be conducted by qualified personnel. This assessment should be based on the known chemical properties of the compound, its concentration, the solvent used, and any potential byproducts from the experimental process. All procedures must be in strict compliance with local, state, and federal regulations for chemical and biohazardous waste disposal.

Step-by-Step Disposal Protocol for 3-Oxo-OPC6-CoA

1. Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat.

2. Waste Segregation: Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.

  • Liquid Waste:

    • If this compound is in an organic solvent (e.g., hexane, toluene), it must be disposed of as organic solvent waste.[1] Do not pour organic solvents down the drain.[1]

    • Collect the waste in a designated, properly labeled, and sealed container for organic waste.[1] The container should be stored in a well-ventilated area, away from ignition sources.

    • If this compound is in an aqueous solution, its disposal will depend on the concentration and local regulations. For non-hazardous, biodegradable compounds at low concentrations, drain disposal may be permissible after neutralization. However, without specific data on this compound, it is prudent to treat it as chemical waste.

    • Aqueous waste containing this compound should be collected in a labeled, sealed container.

  • Solid Waste:

    • Any solid materials contaminated with this compound, such as pipette tips, centrifuge tubes, or gloves, should be considered contaminated solid waste.

    • This waste should be collected in a designated, labeled, and sealed biohazard bag or container.[2][3]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2][3] Never recap needles or reach into a sharps container.[3][4]

3. Decontamination:

  • If the experimental protocol involves biological materials (e.g., cell cultures, tissues), all waste must be treated as biohazardous.[2]

  • Liquid biohazardous waste may be decontaminated via autoclaving or chemical disinfection (e.g., with a 10% bleach solution) before disposal, in accordance with institutional guidelines.[3] Never autoclave bleach or other chemicals.[3]

  • Solid biohazardous waste should also be autoclaved if possible before being placed in the appropriate waste stream.[2]

4. Labeling and Storage:

  • All waste containers must be clearly labeled with the contents, including the chemical name (this compound), solvent, concentration, and hazard symbols as determined by your institution's guidelines.

  • Waste should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

5. Final Disposal:

  • The final disposal of the collected waste must be handled by trained professionals. Contact your institution's EHS department to schedule a waste pickup and for guidance on specific disposal procedures.[3]

Quantitative Data Summary for Waste Management

Since specific quantitative data for this compound is not available, the following table should be used as a template to be completed based on institutional guidelines and a substance-specific risk assessment.

ParameterGuideline / LimitSource / Regulation
Aqueous Waste
pH for Drain DisposalTypically between 6.0 and 9.0Institutional EHS
Concentration Limit for Drain DisposalTo be determined by risk assessment and local regulationsInstitutional EHS
Organic Solvent Waste
Halogenated Solvent ContentSegregate based on halogen content as per institutional policyInstitutional EHS
Solid Waste
Autoclaving Time & Temp.Typically 121°C for a minimum of 30 minutes, but varies by loadInstitutional EHS

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling biochemical waste and do not stem from specific experimental results involving this compound. The core methodologies referenced are:

  • Chemical Waste Segregation: Based on the principle of separating organic solvents from aqueous solutions and other waste streams to prevent dangerous reactions and ensure proper treatment.

  • Biohazardous Waste Handling: Following guidelines for the decontamination and containment of potentially infectious materials to protect laboratory personnel and the environment.[2][3][4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No is_biohazardous Is it biohazardous? sharps_container->is_biohazardous is_organic Is it in an organic solvent? is_liquid->is_organic Yes solid_waste Collect in Contaminated Solid Waste Bag is_liquid->solid_waste No organic_waste Collect in Organic Solvent Waste Container is_organic->organic_waste Yes aqueous_waste Collect in Aqueous Chemical Waste Container is_organic->aqueous_waste No organic_waste->is_biohazardous aqueous_waste->is_biohazardous solid_waste->is_biohazardous decontaminate Decontaminate (e.g., Autoclave) is_biohazardous->decontaminate Yes final_disposal Arrange for Pickup by Environmental Health & Safety is_biohazardous->final_disposal No decontaminate->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.